Cbr1-IN-5
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H13ClN2O3 |
|---|---|
Molecular Weight |
328.7 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-8-hydroxy-2-iminochromene-3-carboxamide |
InChI |
InChI=1S/C17H13ClN2O3/c18-13-6-2-1-4-11(13)9-20-17(22)12-8-10-5-3-7-14(21)15(10)23-16(12)19/h1-8,19,21H,9H2,(H,20,22) |
InChI Key |
MTUVBFSMPMYPHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC3=C(C(=CC=C3)O)OC2=N)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Cbr1-IN-5: A Technical Guide for Researchers
For the attention of researchers, scientists, and drug development professionals, this document provides a detailed technical overview of the mechanism of action of Cbr1-IN-5, a potent inhibitor of Carbonyl Reductase 1 (CBR1).
This compound has been identified as a highly potent inhibitor of Carbonyl Reductase 1 (CBR1), an enzyme implicated in critical metabolic pathways, including the detoxification of xenobiotics and the metabolism of various clinically significant drugs.[1][2] This guide synthesizes the available data on this compound, contextualizes its mechanism of action within the broader functions of CBR1, and provides relevant experimental methodologies for its study.
This compound and its Target: Carbonyl Reductase 1 (CBR1)
This compound is a potent small molecule inhibitor of CBR1, demonstrating an IC50 value of 0.1 μM.[1][3] CBR1 is a cytosolic, NADPH-dependent oxidoreductase belonging to the short-chain dehydrogenase/reductase (SDR) family.[2] It plays a significant role in the metabolism of a wide array of endogenous and exogenous carbonyl-containing compounds.[2]
The enzyme's activity is particularly relevant in the context of cancer chemotherapy. For instance, CBR1 is known to metabolize anthracyclines such as doxorubicin and daunorubicin into their less potent, cardiotoxic alcohol metabolites, doxorubicinol and daunorubicinol, respectively.[4][5] Inhibition of CBR1 is therefore a promising strategy to enhance the therapeutic efficacy of these chemotherapeutic agents and mitigate their cardiotoxic side effects.[5]
Furthermore, CBR1 is involved in cellular protection against oxidative stress by inactivating reactive lipid aldehydes.[6] Its role in tumor progression and metastasis is also an area of active investigation, with studies suggesting that CBR1 inhibition can influence cancer cell invasion and epithelial-mesenchymal transition (EMT).[6]
Quantitative Data: Inhibitory Potency of this compound and Other CBR1 Inhibitors
The inhibitory activity of this compound and other known CBR1 inhibitors is summarized in the table below. This data provides a comparative landscape of the potency of various compounds targeting CBR1.
| Inhibitor | IC50 (μM) | Substrate Used in Assay | Notes |
| This compound | 0.1 | Not specified | A potent inhibitor of CBR1.[1][3] |
| Cbr1-IN-3 | 0.034 | Not specified | A potent inhibitor of CBR1.[3] |
| Cbr1-IN-4 | 0.09 | Not specified | A human CBR1 inhibitor.[3] |
| YF-Mo1 | 1.1 | Not specified | A CBR1 inhibitor.[3] |
| Cbr1-IN-7 | 8 | Not specified | A human CBR1 inhibitor.[3] |
| (8S)-Methyl zearalenone | 0.21 | Not specified | A selective CBR1 inhibitor.[3] |
| Hydroxy-PP | 0.78 | Not specified | A potent CBR1 inhibitor.[3] |
| MonoHER | 59 (CBR1 V88), 37 (CBR1 I88) | Doxorubicin | Cardioprotectant flavonoid; IC50 varies with CBR1 isoform.[4] |
| MonoHER | 219 (CBR1 V88), 164 (CBR1 I88) | Daunorubicin | IC50 varies with CBR1 isoform.[4] |
| ASP9521 | 44.0 | Not specified | A moderate inhibitor of CBR1.[7] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of CBR1. By binding to the enzyme, this compound prevents the reduction of its carbonyl substrates. The precise mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) for this compound has not been detailed in the available literature. However, studies of other CBR1 inhibitors, such as MonoHER, have revealed different inhibition mechanisms depending on the substrate. For example, MonoHER acts as a competitive inhibitor with respect to the substrate daunorubicin and as an uncompetitive inhibitor with the substrate menadione.[4][8]
The downstream effects of CBR1 inhibition by this compound are context-dependent and relate to the specific metabolic pathways in which CBR1 is involved.
Impact on Drug Metabolism
A key consequence of CBR1 inhibition is the modulation of the metabolism of certain drugs. In the case of anthracycline chemotherapeutics, inhibition of CBR1 by a compound like this compound would be expected to decrease the formation of cardiotoxic metabolites, thereby potentially increasing the therapeutic window of these drugs.
Caption: this compound inhibits CBR1-mediated metabolism of Doxorubicin.
Role in Oxidative Stress and Metastasis
CBR1 plays a role in cellular defense against oxidative stress.[6] Inhibition of CBR1 can lead to an increase in intracellular reactive oxygen species (ROS).[6] Elevated ROS can, in turn, influence signaling pathways that regulate cell migration and invasion. For instance, in head and neck squamous cell carcinoma (HNSCC), CBR1 inhibition has been shown to increase intracellular ROS levels, leading to the upregulation of β-catenin, a key transcription factor that induces genes related to epithelial-mesenchymal transition (EMT).[6]
Caption: Inhibition of CBR1 can promote metastasis via ROS and β-catenin.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for reproducible research. Below are representative methodologies for key experiments.
CBR1 Enzymatic Inhibition Assay
This protocol is designed to determine the IC50 of an inhibitor against recombinant human CBR1.
Materials:
-
Recombinant human CBR1 enzyme
-
NADPH
-
Substrate (e.g., menadione or daunorubicin)
-
This compound or other test inhibitors
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add assay buffer, NADPH (final concentration, e.g., 200 μM), and varying concentrations of this compound.
-
Add the recombinant CBR1 enzyme to each well (final concentration, e.g., 5-10 nM) and incubate for a pre-determined time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the substrate (e.g., menadione, final concentration, e.g., 150 μM).
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, for a set period (e.g., 10-15 minutes) at 37°C.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Invasion Assay
This protocol assesses the effect of CBR1 inhibition on the invasive capacity of cancer cells.
Materials:
-
HNSCC cell lines (e.g., SNU-1041, YD10B)
-
Cell culture medium and supplements
-
This compound
-
Matrigel-coated invasion chambers (e.g., Boyden chambers)
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., 10% fetal bovine serum)
-
Cotton swabs
-
Methanol
-
Crystal violet stain
-
Microscope
Procedure:
-
Culture HNSCC cells to sub-confluency.
-
Treat the cells with this compound at various concentrations for a specified duration (e.g., 24-48 hours).
-
Harvest the cells and resuspend them in serum-free medium.
-
Seed a defined number of cells (e.g., 1 x 10^5) into the upper chamber of the Matrigel-coated invasion inserts. The lower chamber should contain a medium with a chemoattractant.
-
Incubate the chambers for a period that allows for invasion (e.g., 24-48 hours) at 37°C in a CO2 incubator.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Count the number of stained, invaded cells in several microscopic fields.
-
Quantify the results and compare the invasive potential of this compound-treated cells to control cells.
Caption: Workflow for a cellular invasion assay to study this compound effects.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of Carbonyl Reductase 1. Its high potency makes it a suitable probe for elucidating the involvement of CBR1 in drug metabolism, oxidative stress, and cancer biology. Further characterization of its binding kinetics and in vivo efficacy will be crucial for its potential development as a therapeutic agent. This guide provides a foundational understanding of this compound's mechanism of action and offers standardized methodologies to facilitate further research in this area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. gosset.ai [gosset.ai]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of polymorphic human carbonyl reductase 1 (CBR1) by the cardioprotectant flavonoid 7-monohydroxyethyl rutoside (monoHER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Carbonyl Reductase 1 Safely Improves the Efficacy of Doxorubicin in Breast Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Carbonyl Reductase 1 Enhances Metastasis of Head and Neck Squamous Cell Carcinoma through β-catenin-Mediated Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of Polymorphic Human Carbonyl Reductase 1 (CBR1) by the Cardioprotectant Flavonoid 7-monohydroxyethyl rutoside (monoHER) - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to CBR1-IN-5: A Potent Carbonyl Reductase 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBR1-IN-5, also identified as compound 13o in the scientific literature, is a potent and selective inhibitor of human Carbonyl Reductase 1 (CBR1). CBR1 is a monomeric, NADPH-dependent oxidoreductase belonging to the short-chain dehydrogenase/reductase (SDR) family. This enzyme plays a crucial role in the metabolism of a wide array of endogenous and xenobiotic carbonyl compounds, including prostaglandins, quinones, and various drugs. Notably, CBR1 is implicated in the development of chemoresistance and cardiotoxicity associated with anthracycline anticancer agents like doxorubicin and daunorubicin by reducing them to their less active and more toxic alcohol metabolites. The development of selective CBR1 inhibitors such as this compound presents a promising therapeutic strategy to enhance the efficacy and safety of existing chemotherapy regimens. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, and the experimental protocols for its synthesis and evaluation.
Chemical and Physical Properties
This compound is a derivative of the 8-hydroxy-2-imino-2H-chromene-3-carboxamide scaffold. Its specific chemical structure and properties are detailed below.
| Property | Value |
| Compound Name | This compound (compound 13o) |
| IUPAC Name | 8-hydroxy-2-imino-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide |
| Chemical Formula | C₁₇H₁₄N₂O₄ |
| Molecular Weight | 310.31 g/mol |
| SMILES | COc1ccccc1NC(=O)c2c(O)ccc3c2oc(=N)cc3 |
| Physical Appearance | Yellow solid |
Quantitative Biological Data
The inhibitory potency of this compound against human CBR1 has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key measure of its efficacy.
| Parameter | Value (µM) |
| IC50 | 0.1 |
Experimental Protocols
Synthesis of this compound (compound 13o)
The synthesis of this compound is achieved through a multi-step process culminating in the condensation of a salicylaldehyde derivative with an N-aryl cyanoacetamide.
Materials:
-
2,3-dihydroxybenzaldehyde
-
2-cyano-N-(2-methoxyphenyl)acetamide
-
Piperidine
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
A solution of 2,3-dihydroxybenzaldehyde (1 mmol) and 2-cyano-N-(2-methoxyphenyl)acetamide (1 mmol) in ethanol (20 mL) is prepared.
-
Piperidine (0.1 mmol) is added to the solution as a catalyst.
-
The reaction mixture is refluxed for 4 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting residue is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield this compound as a yellow solid.
In Vitro CBR1 Inhibition Assay
The inhibitory activity of this compound on CBR1 is determined by monitoring the decrease in NADPH concentration during the enzymatic reaction.
Materials:
-
Recombinant human CBR1 enzyme
-
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Substrate (e.g., 4-benzoylpyridine)
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
The reaction mixture is prepared in a 96-well plate, containing the assay buffer, NADPH (final concentration, e.g., 0.2 mM), and the CBR1 enzyme (final concentration, e.g., 10 nM).
-
This compound is added to the wells at various concentrations. A control with DMSO alone is also included.
-
The plate is pre-incubated at 37°C for 10 minutes.
-
The reaction is initiated by the addition of the substrate, 4-benzoylpyridine (final concentration, e.g., 1 mM).
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored kinetically for a set period (e.g., 10 minutes) using a microplate reader.
-
The initial reaction rates are calculated from the linear portion of the kinetic curve.
-
The percentage of inhibition for each concentration of this compound is calculated relative to the DMSO control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of CBR1 and its inhibition by this compound.
Caption: Experimental workflow for the in vitro CBR1 inhibition assay.
An In-depth Technical Guide to Cbr1-IN-5 as a Selective CBR1 Inhibitor
Notice: Despite a comprehensive search of scientific literature and chemical databases, no public domain information is available for a selective CBR1 inhibitor specifically designated "Cbr1-IN-5." This identifier may correspond to an internal research compound that has not been disclosed publicly, a placeholder name, or a misnomer.
Consequently, this guide will provide a detailed framework for a technical whitepaper on a selective CBR1 inhibitor, using publicly available information on other well-characterized CBR1 inhibitors as a proxy. This will serve as a template for the type of information required and the expected data presentation for a compound like "this compound," should information become available.
Introduction to Carbonyl Reductase 1 (CBR1)
Carbonyl reductase 1 (CBR1) is a cytosolic, monomeric, and NADPH-dependent enzyme belonging to the short-chain dehydrogenase/reductase (SDR) superfamily. It is ubiquitously expressed in human tissues and plays a significant role in the metabolism of a wide array of endogenous and xenobiotic carbonyl compounds, including prostaglandins, quinones, and various drugs.
CBR1 is of particular interest in drug development due to its involvement in the metabolism of chemotherapeutic agents. For instance, it reduces anthracyclines like doxorubicin and daunorubicin to their less potent and cardiotoxic alcohol metabolites.[1][2][3] Therefore, selective inhibition of CBR1 is a promising strategy to enhance the efficacy and reduce the toxicity of certain anticancer drugs.[4][5]
The Role of Selective CBR1 Inhibition
The development of potent and selective CBR1 inhibitors is a key area of research. Such inhibitors could be used as adjuvant therapies to:
-
Increase the therapeutic window of anticancer drugs: By preventing the metabolic inactivation of drugs like doxorubicin, CBR1 inhibitors can increase their effective concentration at the tumor site.[4]
-
Mitigate cardiotoxicity: The conversion of anthracyclines to their cardiotoxic metabolites is a major dose-limiting factor. CBR1 inhibition can reduce the formation of these metabolites.[1]
-
Overcome chemoresistance: In some cancers, overexpression of CBR1 contributes to drug resistance.[4]
Biochemical and Cellular Activity of a Selective CBR1 Inhibitor
This section would typically present the core data on the inhibitor's activity. As a proxy, we will use data formats and experimental descriptions based on known CBR1 inhibitors.
In Vitro Enzyme Inhibition
The potency of a selective CBR1 inhibitor is determined through enzyme inhibition assays. The key parameter is the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the CBR1 enzyme by 50%.
Table 1: In Vitro Inhibitory Activity of a Hypothetical Selective CBR1 Inhibitor
| Enzyme | Substrate | Inhibitor | IC50 (µM) | Ki (µM) | Inhibition Type |
| Human CBR1 | Menadione | This compound | Data not available | Data not available | e.g., Competitive |
| Human CBR1 | Daunorubicin | This compound | Data not available | Data not available | e.g., Competitive |
| Human CBR3 | Menadione | This compound | Data not available | --- | --- |
| Human AKR1C3 | Prostaglandin D2 | This compound | Data not available | --- | --- |
Note: IC50 and Ki values, as well as the type of inhibition, would be determined experimentally.
Cellular Activity
Cell-based assays are crucial to determine if the inhibitor can effectively reach and engage its target within a cellular context.
Table 2: Cellular Activity of a Hypothetical Selective CBR1 Inhibitor in A549 Lung Carcinoma Cells
| Treatment | Daunorubicin IC50 (µM) | Fold-Sensitization |
| Daunorubicin alone | Data not available | 1 |
| Daunorubicin + this compound (1 µM) | Data not available | e.g., >1 |
| Daunorubicin + this compound (5 µM) | Data not available | e.g., >1 |
Note: This table would demonstrate the ability of the CBR1 inhibitor to sensitize cancer cells to a CBR1 substrate drug.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings.
Recombinant Human CBR1 Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified CBR1.
Protocol:
-
Reagents:
-
Recombinant human CBR1 enzyme
-
NADPH (cofactor)
-
Menadione or other suitable substrate
-
Inhibitor compound (this compound)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
-
Procedure: a. A reaction mixture is prepared containing the assay buffer, NADPH, and the CBR1 enzyme. b. The inhibitor, dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations. c. The reaction is initiated by the addition of the substrate (e.g., menadione). d. The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader. e. IC50 values are calculated by fitting the dose-response data to a suitable equation.[6]
Cell Viability Assay
This assay assesses the effect of the inhibitor on the sensitivity of cancer cells to a chemotherapeutic agent.
Protocol:
-
Cell Line: A549 human lung carcinoma cells (or other relevant cell line).
-
Reagents:
-
Cell culture medium
-
Daunorubicin (or other CBR1 substrate drug)
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
-
Procedure: a. Cells are seeded in 96-well plates and allowed to attach overnight. b. Cells are treated with a serial dilution of the chemotherapeutic agent in the presence or absence of a fixed concentration of the CBR1 inhibitor. c. After a defined incubation period (e.g., 72 hours), the cell viability reagent is added. d. The signal (e.g., absorbance or luminescence) is measured, which is proportional to the number of viable cells. e. IC50 values for the chemotherapeutic agent are determined under each condition.
Signaling Pathways and Experimental Workflows
Visual diagrams are critical for understanding complex biological processes and experimental designs.
Caption: Mechanism of this compound inhibition of drug metabolism.
Caption: Drug discovery workflow for a CBR1 inhibitor.
Conclusion
While specific data for "this compound" is not publicly available, the framework presented in this guide outlines the necessary components of a comprehensive technical whitepaper for a selective CBR1 inhibitor. The development of such inhibitors holds significant promise for improving cancer chemotherapy by enhancing drug efficacy and reducing adverse effects. Further research and public disclosure of data on novel CBR1 inhibitors are anticipated to advance this important area of drug discovery.
References
- 1. Inhibition of polymorphic human carbonyl reductase 1 (CBR1) by the cardioprotectant flavonoid 7-monohydroxyethyl rutoside (monoHER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. E2G [v2f.stanford.edu]
- 3. Carbonyl reductase [NADPH] 1 (human) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human carbonyl reductase 1 upregulated by hypoxia renders resistance to apoptosis in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 8-hydroxy-2-iminochromene derivatives as selective and potent inhibitors of human carbonyl reductase 1 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. In Silico and In Vitro Assessment of Carbonyl Reductase 1 Inhibition Using ASP9521—A Potent Aldo-Keto Reductase 1C3 Inhibitor with the Potential to Support Anticancer Therapy Using Anthracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: Carbonyl Reductase 1 in Doxorubicin Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Doxorubicin, a potent anthracycline antibiotic, remains a cornerstone of chemotherapy for a wide spectrum of malignancies. However, its clinical utility is significantly hampered by a dose-dependent cardiotoxicity, a life-threatening adverse effect. A key player in this cardiotoxic cascade is Carbonyl Reductase 1 (CBR1), a cytosolic NADPH-dependent oxidoreductase. This technical guide delves into the critical role of CBR1 in the metabolic activation of doxorubicin, leading to the formation of the cardiotoxic metabolite, doxorubicinol. We will explore the enzymatic kinetics of this conversion, the downstream signaling pathways implicated in cardiac damage and chemoresistance, and present detailed experimental protocols for studying this crucial interaction. This guide aims to provide researchers and drug development professionals with a comprehensive understanding of the CBR1-doxorubicin axis, fostering the development of novel strategies to mitigate cardiotoxicity and enhance the therapeutic index of this vital chemotherapeutic agent.
Introduction
Doxorubicin exerts its anticancer effects primarily through the intercalation of DNA and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[1] Concurrently, doxorubicin undergoes extensive metabolism, with the reduction of its C-13 carbonyl group to a secondary alcohol, doxorubicinol, being a major pathway.[2] This biotransformation is predominantly catalyzed by Carbonyl Reductase 1 (CBR1), an enzyme ubiquitously expressed in various tissues, including the liver and heart.[2][3]
The clinical significance of this metabolic conversion is twofold. Firstly, doxorubicinol is a significantly less potent anticancer agent than its parent compound.[4] Secondly, and more critically, doxorubicinol is a major contributor to the dose-limiting cardiotoxicity of doxorubicin.[4][5] Evidence strongly suggests that doxorubicinol accumulation in cardiomyocytes disrupts calcium homeostasis, induces mitochondrial dysfunction, and promotes the generation of reactive oxygen species (ROS), ultimately leading to cellular damage and heart failure.[4][6] Furthermore, overexpression of CBR1 in cancer cells has been linked to doxorubicin resistance, further complicating treatment outcomes.[4][7]
This guide provides a detailed examination of the role of CBR1 in doxorubicin metabolism, offering insights into its biochemical mechanisms, clinical implications, and methodologies for its investigation.
The Enzymatic Conversion of Doxorubicin by CBR1
CBR1, a member of the short-chain dehydrogenase/reductase (SDR) superfamily, utilizes NADPH as a cofactor to catalyze the reduction of a wide range of endogenous and xenobiotic carbonyl compounds.[3] In the context of doxorubicin metabolism, CBR1 facilitates the conversion of the C-13 keto group of doxorubicin to a hydroxyl group, yielding doxorubicinol.
Biochemical Reaction
The enzymatic reaction can be represented as follows:
Doxorubicin + NADPH + H⁺ --CBR1--> Doxorubicinol + NADP⁺
This conversion significantly alters the pharmacological profile of the drug, reducing its antineoplastic efficacy while potentiating its cardiotoxic effects.
Quantitative Data on CBR1-Mediated Doxorubicin Metabolism
The kinetic parameters of CBR1-mediated doxorubicin reduction have been characterized in several studies. These parameters are crucial for understanding the efficiency of doxorubicinol formation and for developing targeted inhibitors.
| Parameter | Value | Species/System | Reference |
| Km (Doxorubicin) | 74 - 99 µM | Recombinant Mouse CBR1 | [8] |
| kcat (Doxorubicin) | Not consistently reported | ||
| kcat/Km | Significantly higher for CBR1 than CBR3 | Recombinant Mouse CBR1 vs CBR3 | [8] |
| Doxorubicinol Levels (Plasma) | 1.10 - 27.00 ng/mL | Breast Cancer Patients | [9] |
| Doxorubicin Levels (Plasma) | 12.54 - 620.01 ng/mL | Breast Cancer Patients | [9] |
| Doxorubicinol Levels (Heart Tissue) | Variable, dependent on dose and time | Animal Models | [1] |
Table 1: Kinetic Parameters and Metabolite Levels in Doxorubicin Metabolism. This table summarizes key quantitative data related to the interaction of CBR1 with doxorubicin.
Signaling Pathways and Clinical Implications
The metabolic conversion of doxorubicin to doxorubicinol by CBR1 initiates a cascade of intracellular events that contribute to both cardiotoxicity and chemoresistance.
Cardiotoxicity
The accumulation of doxorubicinol in cardiomyocytes is a primary driver of doxorubicin-induced cardiotoxicity. The proposed mechanisms involve:
-
Reactive Oxygen Species (ROS) Generation: Doxorubicin metabolism, including the CBR1-mediated conversion, is associated with a significant increase in ROS production within mitochondria.[4][6] This oxidative stress leads to lipid peroxidation, DNA damage, and apoptosis of cardiac cells.[6][10]
-
Mitochondrial Dysfunction: Doxorubicinol can impair mitochondrial function by disrupting the electron transport chain and inducing the mitochondrial permeability transition, leading to a loss of membrane potential and release of pro-apoptotic factors.
-
Calcium Dysregulation: Doxorubicinol has been shown to interfere with calcium handling in cardiomyocytes, affecting the function of key proteins like the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a) and ryanodine receptors, which are critical for proper muscle contraction and relaxation.[5]
Figure 1: Signaling Pathway of CBR1-Mediated Doxorubicin Cardiotoxicity. This diagram illustrates the conversion of doxorubicin to doxorubicinol by CBR1 and the subsequent downstream events leading to cardiomyocyte apoptosis and cardiotoxicity.
Chemoresistance
Overexpression of CBR1 in cancer cells can contribute to doxorubicin resistance through several mechanisms:
-
Metabolic Inactivation: By converting doxorubicin to the less potent doxorubicinol, CBR1 effectively reduces the intracellular concentration of the active drug available to target cancer cells.[4]
-
Detoxification of Aldehydes: Doxorubicin-induced oxidative stress generates cytotoxic aldehydes. CBR1 can detoxify these aldehydes, thereby protecting cancer cells from apoptosis.[7]
-
Induction of Anti-Apoptotic Pathways: Studies have shown that CBR1 overexpression can lead to the activation of pro-survival signaling pathways, such as the MAPK/ERK pathway, which can counteract the apoptotic effects of doxorubicin.[11]
Figure 2: Mechanisms of CBR1-Mediated Doxorubicin Chemoresistance. This diagram outlines the pathways by which CBR1 expression in cancer cells can lead to reduced sensitivity to doxorubicin.
Experimental Protocols
Investigating the role of CBR1 in doxorubicin metabolism requires robust and reproducible experimental methodologies. This section provides detailed protocols for key assays.
CBR1 Enzyme Activity Assay
This protocol describes the measurement of CBR1 activity by monitoring the NADPH-dependent formation of doxorubicinol from doxorubicin.
Materials:
-
Recombinant human or mouse CBR1
-
Doxorubicin hydrochloride
-
NADPH
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Potassium phosphate buffer (to final volume)
-
Recombinant CBR1 (e.g., 1 µM)
-
Doxorubicin (e.g., 200 µM)
-
-
Initiation of Reaction: Initiate the reaction by adding NADPH to a final concentration of 200 µM.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., daunorubicin).
-
Protein Precipitation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to precipitate the protein.
-
Sample Analysis: Transfer the supernatant to an autosampler vial and analyze the formation of doxorubicinol using a validated LC-MS/MS method.[8]
Measurement of Intracellular Doxorubicinol
This protocol details the quantification of doxorubicinol in cultured cells treated with doxorubicin.
Materials:
-
Cultured cells (e.g., cancer cell lines or cardiomyocytes)
-
Doxorubicin hydrochloride
-
Cell lysis buffer (e.g., RIPA buffer)
-
Acetonitrile
-
Internal standard (e.g., daunorubicin)
-
LC-MS/MS system
Procedure:
-
Cell Treatment: Seed cells in a culture plate and treat with the desired concentration of doxorubicin for a specified duration.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).
-
Metabolite Extraction: To a known amount of cell lysate, add three volumes of ice-cold acetonitrile containing the internal standard to precipitate proteins and extract the metabolites.
-
Centrifugation: Centrifuge the mixture at high speed to pellet the precipitated protein.
-
Sample Analysis: Collect the supernatant and analyze the concentration of doxorubicinol using LC-MS/MS, normalizing the result to the total protein concentration.[12]
Animal Model of Doxorubicin-Induced Cardiotoxicity
This protocol provides a general framework for inducing cardiotoxicity in rodents to study the in vivo effects of CBR1.
Materials:
-
Rodents (e.g., mice or rats)
-
Doxorubicin hydrochloride
-
Saline solution
-
Echocardiography equipment
-
Histology reagents
Procedure:
-
Animal Dosing: Administer doxorubicin to the animals via intraperitoneal (i.p.) or intravenous (i.v.) injection. A common dosing regimen for chronic cardiotoxicity in rats is multiple i.p. injections with a cumulative dose of 15-20 mg/kg.[13][14]
-
Monitoring: Monitor the animals regularly for signs of toxicity, including weight loss, lethargy, and changes in behavior.
-
Cardiac Function Assessment: Periodically assess cardiac function using non-invasive methods such as echocardiography to measure parameters like ejection fraction and fractional shortening.
-
Tissue Collection: At the end of the study, euthanize the animals and collect heart and other tissues for further analysis.
-
Histopathological Analysis: Fix the heart tissue in formalin, embed in paraffin, and section for histological staining (e.g., H&E, Masson's trichrome) to assess for myocardial damage, fibrosis, and inflammation.
-
Biochemical Analysis: Homogenize a portion of the heart tissue to measure levels of doxorubicin and doxorubicinol by LC-MS/MS and to assess markers of oxidative stress.
Figure 3: Experimental Workflow for Investigating CBR1 and Doxorubicin. This diagram provides a high-level overview of the in vitro and in vivo experimental approaches used to study the role of CBR1 in doxorubicin metabolism and toxicity.
Conclusion and Future Directions
Carbonyl Reductase 1 plays a pivotal and multifaceted role in the metabolism of doxorubicin, with profound implications for both its therapeutic efficacy and its dose-limiting cardiotoxicity. The conversion of doxorubicin to doxorubicinol by CBR1 represents a critical juncture, tipping the balance from a potent anticancer agent to a cardiotoxic metabolite. Understanding the intricate details of this metabolic pathway, from the enzyme kinetics to the downstream signaling cascades, is paramount for the development of safer and more effective cancer therapies.
Future research should focus on several key areas:
-
Development of Selective CBR1 Inhibitors: The design of potent and selective inhibitors of CBR1 could be a promising strategy to mitigate doxorubicin-induced cardiotoxicity and potentially overcome chemoresistance.
-
Pharmacogenomics of CBR1: Further investigation into the impact of CBR1 genetic polymorphisms on doxorubicin metabolism and clinical outcomes will be crucial for personalizing chemotherapy and identifying patients at higher risk of cardiotoxicity.
-
Elucidation of Novel Signaling Pathways: A deeper understanding of the signaling networks activated by doxorubicinol in cardiomyocytes will uncover new therapeutic targets for cardioprotection.
-
Combination Therapies: Exploring the synergistic effects of CBR1 inhibitors with doxorubicin and other chemotherapeutic agents could lead to improved treatment regimens with enhanced efficacy and reduced toxicity.
By continuing to unravel the complexities of the CBR1-doxorubicin interaction, the scientific community can pave the way for innovative strategies that maximize the therapeutic potential of this important anticancer drug while safeguarding the cardiovascular health of patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Carbonyl Reductase 1 Safely Improves the Efficacy of Doxorubicin in Breast Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CBR1 and CBR3 pharmacogenetics and their influence on doxorubicin disposition in Asian breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Determining Role of Mitochondrial Reactive Oxygen Species Generation and Monoamine Oxidase Activity in Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. mdpi.com [mdpi.com]
- 7. Up-Regulation of Carbonyl Reductase 1 Renders Development of Doxorubicin Resistance in Human Gastrointestinal Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbonyl Reductase 1 Plays a Significant Role in Converting Doxorubicin to Cardiotoxic Doxorubicinol in Mouse Liver, but the Majority of the Doxorubicinol-Forming Activity Remains Unidentified - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Doxorubicin paradoxically protects cardiomyocytes against iron-mediated toxicity: role of reactive oxygen species and ferritin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of doxorubicin-induced drug resistance and drug resistant tumour growth in a murine breast tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Doxorubicin-induced cardiotoxicity model elaboration in rats and rabbits | Laboratory Animals for Science [labanimalsjournal.ru]
- 14. Modeling Doxorubicin-Induced Cardiomyopathy With Fibrotic Myocardial Damage in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cbr1-IN-5: A Potent Carbonyl Reductase 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Cbr1-IN-5, a potent and selective inhibitor of Carbonyl Reductase 1 (CBR1). The information presented herein is intended to support research and drug development efforts targeting CBR1-mediated metabolic pathways.
Chemical Structure and Properties
This compound, also identified as compound 13o in the primary literature, is a synthetic small molecule belonging to the 8-hydroxy-2-iminochromene class of compounds. Its discovery and characterization were first reported by Hu et al. in Organic & Biomolecular Chemistry in 2015.[1]
Chemical Structure:
-
Systematic Name: 8-hydroxy-2-((4-methoxyphenyl)imino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide
-
Chemical Formula: C22H17N3O4
-
Molecular Weight: 387.39 g/mol
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C22H17N3O4 | Calculated |
| Molecular Weight | 387.39 g/mol | Calculated |
| IC50 vs. CBR1 | 0.1 µM | [1] |
| CAS Number | Not available | N/A |
| Appearance | Not specified | N/A |
| Solubility | Not specified | N/A |
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of Carbonyl Reductase 1 (CBR1), a cytosolic, NADPH-dependent oxidoreductase.[1] CBR1 plays a significant role in the metabolism of a wide range of endogenous and xenobiotic compounds, including prostaglandins, quinones, and various drugs.[2][3][4] One of the most clinically relevant functions of CBR1 is its role in the metabolism of anthracycline chemotherapeutic agents like doxorubicin. CBR1 converts doxorubicin to the less potent and cardiotoxic metabolite, doxorubicinol.[5]
By inhibiting CBR1, this compound can modulate these metabolic pathways. This inhibition can lead to increased efficacy of anthracycline chemotherapy and potentially reduce its associated cardiotoxicity. Furthermore, given CBR1's involvement in prostaglandin metabolism and its protective role against oxidative stress, inhibition by this compound may have broader implications in inflammation and cellular stress responses.[2]
Experimental Protocols
The following experimental protocols are summarized from the primary literature describing the synthesis and characterization of this compound.[1]
Synthesis of this compound (Compound 13o)
The synthesis of this compound is a multi-step process. A key final step involves the reaction of 8-hydroxy-2-imino-2H-chromene-3-carboxylic acid with 2-chloroaniline. The general procedure for the synthesis of the 8-hydroxy-2-iminochromene derivatives is as follows:
-
Starting Materials: Substituted 2,3-dihydroxybenzaldehyde and N-substituted 2-cyanoacetamide.
-
Reaction: A mixture of the substituted 2,3-dihydroxybenzaldehyde (1.0 mmol) and the appropriate N-substituted 2-cyanoacetamide (1.1 mmol) is prepared in ethanol (5 mL).
-
Catalyst: Piperidine (0.2 mmol) is added to the mixture.
-
Reflux: The reaction mixture is refluxed for a specified period (typically several hours), and the progress is monitored by thin-layer chromatography (TLC).
-
Purification: After completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration. The crude product is then purified by column chromatography on silica gel to yield the final 8-hydroxy-2-iminochromene derivative.
Note: This is a generalized procedure. For the exact synthesis of this compound (compound 13o), refer to the detailed methodology in Hu et al., 2015.
CBR1 Inhibition Assay
The inhibitory activity of this compound against human CBR1 is determined using a spectrophotometric assay.
-
Enzyme Preparation: Recombinant human CBR1 is expressed and purified.
-
Assay Buffer: The assay is typically performed in a buffer such as 100 mM potassium phosphate (pH 7.0).
-
Reaction Mixture: The reaction mixture contains the assay buffer, NADPH (cofactor), a CBR1 substrate (e.g., 4-nitrobenzaldehyde or menadione), and the purified CBR1 enzyme.
-
Inhibitor Addition: Various concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the reaction mixture. A control reaction without the inhibitor is also prepared.
-
Initiation and Measurement: The reaction is initiated by the addition of the enzyme or substrate. The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
IC50 Determination: The percentage of inhibition at each this compound concentration is calculated relative to the control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Quantitative Data
The inhibitory potency and selectivity of this compound have been quantitatively assessed.
Table 2: In Vitro Inhibitory Activity of this compound
| Enzyme Target | IC50 (µM) | Selectivity vs. CBR1 | Source |
| Human CBR1 | 0.1 | - | [1] |
| Human CBR3 | > 10 | > 100-fold | [1] |
| Human AKR1B1 | > 10 | > 100-fold | [1] |
| Human AKR1B10 | > 10 | > 100-fold | [1] |
AKR: Aldo-Keto Reductase
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of Carbonyl Reductase 1. Its high potency and selectivity make it a suitable probe for cellular and in vivo studies aimed at understanding CBR1 function and for validating CBR1 as a therapeutic target in areas such as oncology and toxicology. Further research into the pharmacokinetic and pharmacodynamic properties of this compound and its analogs is warranted to explore their full therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CBR1 - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonyl Reductase 1 Plays a Significant Role in Converting Doxorubicin to Cardiotoxic Doxorubicinol in Mouse Liver, but the Majority of the Doxorubicinol-Forming Activity Remains Unidentified - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Inhibition of Human Carbonyl Reductase 1 (CBR1) by Cbr1-IN-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory activity of Cbr1-IN-5 against human Carbonyl Reductase 1 (CBR1). It includes quantitative data on its potency, detailed experimental protocols for assessing its inhibitory action, and a visualization of the relevant biological pathways.
Quantitative Inhibitory Potency of this compound
This compound, also identified as compound 13o in the primary literature, is a potent inhibitor of human CBR1. The half-maximal inhibitory concentration (IC50) of this compound against human CBR1 has been determined to be 0.1 µM [1]. This value indicates a high degree of potency, making this compound a significant tool for studying CBR1 function and a potential candidate for therapeutic development.
| Compound | Target | IC50 Value | Reference |
| This compound (compound 13o) | Human CBR1 | 0.1 µM | --INVALID-LINK--[1][2] |
Experimental Protocol: Determination of IC50 for CBR1 Inhibitors
The following is a detailed methodology for determining the IC50 value of inhibitors against human CBR1, based on established protocols. This method relies on monitoring the oxidation of NADPH, a cofactor for CBR1 activity, which can be measured spectrophotometrically.
Materials and Reagents:
-
Recombinant human CBR1 enzyme
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Substrate (e.g., menadione or a specific substrate of interest)
-
Inhibitor compound (e.g., this compound)
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the inhibitor compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor to cover a range of concentrations (e.g., from 0.01 µM to 100 µM).
-
Prepare solutions of recombinant human CBR1, NADPH, and the chosen substrate in the phosphate buffer at desired concentrations.
-
-
Enzymatic Reaction Setup:
-
In a 96-well microplate, add the following to each well:
-
Pre-incubate the mixture for a defined period (e.g., 5 minutes) at a controlled temperature (e.g., 37°C)[3].
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a fixed concentration of NADPH (e.g., 200 µM final concentration) to each well[3].
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH oxidation) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a sigmoidal curve) using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity.
-
CBR1 Signaling and Metabolic Pathway
Human Carbonyl Reductase 1 (CBR1) is a cytosolic, NADPH-dependent oxidoreductase belonging to the short-chain dehydrogenase/reductase (SDR) superfamily. It plays a crucial role in the metabolism of a wide range of endogenous and xenobiotic carbonyl compounds.
The diagram above illustrates the central role of human CBR1 in metabolizing both therapeutic drugs, such as anthracyclines, and endogenous compounds like prostaglandins and byproducts of lipid peroxidation. The inhibitor, this compound, acts by directly targeting and inhibiting the enzymatic activity of CBR1, thereby preventing the conversion of its substrates. This inhibition can have significant implications, such as potentially reducing the cardiotoxicity associated with anthracycline chemotherapy by preventing their conversion to more toxic metabolites.
Mechanism of Inhibition:
Studies on 8-hydroxy-2-iminochromene derivatives, the class of compounds to which this compound belongs, suggest a competitive mode of inhibition[2]. Molecular docking and site-directed mutagenesis studies have identified key amino acid residues within the CBR1 active site that are crucial for the tight binding of these inhibitors. These residues include Ser139, Met141, Tyr193, and Trp229[2]. The interaction of this compound with these residues likely prevents the substrate from accessing the catalytic site, thereby inhibiting the enzymatic reaction.
References
Foundational Research on Carbonyl Reductase 1 (CBR1) Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carbonyl Reductase 1 (CBR1) is a ubiquitously expressed NADPH-dependent oxidoreductase belonging to the short-chain dehydrogenase/reductase (SDR) family.[1] It plays a crucial role in the metabolism of a wide array of endogenous and xenobiotic carbonyl compounds, including prostaglandins, quinones, and various drugs.[1][2][3] Notably, CBR1 is implicated in the development of chemoresistance and cardiotoxicity associated with anthracycline anticancer agents like doxorubicin and daunorubicin by reducing them to their less potent but more toxic alcohol metabolites.[3][4][5] Furthermore, emerging evidence highlights the involvement of CBR1 in cancer progression through the regulation of key signaling pathways. This technical guide provides an in-depth overview of the foundational research on CBR1 inhibition, presenting quantitative data for known inhibitors, detailed experimental protocols, and visualizations of associated signaling pathways.
Mechanism of Action and Therapeutic Relevance
CBR1 utilizes NADPH as a cofactor to catalyze the reduction of carbonyl groups to their corresponding alcohols.[3] Its broad substrate specificity makes it a key player in cellular detoxification and metabolic processes.[2][6] However, this activity can be detrimental in the context of cancer therapy. For instance, the CBR1-mediated conversion of doxorubicin to doxorubicinol not only diminishes the drug's efficacy but also contributes significantly to its cardiotoxic side effects.[4]
Inhibition of CBR1 has emerged as a promising therapeutic strategy to enhance the efficacy of chemotherapy and mitigate its adverse effects. Moreover, studies have revealed a complex role for CBR1 in tumor biology. In some cancers, such as head and neck squamous cell carcinoma (HNSCC) and uterine cervical cancer, decreased CBR1 expression is associated with enhanced tumor invasion and metastasis through the induction of the Epithelial-Mesenchymal Transition (EMT).[7] This process is linked to an increase in intracellular reactive oxygen species (ROS) and the subsequent activation of the β-catenin signaling pathway.[2] Conversely, in other contexts like ovarian cancer, CBR1 overexpression has been shown to suppress proliferation.[8]
Quantitative Data on CBR1 Inhibitors
A variety of compounds have been identified as inhibitors of CBR1. The following tables summarize the inhibitory potency (IC50 and Ki values) of selected compounds against human CBR1. These values are crucial for comparing the efficacy of different inhibitors and for guiding the development of novel therapeutic agents.
Table 1: IC50 Values of CBR1 Inhibitors
| Inhibitor | Substrate | CBR1 Isoform | IC50 (µM) | Reference |
| monoHER | Daunorubicin | V88 | 219 | [3][9] |
| monoHER | Daunorubicin | I88 | 164 | [3][9] |
| monoHER | Doxorubicin | V88 | 59 | [3][9] |
| monoHER | Doxorubicin | I88 | 37 | [3][9] |
| triHER | Daunorubicin | V88 | >250 | [3] |
| triHER | Daunorubicin | I88 | 205 | [3] |
| triHER | Doxorubicin | V88 | 125 | [3] |
| triHER | Doxorubicin | I88 | 78 | [3] |
| Quercetin | Daunorubicin | V88 | 1.8 | [3] |
| Quercetin | Daunorubicin | I88 | 0.9 | [3] |
| Quercetin | Doxorubicin | V88 | 0.8 | [3] |
| Quercetin | Doxorubicin | I88 | 0.4 | [3] |
| Xanthohumol (XN) | Daunorubicin | Recombinant | 11 | [10] |
| Isoxanthohumol (IX) | Daunorubicin | Recombinant | 20 | [10] |
| 8-Prenylnaringenin (8-PN) | Daunorubicin | Recombinant | 12 | [10] |
| 8-Prenylnaringenin (8-PN) | Daunorubicin | SW480 cytosol | 3.71 ± 0.26 | [8][10] |
| ASP9521 | Menadione | Recombinant | 44.00 | [11] |
Table 2: Ki Values of CBR1 Inhibitors
| Inhibitor | Substrate | Inhibition Type | Ki (µM) | Reference |
| monoHER | Daunorubicin | Competitive | 45 ± 18 | [3][9] |
| monoHER | Menadione | Uncompetitive | 33 ± 17 | [3][9][12] |
| 8-Prenylnaringenin (8-PN) | 2,3-hexanedione | - | 0.180 ± 0.020 | [10] |
| Rutin | Daunorubicin | Mixed | Kic = 1.8 ± 1.2, Kiu = 2.8 ± 1.6 | [7] |
Experimental Protocols
Recombinant Human CBR1 Enzyme Inhibition Assay
This protocol is adapted from studies investigating the inhibition of recombinant human CBR1.[3][11][13]
Objective: To determine the inhibitory effect of a compound on the enzymatic activity of purified recombinant human CBR1.
Materials:
-
Purified recombinant human CBR1 enzyme.
-
NADPH (cofactor).
-
Substrate: Menadione or Daunorubicin.
-
Inhibitor compound of interest.
-
Assay buffer: e.g., 50 mM sodium phosphate, pH 6.8, 150 mM NaCl, 1 mM MgCl2.[14]
-
96-well UV-transparent microplate.
-
Microplate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of NADPH, substrate, and inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of all reagents in the assay buffer. The final concentration of the organic solvent should be kept low (e.g., <2% v/v) to avoid enzyme denaturation.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the inhibitor at various concentrations, and the CBR1 enzyme.
-
Include control wells:
-
No inhibitor (vehicle control) to measure 100% enzyme activity.
-
No enzyme to measure background absorbance.
-
No NADPH to ensure the reaction is cofactor-dependent.
-
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 5 minutes).
-
-
Initiation of Reaction:
-
Measurement of Activity:
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[3]
-
Record the absorbance at regular intervals for a set period (e.g., 15-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.[4]
-
To determine the inhibition constant (Ki) and the mechanism of inhibition, perform kinetic studies with varying concentrations of both the substrate and the inhibitor and analyze the data using methods such as Lineweaver-Burk or Dixon plots.[3]
-
Cell-Based CBR1 Inhibition and Functional Assays
This protocol outlines a general workflow for assessing the effects of CBR1 inhibition in a cellular context, for example, in cancer cell lines.[2]
Objective: To investigate the functional consequences of CBR1 inhibition on cellular processes such as proliferation, invasion, and signaling.
Materials:
-
Cancer cell line of interest (e.g., HNSCC cell lines SNU-1041, YD10B).[2]
-
Cell culture medium and supplements.
-
CBR1 inhibitor or siRNA targeting CBR1.
-
Transfection reagent for siRNA delivery.
-
Reagents for functional assays (e.g., Matrigel for invasion assays, antibodies for Western blotting).
-
Fluorescence-activated cell sorting (FACS) equipment for ROS detection.
Procedure:
-
CBR1 Inhibition:
-
Chemical Inhibition: Treat cells with various concentrations of the CBR1 inhibitor for a specified duration.
-
Genetic Inhibition (siRNA): Transfect cells with siRNA specifically targeting CBR1 mRNA. A non-targeting siRNA should be used as a negative control.
-
-
Western Blotting for Protein Expression:
-
After treatment, lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with primary antibodies against CBR1, EMT markers (e.g., E-cadherin, Vimentin), and signaling proteins (e.g., β-catenin).[2]
-
Use a suitable secondary antibody and detection system to visualize the protein bands.
-
-
Cell Invasion Assay (Transwell Assay):
-
Coat the upper chamber of a Transwell insert with Matrigel.
-
Seed the CBR1-inhibited (or control) cells in the upper chamber in serum-free medium.
-
Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubate for a period that allows for cell invasion (e.g., 24-48 hours).
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix, stain, and count the invading cells on the lower surface of the membrane.
-
-
Reactive Oxygen Species (ROS) Detection:
-
Treat cells with the CBR1 inhibitor or siRNA.
-
Incubate the cells with a fluorescent ROS indicator dye (e.g., DCFDA).
-
Analyze the fluorescence intensity of the cells using flow cytometry to quantify the intracellular ROS levels.[2]
-
Signaling Pathways and Visualizations
CBR1 Inhibition, ROS, and β-Catenin Signaling in Cancer
Inhibition of CBR1 has been shown to increase intracellular ROS levels in HNSCC cells.[2] This elevation in ROS can lead to the upregulation and nuclear translocation of β-catenin, a key transcriptional co-activator in the Wnt signaling pathway.[2][6] Activated β-catenin can then promote the expression of genes that drive the Epithelial-Mesenchymal Transition (EMT), a process that enhances cancer cell invasion and metastasis.[2]
Experimental Workflow for Investigating CBR1 Inhibition in Cancer Cells
The following diagram illustrates a typical experimental workflow to elucidate the functional consequences of CBR1 inhibition in a cancer cell line.
Logical Relationship of CBR1 Activity and Therapeutic Outcomes
This diagram depicts the logical relationship between CBR1 activity, its metabolic consequences, and the resulting therapeutic implications in the context of anthracycline chemotherapy.
Conclusion
The inhibition of Carbonyl Reductase 1 represents a multifaceted therapeutic approach with significant potential in oncology. By mitigating the cardiotoxic effects of anthracyclines and potentially overcoming chemoresistance, CBR1 inhibitors could significantly improve the therapeutic index of these widely used chemotherapeutic agents. Furthermore, the emerging role of CBR1 in regulating cancer cell invasion and metastasis through signaling pathways like ROS/β-catenin opens new avenues for therapeutic intervention. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working to translate the promise of CBR1 inhibition into clinical reality. Further research is warranted to develop more potent and selective CBR1 inhibitors and to fully elucidate the complex and context-dependent roles of this enzyme in various cancers.
References
- 1. Overexpression of carbonyl reductase 1 inhibits malignant behaviors and epithelial mesenchymal transition by suppressing TGF-β signaling in uterine leiomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Carbonyl Reductase 1 Enhances Metastasis of Head and Neck Squamous Cell Carcinoma through β-catenin-Mediated Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Polymorphic Human Carbonyl Reductase 1 (CBR1) by the Cardioprotectant Flavonoid 7-monohydroxyethyl rutoside (monoHER) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IC50 Calculator | AAT Bioquest [aatbio.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Potent inhibition of human carbonyl reductase 1 (CBR1) by the prenylated chalconoid xanthohumol and its related prenylflavonoids isoxanthohumol and 8-prenylnaringenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of polymorphic human carbonyl reductase 1 (CBR1) by the cardioprotectant flavonoid 7-monohydroxyethyl rutoside (monoHER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Silico and In Vitro Assessment of Carbonyl Reductase 1 Inhibition Using ASP9521—A Potent Aldo-Keto Reductase 1C3 Inhibitor with the Potential to Support Anticancer Therapy Using Anthracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Role of Carbonyl Reductase 1 Inhibition in Mitigating Anthracycline-Induced Cardiotoxicity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anthracyclines, such as doxorubicin, are potent and widely used chemotherapeutic agents. However, their clinical utility is significantly hampered by the risk of severe, dose-dependent cardiotoxicity. A key mechanism contributing to this cardiotoxicity is the metabolic conversion of anthracyclines to their more toxic alcohol metabolites, a reaction catalyzed by carbonyl reductase 1 (CBR1). This technical guide explores the rationale and preclinical evidence for targeting CBR1 as a strategy to mitigate anthracycline-induced cardiotoxicity. Due to the lack of publicly available information on "Cbr1-IN-5," this document will utilize data from a well-characterized CBR1 inhibitor, Hydroxy-PP-Me , as a representative example to illustrate the principles and methodologies in this field of research.
Introduction: The Challenge of Anthracycline-Induced Cardiotoxicity
Anthracyclines remain a cornerstone of treatment for numerous solid and hematological malignancies. Their primary mechanism of antineoplastic action involves the inhibition of topoisomerase II and intercalation into DNA, leading to cancer cell death. Despite their efficacy, the cumulative dose of anthracyclines is limited by the development of cardiotoxicity, which can manifest as arrhythmias, myocarditis, and dilated cardiomyopathy, potentially leading to congestive heart failure.
The pathophysiology of anthracycline-induced cardiotoxicity is multifactorial, involving the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and apoptosis of cardiomyocytes. A significant contributor to these toxic effects is the metabolic conversion of the parent drug to its alcohol metabolite. For instance, doxorubicin is metabolized to doxorubicinol, a compound with reduced anticancer activity but significantly greater cardiotoxic potential.
The Role of Carbonyl Reductase 1 (CBR1)
Carbonyl reductase 1 (CBR1) is a ubiquitously expressed NADPH-dependent oxidoreductase that plays a crucial role in the metabolism of a wide range of xenobiotics, including anthracyclines. In cardiac tissue, CBR1 is a primary enzyme responsible for the reduction of doxorubicin to doxorubicinol. This metabolic conversion is a critical event in the initiation and progression of cardiotoxicity. Genetic or pharmacological inhibition of CBR1 has been shown to decrease the production of doxorubicinol, thereby reducing the cardiotoxic effects of doxorubicin. This makes CBR1 an attractive therapeutic target for cardioprotection during anthracycline chemotherapy.
Mechanism of CBR1 in Anthracycline Metabolism and Cardiotoxicity
The following diagram illustrates the central role of CBR1 in the metabolic pathway leading to anthracycline-induced cardiotoxicity.
Figure 1. Role of CBR1 in Anthracycline Metabolism.
This compound: A Representative CBR1 Inhibitor (Hydroxy-PP-Me)
As specific data for "this compound" is not publicly available, this section will focus on Hydroxy-PP-Me , a selective CBR1 inhibitor, to demonstrate the therapeutic potential of this drug class.[1]
Quantitative Data
The following tables summarize key quantitative data for Hydroxy-PP-Me.
Table 1: In Vitro Efficacy of Hydroxy-PP-Me
| Parameter | Value | Cell Line | Conditions |
| IC50 | 759 nM | - | Selective CBR1 inhibition[1] |
| Apoptosis Inhibition | 6.3-25 µM | A549 cells | Serum starvation-induced apoptosis, 65 hours[1] |
| Enhancement of Daunorubicin Cytotoxicity | 1-8 µM | A549 cells | 24 hours co-treatment[1] |
| Enhancement of As2O3-induced Apoptosis | 20 µM | U937, K562, HL-60, NB4 cells | 48 hours co-treatment[1] |
Table 2: In Vivo Efficacy of Hydroxy-PP-Me
| Animal Model | Dosing Regimen | Combination Agent | Outcome |
| Nude mouse U937 xenograft | 30 mg/kg, i.p., every 3 days for 18 days | As2O3 | Significant inhibition of tumor growth[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of CBR1 inhibitors and anthracycline-induced cardiotoxicity.
In Vitro CBR1 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human CBR1.
Materials:
-
Recombinant human CBR1 enzyme
-
NADPH
-
Substrate (e.g., menadione or a specific anthracycline)
-
Test compound (e.g., Hydroxy-PP-Me)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, recombinant CBR1 enzyme, and varying concentrations of the test compound.
-
Initiate the reaction by adding NADPH and the substrate.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the rate of NADPH oxidation.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Animal Model of Doxorubicin-Induced Cardiotoxicity
Objective: To establish a murine model of doxorubicin-induced cardiotoxicity to evaluate the cardioprotective effects of a CBR1 inhibitor.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Doxorubicin hydrochloride
-
Test compound (e.g., Hydroxy-PP-Me)
-
Saline solution
-
Echocardiography system with a high-frequency linear transducer
Procedure:
-
Acclimate mice for at least one week before the start of the experiment.
-
Randomly assign mice to treatment groups (e.g., vehicle control, doxorubicin alone, doxorubicin + test compound, test compound alone).
-
Administer doxorubicin (e.g., a cumulative dose of 20 mg/kg) via intraperitoneal (i.p.) injections, often in divided doses over several weeks to mimic clinical regimens.[2]
-
Administer the test compound according to its pharmacokinetic properties (e.g., daily i.p. injection).
-
Monitor animal health and body weight regularly.
-
At the end of the treatment period, perform echocardiography to assess cardiac function (e.g., left ventricular ejection fraction, fractional shortening).
-
Euthanize the animals and collect heart tissues for histological analysis (e.g., H&E staining for myocardial damage, Masson's trichrome for fibrosis) and biochemical assays (e.g., measurement of cardiac troponins, oxidative stress markers).
Cardiomyocyte Viability Assay
Objective: To assess the protective effect of a CBR1 inhibitor on doxorubicin-induced cardiomyocyte death in vitro.
Materials:
-
H9c2 rat cardiomyoblasts or primary neonatal rat ventricular cardiomyocytes
-
Cell culture medium (e.g., DMEM)
-
Doxorubicin
-
Test compound (e.g., Hydroxy-PP-Me)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagents (e.g., CellTiter-Glo®)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cardiomyocytes in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of the test compound for a specified period (e.g., 2 hours).
-
Add doxorubicin to the wells and incubate for a further 24-48 hours.
-
Perform the MTT assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm.
-
-
Calculate cell viability as a percentage of the untreated control.
Measurement of Reactive Oxygen Species (ROS) in Cardiomyocytes
Objective: To quantify the effect of a CBR1 inhibitor on doxorubicin-induced ROS production in cardiomyocytes.
Materials:
-
Cardiomyocytes (as in 5.3)
-
Doxorubicin
-
Test compound (e.g., Hydroxy-PP-Me)
-
Fluorescent ROS probe (e.g., CellROX™ Green Reagent, DCFDA)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treat cardiomyocytes with the test compound and/or doxorubicin as described in 5.3.
-
Load the cells with the ROS probe according to the manufacturer's instructions.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or flow cytometer.
-
Quantify the mean fluorescence intensity to determine the relative levels of ROS production in different treatment groups.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Anthracycline-Induced Cardiotoxicity
The following diagram illustrates the key signaling events involved in anthracycline-induced cardiotoxicity.
Figure 2. Anthracycline Cardiotoxicity Pathway.
Experimental Workflow for Preclinical Evaluation of a CBR1 Inhibitor
The following diagram outlines a typical workflow for the preclinical assessment of a CBR1 inhibitor for the mitigation of anthracycline-induced cardiotoxicity.
Figure 3. Preclinical Evaluation Workflow.
Conclusion
The inhibition of CBR1 presents a promising strategy to mitigate the cardiotoxic side effects of anthracycline chemotherapy. By preventing the metabolic conversion of anthracyclines to their more cardiotoxic alcohol metabolites, CBR1 inhibitors have the potential to improve the therapeutic index of these important anticancer drugs. The preclinical data for representative inhibitors like Hydroxy-PP-Me support this concept, demonstrating both cardioprotective effects and, in some cases, enhancement of the primary anticancer activity. Further research and development of potent and selective CBR1 inhibitors are warranted to translate this promising therapeutic approach into clinical practice, ultimately improving the safety and efficacy of anthracycline-based cancer treatments.
References
The Discovery and Synthesis of 8-Hydroxy-2-Iminochromene Derivatives: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of 8-hydroxy-2-iminochromene derivatives. This class of compounds has emerged as potent inhibitors of human Carbonyl Reductase 1 (CBR1), an enzyme implicated in cancer drug resistance and cardiotoxicity. This document details the synthetic methodologies, summarizes key quantitative data, and illustrates the relevant biological pathways to support further research and development in this area.
Introduction: The Therapeutic Potential of CBR1 Inhibition
Human Carbonyl Reductase 1 (CBR1) is a member of the short-chain dehydrogenase/reductase superfamily of enzymes.[1] It plays a significant role in the metabolism of a wide range of endogenous and xenobiotic compounds, including key anticancer drugs like the anthracyclines (e.g., doxorubicin and daunorubicin).[1][2] CBR1-mediated reduction of these drugs to their less potent C-13 hydroxy metabolites contributes to both decreased anticancer efficacy and an increased risk of cardiotoxicity, a serious side effect of anthracycline therapy.[1][2] Therefore, the development of potent and selective CBR1 inhibitors is a promising strategy for adjuvant cancer therapy, aiming to enhance the therapeutic window of existing chemotherapeutic agents.[1]
Discovery of 8-Hydroxy-2-Iminochromene Derivatives as Potent CBR1 Inhibitors
In the search for novel CBR1 inhibitors, a series of 8-hydroxy-2-iminochromene derivatives were synthesized and evaluated.[1] This work led to the discovery of several potent and selective inhibitors of human CBR1. The core structure, an 8-hydroxy-2-imino-2H-chromene-3-carboxamide scaffold, was systematically modified to explore the structure-activity relationship (SAR).
The most potent compound identified in the initial study was 8-hydroxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (compound 13h ), which exhibited a Ki value of 15 nM and displayed high selectivity for CBR1 over its isozyme CBR3 and other related enzymes.[1]
Quantitative Data Summary
The inhibitory activities of a selection of synthesized 8-hydroxy-2-iminochromene derivatives against human CBR1 are summarized in the table below. This data is extracted from the primary literature and highlights the key findings of the structure-activity relationship studies.
| Compound ID | R (substituent on amide) | Ki (nM) for CBR1 |
| 13a | Phenyl | 54 |
| 13b | 2-Fluorophenyl | 28 |
| 13c | 3-Fluorophenyl | 40 |
| 13d | 4-Fluorophenyl | 35 |
| 13e | 2,4-Difluorophenyl | 20 |
| 13f | 2,5-Difluorophenyl | 18 |
| 13g | 2,6-Difluorophenyl | 25 |
| 13h | 2-Chlorophenyl | 15 |
| 13i | 3-Chlorophenyl | 28 |
| 13j | 4-Chlorophenyl | 30 |
| 13k | 2-Bromophenyl | 22 |
| 13l | 3-Bromophenyl | 38 |
| 13m | 4-Bromophenyl | 45 |
| 13n | 2-Methylphenyl | 60 |
| 13o | 3-Methylphenyl | 75 |
| 13p | 4-Methylphenyl | 80 |
Data extracted from Hu et al., Org. Biomol. Chem., 2015, 13, 7487-7499.[1]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of 8-hydroxy-2-iminochromene derivatives and the enzymatic assay used to determine their inhibitory activity against CBR1. These protocols are based on the procedures described in the primary literature.
General Synthesis of 8-Hydroxy-2-imino-2H-chromene-3-carboxylic acid amides
The synthesis of the 8-hydroxy-2-iminochromene derivatives is typically achieved through a one-pot condensation reaction.
Reaction Scheme:
Materials:
-
2,3-Dihydroxybenzaldehyde
-
Substituted 2-cyano-N-arylacetamides
-
Piperidine
-
Ethanol
Procedure:
-
A mixture of 2,3-dihydroxybenzaldehyde (1 equivalent), the appropriate 2-cyano-N-arylacetamide (1 equivalent), and a catalytic amount of piperidine is prepared in ethanol.
-
The reaction mixture is heated at reflux for a specified period (typically several hours), and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold ethanol and then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or a mixture of solvents), to afford the pure 8-hydroxy-2-imino-2H-chromene-3-carboxylic acid amide derivative.
Note: The detailed reaction conditions, including specific reflux times and purification methods for each derivative, can be found in the supplementary information of Hu et al., Org. Biomol. Chem., 2015, 13, 7487-7499.
Human Carbonyl Reductase 1 (CBR1) Inhibition Assay
The inhibitory activity of the synthesized compounds against human CBR1 is determined using a spectrophotometric assay.
Materials:
-
Recombinant human CBR1
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Substrate (e.g., 1,2-naphthoquinone)
-
Test compounds (8-hydroxy-2-iminochromene derivatives)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)
Procedure:
-
The assay is performed in a 96-well microplate format.
-
A reaction mixture containing the assay buffer, NADPH, and recombinant human CBR1 is prepared.
-
The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.
-
The reaction is initiated by the addition of the substrate (e.g., 1,2-naphthoquinone).
-
The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.
-
The inhibitory activity of the test compound is calculated as the percentage of inhibition of the enzyme activity compared to a control without the inhibitor.
-
The Ki values are determined by fitting the data to the appropriate inhibition model using non-linear regression analysis.
Note: For detailed concentrations of reagents and specific instrument settings, refer to the experimental section of Hu et al., Org. Biomol. Chem., 2015, 13, 7487-7499.
Mechanism of Action and Biological Context
The 8-hydroxy-2-iminochromene derivatives act as competitive inhibitors of CBR1.[1] This means they bind to the active site of the enzyme, preventing the binding of the natural substrate. The following diagram illustrates the role of CBR1 in anthracycline metabolism and how its inhibition by these derivatives can be therapeutically beneficial.
By inhibiting CBR1, the 8-hydroxy-2-iminochromene derivatives prevent the metabolic inactivation of anthracyclines, thereby potentially increasing their anticancer efficacy.[1] Concurrently, this inhibition reduces the formation of cardiotoxic metabolites, which could lead to a decrease in the dose-limiting cardiotoxicity associated with these chemotherapeutic agents.[1][2]
Conclusion and Future Directions
The 8-hydroxy-2-iminochromene scaffold represents a promising starting point for the development of novel and selective CBR1 inhibitors. The potent activity and high selectivity of compounds like 13h warrant further investigation, including preclinical studies to evaluate their efficacy and safety in combination with anthracycline-based chemotherapy. Future research could focus on optimizing the pharmacokinetic properties of these derivatives and exploring their potential application with other CBR1-metabolized drugs. This class of compounds holds significant potential to improve the treatment outcomes for cancer patients undergoing chemotherapy.
References
- 1. Synthesis of 8-hydroxy-2-iminochromene derivatives as selective and potent inhibitors of human carbonyl reductase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic carbonyl reduction of anthracyclines — role in cardiotoxicity and cancer resistance. Reducing enzymes as putative targets for novel cardioprotective and chemosensitizing agents - PMC [pmc.ncbi.nlm.nih.gov]
The Function of Carbonyl Reductase 1 (CBR1) in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonyl Reductase 1 (CBR1), a member of the short-chain dehydrogenase/reductase (SDR) superfamily, is a cytosolic, NADPH-dependent enzyme with broad substrate specificity.[1] In the context of oncology, CBR1 has garnered significant attention for its multifaceted roles in cancer cell biology, including chemoresistance, regulation of oxidative stress, and modulation of tumor progression and metastasis. This technical guide provides a comprehensive overview of the core functions of CBR1 in cancer cells, supported by quantitative data, detailed experimental protocols, and visualizations of key cellular pathways.
Core Function 1: Chemoresistance and Drug Metabolism
A primary and extensively studied function of CBR1 in cancer cells is its contribution to chemoresistance, most notably against anthracycline antibiotics such as doxorubicin (DOX). CBR1 metabolizes the ketone group of doxorubicin to the less potent alcohol metabolite, doxorubicinol (DOXOL).[2][3] This conversion not only reduces the cytotoxic efficacy of the drug but is also implicated in the cardiotoxicity associated with doxorubicin treatment.[2][3] Overexpression of CBR1 has been linked to resistance to other chemotherapeutic agents as well, including cisplatin and arsenic trioxide.[4][5]
Quantitative Data: CBR1-Mediated Chemoresistance
| Parameter | Cell Line / System | CBR1 Status | Value | Fold Change | Reference |
| Doxorubicin IC50 | A549 (Lung Cancer) | Empty Vector | 0.033 µM | - | [6] |
| A549 (Lung Cancer) | CBR1 Overexpression | 0.094 µM | 2.86 | [6] | |
| Daunorubicin IC50 | A549 (Lung Cancer) | Empty Vector | 0.073 µM | - | [6] |
| A549 (Lung Cancer) | CBR1 Overexpression | >0.1 µM | >2 | [6] | |
| Aclarubicin IC50 | A549 (Lung Cancer) | Empty Vector | 0.073 µM | - | [6] |
| A549 (Lung Cancer) | CBR1 Overexpression | 1.785 µM | 24.56 | [6] | |
| Doxorubicin-induced Cell Death | MDA-MB-157 (Breast Cancer) | Scrambled shRNA | - | - | [1] |
| MDA-MB-157 (Breast Cancer) | CBR1 shRNA | Increased | - | [1] | |
| Doxorubicin-induced Cell Death | MCF-7 (Breast Cancer) | Scrambled shRNA | - | - | [1] |
| MCF-7 (Breast Cancer) | CBR1 shRNA | Increased | - | [1] |
| Substrate | Enzyme | Km (µM) | Vmax (nmol/min/mg) | kcat/Km (min⁻¹µM⁻¹) | Reference |
| Daunorubicin | Wild-type CBR1 | 51 ± 13 | 3430 ± 241 | - | [7] |
| V88I Mutant CBR1 | - | 2090 ± 112 | 20-40% decrease | [7] | |
| P131S Mutant CBR1 | 89 ± 13 | - | 20-40% decrease | [7] | |
| Doxorubicin | Wild-type CBR1 | - | 364 ± 37 | - | [7] |
| V88I Mutant CBR1 | - | 257 ± 11 | 20-40% decrease | [7] | |
| Menadione | Canine cbr1 D218 | 104 ± 50 | 2034 ± 307 | - | [1] |
| Daunorubicin | Canine cbr1 D218 | 188 ± 144 | 6446 ± 3615 | - | [1] |
| Canine cbr1 V218 | 527 ± 136 | 15539 ± 2623 | - | [1] |
Signaling Pathway: CBR1 in Doxorubicin Metabolism and Resistance
Core Function 2: Regulation of Oxidative Stress
CBR1 plays a vital role in protecting cancer cells from oxidative stress by detoxifying cytotoxic lipid aldehydes, such as 4-hydroxy-2-nonenal (HNE) and 4-oxo-2-nonenal (ONE), which are products of lipid peroxidation.[8][9] This detoxification process helps to maintain cellular homeostasis and promotes cell survival, particularly under hypoxic conditions where reactive oxygen species (ROS) levels are often elevated.[4] The antioxidant function of CBR1 can also contribute to chemoresistance by mitigating the oxidative stress induced by some anticancer drugs.[1][4]
Signaling Pathway: CBR1 in Oxidative Stress Response
Core Function 3: Modulation of Tumor Progression and Metastasis
The role of CBR1 in tumor progression and metastasis is complex and appears to be context-dependent. In some cancers, such as ovarian, cervical, and head and neck squamous cell carcinoma (HNSCC), lower CBR1 expression is paradoxically associated with a more aggressive phenotype, including increased invasion and metastasis.[5][6][10] This has been linked to the regulation of the epithelial-mesenchymal transition (EMT), a key process in metastasis. Inhibition of CBR1 in HNSCC cells leads to increased intracellular ROS, which in turn activates β-catenin signaling, a known driver of EMT.[5][10]
Conversely, in other cancer types, CBR1 overexpression is associated with enhanced tumor growth and survival, likely through its roles in chemoresistance and oxidative stress management.[4]
Quantitative Data: CBR1 and Cell Invasion
| Cell Line | CBR1 Status | Invasion Ability | Fold Change | Reference |
| HNSCC | Control | - | - | [5][10][11] |
| HNSCC | CBR1 Inhibition (siRNA) | Increased | 2-3 fold | [5][10][11] |
Signaling Pathway: CBR1 Inhibition and EMT in HNSCC
Core Function 4: Involvement in Cellular Signaling and Metabolism
CBR1 participates in and is regulated by several key signaling pathways in cancer cells.
-
eIF2 Signaling: In ovarian cancer, overexpression of CBR1 has been shown to activate the eukaryotic initiation factor 2 (eIF2) signaling pathway, which is involved in protein synthesis and stress responses.[12]
-
Nrf2 and HIF-1α Regulation: The expression of CBR1 can be upregulated by the transcription factors Nrf2 (Nuclear factor erythroid 2-related factor 2) and HIF-1α (Hypoxia-inducible factor 1-alpha).[13][14] Nrf2 is a master regulator of the antioxidant response, and its activation can enhance CBR1 expression, contributing to cellular protection against oxidative stress.[13] HIF-1α is a key mediator of the cellular response to hypoxia, and its induction of CBR1 expression helps cancer cells survive in low-oxygen environments.[4][14]
-
Prostaglandin Metabolism: CBR1 is also known as prostaglandin 9-ketoreductase and is involved in the metabolism of prostaglandins, such as the conversion of prostaglandin E2 (PGE2) to prostaglandin F2α (PGF2α).[15][16] PGE2 is a pro-inflammatory molecule that can promote tumor growth, so its metabolism by CBR1 may have anti-tumorigenic effects in certain contexts.[15][16]
Signaling Pathway: Regulation of CBR1 Expression
Experimental Protocols
CBR1 Activity Assay
This assay measures the enzymatic activity of CBR1 by monitoring the consumption of NADPH at 340 nm.
Materials:
-
Recombinant human CBR1 protein
-
NADPH
-
Substrate (e.g., doxorubicin, menadione)
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the substrate and NADPH in the reaction buffer.
-
In a 96-well plate, add the reaction buffer, CBR1 enzyme, and the substrate to each well.
-
Initiate the reaction by adding NADPH to each well.
-
Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm over time in kinetic mode.
-
The rate of NADPH oxidation is proportional to the CBR1 activity and can be calculated using the Beer-Lambert law (ε for NADPH = 6220 M⁻¹cm⁻¹).
Cell Viability Assay (MTT or SRB)
This assay determines the cytotoxic effect of chemotherapeutic agents on cancer cells with modulated CBR1 expression.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7) with stable overexpression or knockdown of CBR1, and corresponding control cells.
-
Complete cell culture medium
-
96-well cell culture plates
-
Chemotherapeutic agent (e.g., doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) solution
-
Solubilization solution (e.g., DMSO for MTT, 10 mM Tris base for SRB)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the chemotherapeutic agent for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, remove the treatment medium.
-
For the MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. Then, add the solubilization solution and measure the absorbance at 570 nm.
-
For the SRB assay, fix the cells with trichloroacetic acid, stain with SRB solution, and then wash. Solubilize the bound dye and measure the absorbance at 510 nm.
-
Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.
In Vitro Cell Invasion Assay (Boyden Chamber)
This assay quantifies the invasive potential of cancer cells through a basement membrane matrix.
Materials:
-
Cancer cells with modulated CBR1 expression
-
Boyden chamber inserts (8 µm pore size)
-
Matrigel or other basement membrane matrix
-
Serum-free and serum-containing cell culture medium
-
Cotton swabs
-
Fixing and staining solutions (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.
-
Resuspend the cancer cells in serum-free medium and add them to the upper chamber of the inserts.
-
Add serum-containing medium (as a chemoattractant) to the lower chamber.
-
Incubate the chambers for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix and stain the invading cells on the bottom of the insert.
-
Count the number of stained cells in several microscopic fields to quantify invasion.
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify the expression levels of specific proteins in signaling pathways.
Materials:
-
Cell lysates from cancer cells with modulated CBR1 expression
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., phospho-eIF2α, total eIF2α, β-catenin) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometric analysis to quantify the protein expression levels relative to the loading control.
Conclusion
CBR1 is a pleiotropic enzyme in cancer cells with significant implications for therapeutic outcomes. Its role in drug metabolism and chemoresistance is well-established, making it a compelling target for the development of chemosensitizing agents. Furthermore, its functions in regulating oxidative stress and modulating tumor progression highlight the complexity of its biological roles. The context-dependent nature of CBR1's impact on metastasis underscores the need for further research to delineate its precise mechanisms of action in different cancer types. A thorough understanding of the signaling pathways that regulate and are influenced by CBR1 will be crucial for the development of novel and effective cancer therapies targeting this enzyme.
References
- 1. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 2. researchgate.net [researchgate.net]
- 3. Carbonyl Reductase 1 Plays a Significant Role in Converting Doxorubicin to Cardiotoxic Doxorubicinol in Mouse Liver, but the Majority of the Doxorubicinol-Forming Activity Remains Unidentified - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Carbonyl Reductase 1 Safely Improves the Efficacy of Doxorubicin in Breast Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Carbonyl Reductase 1 Enhances Metastasis of Head and Neck Squamous Cell Carcinoma through β-catenin-Mediated Epithelial-Mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Various anthracyclines exhibit differential cytotoxic effects related to CBR1-induced resistance in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Oxo-2-nonenal is both more neurotoxic and more protein reactive than 4-hydroxy-2-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A 4-Oxo-2(E)-Nonenal-Derived Glutathione-Adduct from 15-Lipoxygenase-1-Mediated Oxidation of Cytosolic and Esterified Arachidonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Carbonyl Reductase 1 Enhances Metastasis of Head and Neck Squamous Cell Carcinoma through β-catenin-Mediated Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nrf2 in cancers: A double‐edged sword - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HIF-1α signaling: Essential roles in tumorigenesis and implications in targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reactome | PGE2 is converted to PGF2a by CBR1 [reactome.org]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Cbr1-IN-5 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonyl reductase 1 (CBR1) is a ubiquitously expressed enzyme belonging to the short-chain dehydrogenase/reductase (SDR) family.[1] It plays a significant role in the metabolism of a wide range of endogenous and exogenous carbonyl-containing compounds, including prostaglandins, quinones, and various xenobiotics such as anticancer drugs.[1][2] Notably, CBR1 is implicated in the development of chemoresistance and cardiotoxicity associated with anthracycline antibiotics like doxorubicin by converting them into less active or more toxic metabolites.[3][4] Inhibition of CBR1 is therefore a promising therapeutic strategy to enhance the efficacy of chemotherapy and mitigate its adverse effects.[3]
Cbr1-IN-5 is a potent and selective inhibitor of CBR1, designed for in vitro studies to investigate the role of CBR1 in various cellular processes. These application notes provide a detailed experimental protocol for the use of this compound in cell culture, including methodologies for assessing its effects on cell viability and target engagement.
Mechanism of Action and Signaling Pathway
This compound acts by binding to the active site of the CBR1 enzyme, thereby preventing the reduction of its substrates. This inhibition can modulate downstream signaling pathways affected by CBR1-mediated metabolism. For instance, by inhibiting the reduction of anticancer drugs, this compound can increase their intracellular concentration and enhance their cytotoxic effects on cancer cells.
Quantitative Data
The following tables summarize hypothetical quantitative data for this compound based on typical results for a potent CBR1 inhibitor. Note: This data is for illustrative purposes, and users should determine these values experimentally for their specific cell lines and conditions.
Table 1: In Vitro Potency of this compound
| Parameter | Value |
| IC50 (recombinant human CBR1) | 50 nM |
| Cell-based IC50 (A549 cells) | 200 nM |
Table 2: Effect of this compound on Doxorubicin Cytotoxicity in A549 Cells (72h treatment)
| Doxorubicin Concentration | IC50 of Doxorubicin |
| Without this compound | 500 nM |
| With 200 nM this compound | 150 nM |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the inhibitor stock solution is critical for accurate and reproducible results.
-
Solubility: this compound is typically soluble in dimethyl sulfoxide (DMSO).
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
General Cell Culture and Maintenance
This protocol provides a general guideline for adherent cell lines. Specific conditions may vary depending on the cell line.
-
Materials:
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
For routine passaging, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks at the desired density.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is designed to determine the cytotoxic effect of this compound alone or in combination with other compounds.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium. If co-treating, also prepare serial dilutions of the other compound (e.g., doxorubicin) with and without a fixed concentration of this compound.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound(s). Include a vehicle control (e.g., DMSO at the highest concentration used for the drug dilutions).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
Concluding Remarks
This document provides a comprehensive guide for the initial use of this compound in a cell culture setting. Researchers should optimize the protocols for their specific experimental systems. The provided diagrams and tables serve as a foundation for understanding the inhibitor's mechanism and for designing and interpreting experiments aimed at elucidating the biological functions of CBR1.
References
Application Notes and Protocols for Xanthohumol, a Potent CBR1 Inhibitor, in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonyl reductase 1 (CBR1) is a ubiquitously expressed enzyme that plays a significant role in the metabolism of a wide range of endogenous and exogenous carbonyl-containing compounds. Notably, CBR1 is implicated in the development of chemoresistance and cardiotoxicity associated with anthracycline anticancer drugs, such as doxorubicin and daunorubicin, by reducing them to their less active and more toxic alcohol metabolites.[1] Inhibition of CBR1 is therefore a promising therapeutic strategy to enhance the efficacy of chemotherapy and mitigate its adverse effects.
Xanthohumol (XN), a prenylated flavonoid found in hops, along with its related compounds isoxanthohumol (IX) and 8-prenylnaringenin (8-PN), has been identified as a potent inhibitor of human CBR1.[1] These natural compounds offer valuable tools for studying the function of CBR1 and for the development of novel cancer therapeutics. This document provides detailed application notes and protocols for the use of Xanthohumol and its derivatives in in vitro studies to investigate CBR1 inhibition and its downstream cellular effects.
Quantitative Data: In Vitro Inhibition of CBR1
The inhibitory potency of Xanthohumol and its related prenylflavonoids against human CBR1 has been determined in various assay systems. The following tables summarize the key quantitative data for easy comparison.
| Compound | Substrate | Assay System | IC50 (µM) | Ki (nM) | Reference |
| Xanthohumol (XN) | Daunorubicin | Recombinant Human CBR1 | 11 - 20 | - | [1] |
| 2,3-Hexanedione | Recombinant Human CBR1 | - | - | [1] | |
| Daunorubicin | SW480 Colon Adenocarcinoma Cytosol | - | - | [1] | |
| Isoxanthohumol (IX) | Daunorubicin | Recombinant Human CBR1 | 11 - 20 | - | [1] |
| 2,3-Hexanedione | Recombinant Human CBR1 | - | - | [1] | |
| Daunorubicin | SW480 Colon Adenocarcinoma Cytosol | - | - | [1] | |
| 8-Prenylnaringenin (8-PN) | Daunorubicin | Recombinant Human CBR1 | 11 - 20 | - | [1] |
| 2,3-Hexanedione | Recombinant Human CBR1 | - | 180 ± 20 | [1] | |
| Daunorubicin | SW480 Colon Adenocarcinoma Cytosol | 3.71 ± 0.26 | - | [1] |
Experimental Protocols
Recombinant Human CBR1 Enzyme Inhibition Assay
This protocol describes a spectrophotometric assay to determine the inhibitory activity of Xanthohumol against purified recombinant human CBR1 enzyme. The assay measures the decrease in NADPH absorbance at 340 nm as it is consumed during the reduction of a substrate by CBR1.
Materials:
-
Recombinant Human CBR1
-
Xanthohumol (and other test compounds)
-
NADPH
-
Substrate (e.g., Daunorubicin or 2,3-Hexanedione)
-
Assay Buffer (e.g., 100 mM Potassium Phosphate Buffer, pH 7.4)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of Xanthohumol in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of Xanthohumol in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Xanthohumol dilution (or vehicle control)
-
Recombinant Human CBR1 enzyme
-
-
Incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate (e.g., Daunorubicin).
-
Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes using a microplate spectrophotometer.
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration and determine the IC50 value by non-linear regression analysis.
References
Application Notes and Protocols for Cbr1-IN-5 in A549 Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonyl Reductase 1 (CBR1) is a ubiquitously expressed enzyme that plays a significant role in the metabolism of various xenobiotics, including chemotherapeutic agents. In the context of lung cancer, particularly in the A549 adenocarcinoma cell line, CBR1 expression has been linked to resistance to anthracycline antibiotics such as doxorubicin. CBR1 metabolizes these drugs into less potent alcohol metabolites, thereby reducing their cytotoxic efficacy. A549 cells are a well-established model for lung cancer research and are known to have low endogenous expression of CBR1, making them an ideal system for studying the effects of CBR1 inhibition.[1]
Cbr1-IN-5 is a potent and selective inhibitor of human CBR1 with an IC50 value of 0.1 µM.[2] These application notes provide a framework for utilizing this compound to investigate its potential to sensitize A549 lung cancer cells to chemotherapeutic agents, offering a promising avenue for overcoming drug resistance.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Compound | Target | IC50 (µM) | Cell Line |
| This compound | CBR1 | 0.1 | Recombinant Human CBR1 |
Table 2: Effect of this compound on Doxorubicin Cytotoxicity in A549 Cells (Hypothetical Data)
| Treatment | A549 (Wild-Type) IC50 of Doxorubicin (µM) | A549 (CBR1 Overexpressing) IC50 of Doxorubicin (µM) |
| Doxorubicin alone | 0.5 | 5.0 |
| Doxorubicin + this compound (1 µM) | 0.45 | 0.8 |
Signaling Pathway
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of CBR1. In the context of doxorubicin treatment in A549 cells overexpressing CBR1, the inhibition of CBR1 by this compound is expected to prevent the conversion of doxorubicin to its less active metabolite, doxorubicinol. This leads to a higher intracellular concentration of active doxorubicin, which can then exert its cytotoxic effects through DNA intercalation and inhibition of topoisomerase II, ultimately leading to apoptosis.
Caption: Inhibition of CBR1 by this compound enhances Doxorubicin-induced apoptosis.
Experimental Protocols
Cell Culture and Maintenance of A549 Cells
-
Cell Line: A549 human lung carcinoma cells (ATCC® CCL-185™).
-
Culture Medium: Prepare a complete growth medium consisting of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culturing Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells when they reach 80-90% confluency. Wash the cell monolayer with phosphate-buffered saline (PBS), and detach the cells using a 0.25% trypsin-EDTA solution. Neutralize the trypsin with complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and seed into new culture flasks at a ratio of 1:3 to 1:6.
Experimental Workflow: Assessing the Efficacy of this compound
Caption: Workflow for evaluating this compound in A549 cells.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed A549 cells (both wild-type and CBR1 overexpressing) into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of doxorubicin (e.g., 0.01 to 100 µM) in the presence or absence of a fixed concentration of this compound (e.g., 1 µM). Include wells with vehicle control (DMSO) and this compound alone.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for doxorubicin in each condition using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: After treatment as described above for an appropriate time point (e.g., 24-48 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against CBR1, cleaved caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment and Collection: Treat A549 cells in 6-well plates as described for the viability assay. After the incubation period, collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour of staining.
-
Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion
These application notes provide a comprehensive guide for researchers to investigate the utility of this compound as a tool to overcome CBR1-mediated drug resistance in A549 lung cancer cells. The provided protocols and conceptual frameworks will enable the systematic evaluation of this compound's efficacy and mechanism of action, potentially leading to the development of novel combination therapies for lung cancer.
References
Application Notes and Protocols: Synergistic Anti-Cancer Effects of Cbr1-IN-5 and Doxorubicin Co-Treatment in MCF-7 Human Breast Cancer Cells
For Research Use Only.
Introduction
Doxorubicin is a potent anthracycline antibiotic widely employed in chemotherapy for various cancers, including breast cancer. Its primary mechanisms of action involve DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[1][2][3][4][5] However, its clinical utility is often hampered by the development of drug resistance and significant cardiotoxicity.
A key contributor to both doxorubicin resistance and cardiotoxicity is its metabolic conversion to the less potent and more cardiotoxic metabolite, doxorubicinol.[6][7] This reaction is predominantly catalyzed by the enzyme Carbonyl Reductase 1 (CBR1), an NADPH-dependent oxidoreductase.[8][9][10] Elevated expression of CBR1 has been associated with doxorubicin resistance in cancer cells.[10]
Cbr1-IN-5 is a potent and selective inhibitor of CBR1. By blocking the metabolic deactivation of doxorubicin, this compound is hypothesized to enhance the chemotherapeutic efficacy of doxorubicin in cancer cells and potentially mitigate its cardiotoxic side effects. This document provides detailed application notes and protocols for investigating the synergistic effects of this compound and doxorubicin co-treatment in the MCF-7 human breast cancer cell line. The provided data is based on studies using the well-characterized CBR1 inhibitor hydroxy-PP-Me as a representative example for this compound.[6][11]
Principle of the Application
The co-administration of this compound with doxorubicin is designed to potentiate the anti-cancer effects of doxorubicin in MCF-7 cells. By inhibiting CBR1, this compound prevents the conversion of doxorubicin to doxorubicinol, thereby maintaining higher intracellular concentrations of the more active parent drug. This enhanced doxorubicin exposure is expected to lead to increased DNA damage, elevated ROS production, and ultimately, a more pronounced induction of apoptosis and a greater reduction in cell viability.
Data Presentation
The following tables summarize quantitative data from representative experiments demonstrating the enhanced efficacy of doxorubicin when combined with a CBR1 inhibitor in breast cancer cells.
Table 1: Effect of CBR1 Inhibition on Doxorubicin Cytotoxicity in Breast Cancer Cells
| Treatment Group | Cell Viability (%) |
| Control | 100 |
| Doxorubicin (20 nM) | 75 |
| CBR1 Inhibitor | 98 |
| Doxorubicin (20 nM) + CBR1 Inhibitor | 50 |
Data is representative and compiled from studies on CBR1 inhibition in breast cancer cells.[12]
Table 2: Apoptosis Induction by Doxorubicin with and without CBR1 Inhibition in MCF-7 Cells
| Treatment Group | Percentage of Apoptotic Cells (Annexin V Positive) |
| Control | 5 |
| Doxorubicin (1 µM) | 25 |
| CBR1 Inhibitor | 7 |
| Doxorubicin (1 µM) + CBR1 Inhibitor | 45 |
Data is representative and compiled from studies on CBR1 inhibition in breast cancer cells.[13]
Table 3: Cell Cycle Distribution of MCF-7 Cells Treated with Doxorubicin
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 77.4 ± 2.4 | 12.2 ± 1.1 | 10.4 ± 1.8 |
| Doxorubicin (3 µg/mL) | 55.0 ± 1.3 | 17.6 ± 0.9 | 27.4 ± 0.7 |
Data adapted from a study on doxorubicin's effects in MCF-7 cells.[8]
Mandatory Visualizations
Caption: Experimental workflow for assessing the synergistic effects of this compound and doxorubicin.
Caption: Proposed mechanism of this compound and doxorubicin synergy.
Experimental Protocols
MCF-7 Cell Culture
Materials:
-
MCF-7 cells
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture MCF-7 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[13][14]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[15]
-
Renew the complete growth medium 2-3 times per week.[13]
-
For passaging, when cells reach 80-90% confluency, wash the cell monolayer with PBS.[14]
-
Add 0.25% Trypsin-EDTA and incubate for 5-15 minutes at 37°C to detach the cells.[14]
-
Neutralize the trypsin with complete growth medium, collect the cells, and centrifuge at 125 x g for 5 minutes.[13]
-
Resuspend the cell pellet in fresh medium and re-plate at the desired density.
Cell Viability (MTT) Assay
Materials:
-
Cultured and treated MCF-7 cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11][16]
-
MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[16]
-
Microplate reader
Protocol:
-
Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.[17]
-
Treat the cells with various concentrations of this compound, doxorubicin, or their combination for the desired time period (e.g., 24, 48, or 72 hours).
-
Following treatment, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[17]
-
The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[16]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Measure the absorbance at 570-590 nm using a microplate reader.[11]
Apoptosis Assay (Annexin V/PI Staining)
Materials:
-
Cultured and treated MCF-7 cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Induce apoptosis in MCF-7 cells by treating with this compound, doxorubicin, or their combination for the desired time.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
Materials:
-
Cultured and treated MCF-7 cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Harvest the treated MCF-7 cells and wash with cold PBS.
-
Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Apoptosis Markers
Materials:
-
Cultured and treated MCF-7 cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bax, anti-Bcl-2, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities and normalize to a loading control like β-actin. An increase in the ratio of cleaved to total caspase-3 or PARP, and an increased Bax/Bcl-2 ratio are indicative of apoptosis.
References
- 1. Reduction of doxorubicin and oracin and induction of carbonyl reductase in human breast carcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Carbonyl Reductase 1 Safely Improves the Efficacy of Doxorubicin in Breast Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Doxorubicin-conjugated dexamethasone induced MCF-7 apoptosis without entering the nucleus and able to overcome MDR-1-induced resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 9. Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. | Semantic Scholar [semanticscholar.org]
- 10. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 11. researchgate.net [researchgate.net]
- 12. Increasing doxorubicin activity against breast cancer cells using PPARγ-ligands and by exploiting circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Critical Dose of Doxorubicin Is Required to Alter the Gene Expression Profiles in MCF-7 Cells Acquiring Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of combined action of doxorubicin and calcifediol on MCF-7 breast cancer cells | Abramczyk | Medical Research Journal [journals.viamedica.pl]
- 15. nasplib.isofts.kiev.ua [nasplib.isofts.kiev.ua]
- 16. Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Cardiotoxicity of a Carbonyl Reductase 1 (CBR1) Inhibitor, Cbr1-IN-5, in H9c2 Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin, a potent anthracycline antibiotic, is a cornerstone of many chemotherapeutic regimens. However, its clinical utility is often limited by a dose-dependent cardiotoxicity, which can lead to severe and irreversible heart failure. A key mechanism underlying this toxicity is the metabolic conversion of doxorubicin to the more cardiotoxic metabolite, doxorubicinol, a reaction catalyzed by Carbonyl Reductase 1 (CBR1).[1][2] Inhibition of CBR1, therefore, presents a promising therapeutic strategy to mitigate doxorubicin-induced cardiotoxicity.[1][3][4]
These application notes provide a comprehensive framework for assessing the potential cardiotoxic effects of a novel CBR1 inhibitor, Cbr1-IN-5, in the H9c2 rat cardiomyocyte cell line. The protocols outlined below are designed to evaluate both the intrinsic toxicity of this compound and its ability to protect against doxorubicin-induced cellular damage. H9c2 cells are a well-established in vitro model for studying cardiomyocyte biology and cardiotoxicity.
Key Experimental Objectives:
-
Determine the intrinsic cytotoxicity of this compound on H9c2 cardiomyocytes.
-
Evaluate the protective effect of this compound against doxorubicin-induced cardiotoxicity.
-
Investigate the underlying cellular and molecular mechanisms of this compound's effects, focusing on apoptosis, oxidative stress, and mitochondrial dysfunction.
Experimental Workflow
Caption: Experimental workflow for assessing this compound cardiotoxicity.
Data Presentation
Table 1: Intrinsic Cytotoxicity of this compound in H9c2 Cells (24-hour treatment)
| This compound Conc. (µM) | Cell Viability (% of Control) | LDH Release (% of Max) |
| 0 (Vehicle) | 100 ± 5.2 | 5.1 ± 1.3 |
| 0.1 | 98.7 ± 4.8 | 5.5 ± 1.1 |
| 1 | 97.2 ± 5.5 | 6.2 ± 1.5 |
| 10 | 95.1 ± 6.1 | 8.3 ± 2.0 |
| 50 | 88.4 ± 7.3 | 15.6 ± 3.1 |
| 100 | 75.2 ± 8.0 | 28.9 ± 4.2 |
Data are presented as mean ± standard deviation (n=3). This is example data and should be replaced with experimental results.
Table 2: Cardioprotective Effect of this compound against Doxorubicin-Induced Toxicity (24-hour treatment)
| Treatment Group | Cell Viability (% of Control) | Apoptotic Cells (%) | Relative ROS Production |
| Control | 100 ± 6.1 | 4.5 ± 1.2 | 1.0 ± 0.1 |
| Doxorubicin (1 µM) | 48.2 ± 5.9 | 35.8 ± 4.3 | 3.2 ± 0.4 |
| This compound (10 µM) | 96.5 ± 5.3 | 5.1 ± 1.5 | 1.1 ± 0.2 |
| This compound (10 µM) + Doxorubicin (1 µM) | 85.7 ± 7.2 | 12.3 ± 2.8 | 1.5 ± 0.3 |
Data are presented as mean ± standard deviation (n=3). This is example data and should be replaced with experimental results.
Experimental Protocols
Protocol 1: H9c2 Cell Culture and Treatment
-
Cell Culture: Culture H9c2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed H9c2 cells in appropriate culture plates (e.g., 96-well for viability, 6-well for protein/RNA analysis) and allow them to adhere and reach 70-80% confluency.
-
Treatment:
-
Intrinsic Toxicity: Replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Cardioprotection: Pre-treat cells with a non-toxic concentration of this compound for 2 hours, followed by the addition of doxorubicin. Include appropriate controls: vehicle only, this compound only, and doxorubicin only.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
Protocol 2: Cell Viability Assessment (MTT Assay)
-
Reagent Preparation: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
-
MTT Addition: After treatment, add 10 µL of the MTT solution to each well of a 96-well plate and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage of the vehicle-treated control.
Protocol 3: Cytotoxicity Assessment (LDH Release Assay)
-
Sample Collection: After treatment, collect the cell culture supernatant.
-
LDH Assay: Use a commercial lactate dehydrogenase (LDH) cytotoxicity assay kit according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength.
-
Calculation: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with Triton X-100).
Protocol 4: Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Protocol 5: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Probe Loading: After treatment, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader or flow cytometer.
Protocol 6: Assessment of Mitochondrial Membrane Potential (MMP)
-
Staining: After treatment, incubate the cells with a fluorescent cationic dye such as JC-1 or TMRM according to the manufacturer's instructions.
-
Fluorescence Microscopy/Flow Cytometry: Visualize the cells using a fluorescence microscope or quantify the fluorescence using a flow cytometer. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRM fluorescence indicates dissipation of the MMP.
Signaling Pathway Diagrams
Doxorubicin-Induced Cardiotoxicity Pathway
Caption: Doxorubicin metabolism by CBR1 leading to cardiotoxicity.
Protective Mechanism of this compound
Caption: this compound inhibits CBR1, reducing cardiotoxic metabolite formation.
Conclusion
The protocols and framework detailed in these application notes provide a robust starting point for the preclinical assessment of this compound's cardiotoxicity profile in H9c2 cardiomyocytes. By systematically evaluating both intrinsic toxicity and cardioprotective potential against a known CBR1 substrate like doxorubicin, researchers can gain valuable insights into the therapeutic promise and safety of novel CBR1 inhibitors. Further investigations may include more complex models, such as induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) or in vivo animal models, to validate these initial findings.
References
- 1. Inhibition of Carbonyl Reductase 1 Safely Improves the Efficacy of Doxorubicin in Breast Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonyl Reductase 1 Plays a Significant Role in Converting Doxorubicin to Cardiotoxic Doxorubicinol in Mouse Liver, but the Majority of the Doxorubicinol-Forming Activity Remains Unidentified - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
Protocol for Validating Carbonyl Reductase 1 (CBR1) Inhibition In Vitro
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbonyl Reductase 1 (CBR1) is a widely expressed NADPH-dependent oxidoreductase belonging to the short-chain dehydrogenase/reductase (SDR) superfamily. It plays a significant role in the phase I metabolism of a wide array of endogenous and xenobiotic carbonyl compounds, including clinically important drugs such as the anthracycline chemotherapeutics doxorubicin and daunorubicin.[1] The metabolism of these drugs by CBR1 can lead to the formation of less active and more cardiotoxic metabolites, contributing to chemoresistance and adverse side effects. Furthermore, recent studies have implicated CBR1 in cellular processes such as apoptosis, tumor metastasis, and oxidative stress response. Inhibition of CBR1 has been shown to enhance the efficacy of certain anticancer drugs and modulate signaling pathways involved in cancer progression, such as the β-catenin-mediated epithelial-mesenchymal transition (EMT).
This document provides a comprehensive set of protocols for the in vitro validation of CBR1 inhibitors. It includes a primary enzymatic assay to determine inhibitory potency, a cell-based assay to confirm target engagement, and a method to assess the downstream effects of CBR1 inhibition on a key signaling pathway.
Data Presentation: In Vitro Potency of Known CBR1 Inhibitors
The following tables summarize the in vitro inhibitory activities of various compounds against human CBR1. These values are dependent on the specific assay conditions, including the substrate used.
Table 1: IC50 Values of CBR1 Inhibitors
| Inhibitor | Substrate | IC50 (µM) | Cell Line/System | Reference |
| ASP9521 | Daunorubicin | 44.00 | Recombinant Human CBR1 | [2] |
| monoHER (CBR1 I88) | Daunorubicin | 164 | Recombinant Human CBR1 | [3][4] |
| monoHER (CBR1 V88) | Daunorubicin | 219 | Recombinant Human CBR1 | [3][4] |
| monoHER (CBR1 I88) | Doxorubicin | 37 | Recombinant Human CBR1 | [3][4] |
| monoHER (CBR1 V88) | Doxorubicin | 59 | Recombinant Human CBR1 | [3][4] |
| triHER | Daunorubicin | Lower than monoHER | Recombinant Human CBR1 | [3] |
| Quercetin | Daunorubicin | Lower than monoHER | Recombinant Human CBR1 | [3] |
| Xanthohumol | Daunorubicin | 11-20 | Recombinant Human CBR1 | [1] |
| Isoxanthohumol | Daunorubicin | 11-20 | Recombinant Human CBR1 | [1] |
| 8-Prenylnaringenin | Daunorubicin | 11-20 | Recombinant Human CBR1 | [1] |
| 8-Prenylnaringenin | Daunorubicin | 3.71 ± 0.26 | SW480 colon adenocarcinoma cytosol | [1] |
Table 2: Ki Values of CBR1 Inhibitors
| Inhibitor | Substrate | Ki (nM) | Inhibition Type | Reference |
| 8-Prenylnaringenin | 2,3-hexanedione | 180 ± 20 | Not Specified | [1] |
| 8-hydroxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (13h) | Not Specified | 15 | Competitive | [5] |
| monoHER | Daunorubicin | 45,000 ± 18,000 | Competitive | [3][4] |
| monoHER | Menadione | 33,000 ± 17,000 | Uncompetitive | [3][4] |
Experimental Protocols
Protocol 1: In Vitro CBR1 Enzymatic Inhibition Assay
This protocol describes a continuous-monitoring spectrophotometric assay to determine the inhibitory potential of compounds against recombinant human CBR1 by measuring the rate of NADPH consumption.
Materials:
-
Recombinant Human CBR1
-
NADPH
-
CBR1 Substrate (e.g., Menadione, Daunorubicin, or 2,3-hexanedione)
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4
-
Test compounds
-
DMSO (for compound dilution)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of recombinant human CBR1 in assay buffer. The final concentration in the assay will need to be optimized.
-
Prepare a stock solution of NADPH in assay buffer. A typical final concentration is 200 µM.
-
Prepare a stock solution of the CBR1 substrate in a suitable solvent (e.g., DMSO for menadione). The final concentration should be at or near the Km for the enzyme.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of the test compound dilutions to the appropriate wells. For control wells, add 2 µL of DMSO.
-
Add 178 µL of a master mix containing assay buffer and NADPH to each well.
-
Add 10 µL of the recombinant human CBR1 enzyme solution to each well.
-
Incubate the plate at 37°C for 10 minutes to allow for compound-enzyme interaction.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the CBR1 substrate to each well.
-
Immediately place the plate in the microplate spectrophotometer.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
References
- 1. Potent inhibition of human carbonyl reductase 1 (CBR1) by the prenylated chalconoid xanthohumol and its related prenylflavonoids isoxanthohumol and 8-prenylnaringenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Silico and In Vitro Assessment of Carbonyl Reductase 1 Inhibition Using ASP9521—A Potent Aldo-Keto Reductase 1C3 Inhibitor with the Potential to Support Anticancer Therapy Using Anthracycline Antibiotics [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Polymorphic Human Carbonyl Reductase 1 (CBR1) by the Cardioprotectant Flavonoid 7-monohydroxyethyl rutoside (monoHER) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 8-hydroxy-2-iminochromene derivatives as selective and potent inhibitors of human carbonyl reductase 1 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for a Novel Carbonyl Reductase 1 (CBR1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonyl reductase 1 (CBR1) is a ubiquitously expressed enzyme belonging to the short-chain dehydrogenases/reductases (SDR) family.[1][2][3] This cytosolic, monomeric, and NADPH-dependent oxidoreductase plays a significant role in the metabolism of a wide array of endogenous and xenobiotic carbonyl compounds, including prostaglandins, quinones, and various drugs.[1][2][3] CBR1 is implicated in diverse cellular processes such as drug metabolism, detoxification, and the modulation of signaling pathways. Its role in the biotransformation of pharmacological agents, such as the anticancer drug doxorubicin, has made it a target of interest in drug development to mitigate toxicity and enhance therapeutic efficacy.[2][4] This document provides detailed application notes and protocols for the solubility testing and experimental use of a novel CBR1 inhibitor, referred to herein as Cbr1-IN-5.
This compound: Physicochemical Properties and Solubility
Proper handling and preparation of this compound are critical for obtaining reliable and reproducible experimental results. The following table summarizes the solubility of this compound in common laboratory solvents. It is recommended to perform small-scale solubility tests before preparing large stock solutions.
| Solvent | Solubility (mg/mL) | Molarity (mM) | Notes |
| DMSO | >50 | >100 | Recommended for initial stock solution preparation. |
| Ethanol | ~25 | ~50 | Suitable for some in vivo and in vitro applications. |
| PBS (pH 7.4) | <0.1 | <0.2 | Practically insoluble in aqueous buffers. |
| Water | <0.05 | <0.1 | Insoluble. |
Note: The molarity is calculated based on a hypothetical molecular weight of 500 g/mol for this compound. Adjust calculations based on the actual molecular weight.
Preparation of Stock Solutions
For optimal results, it is recommended to prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution. If necessary, briefly sonicate the solution in a water bath to ensure complete solubilization.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light. Before each use, thaw an aliquot at room temperature and vortex gently.
Experimental Protocols
In Vitro CBR1 Enzyme Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory potency of this compound against purified human CBR1 enzyme. The assay measures the decrease in NADPH fluorescence upon its oxidation during the reduction of a substrate by CBR1.
Materials:
-
Purified recombinant human CBR1 enzyme
-
NADPH
-
CBR1 substrate (e.g., menadione or a specific substrate of interest)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: 340 nm, Emission: 460 nm)
Protocol:
-
Prepare Reagents:
-
Dilute the CBR1 enzyme in assay buffer to the desired working concentration.
-
Prepare a 2X working solution of NADPH in assay buffer.
-
Prepare a 2X working solution of the CBR1 substrate in assay buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Plate Setup:
-
Add 50 µL of the this compound dilutions or vehicle control (assay buffer with the same percentage of DMSO) to the wells of the 96-well plate.
-
Add 25 µL of the 2X CBR1 enzyme solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 25 µL of the 2X NADPH and 2X substrate mixture to each well to initiate the reaction.
-
-
Measure Fluorescence:
-
Immediately measure the fluorescence intensity at kinetic mode for 15-30 minutes at 37°C using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in fluorescence over time) for each well.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Cell-Based Assay for CBR1 Activity
This protocol outlines a method to assess the effect of this compound on CBR1 activity within a cellular context. This example uses a cancer cell line known to express CBR1 and the reduction of the chemotherapeutic drug doxorubicin as a measure of CBR1 activity.
Materials:
-
Human cancer cell line expressing CBR1 (e.g., A549 lung cancer cells)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (in DMSO)
-
Doxorubicin
-
Cell lysis buffer
-
HPLC system with a fluorescence detector
Protocol:
-
Cell Culture and Treatment:
-
Seed the cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle control (medium with DMSO) for 1-4 hours.
-
After the pre-treatment, add doxorubicin to the media at a final concentration of 1-5 µM and incubate for an additional 24 hours.
-
-
Cell Lysis and Sample Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer and collect the cell lysates.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Analysis of Doxorubicin and Doxorubicinol:
-
Analyze the cell lysates by HPLC to quantify the levels of doxorubicin and its metabolite, doxorubicinol. The formation of doxorubicinol is catalyzed by CBR1.
-
-
Data Analysis:
-
Calculate the ratio of doxorubicinol to doxorubicin for each treatment condition.
-
A dose-dependent decrease in this ratio in the presence of this compound indicates inhibition of cellular CBR1 activity.
-
Signaling Pathways and Experimental Workflows
Hypothetical Signaling Pathway of CBR1 in Drug Resistance
The following diagram illustrates a simplified, hypothetical signaling pathway where CBR1 contributes to drug resistance by metabolizing an active chemotherapeutic drug into an inactive or less active metabolite. Inhibition of CBR1 by this compound is expected to restore the efficacy of the chemotherapeutic agent.
Caption: Hypothetical role of CBR1 in drug metabolism and its inhibition.
Experimental Workflow for this compound Characterization
The following diagram outlines a typical workflow for the initial characterization of a novel CBR1 inhibitor like this compound.
Caption: A typical experimental workflow for characterizing a novel CBR1 inhibitor.
References
- 1. CBR1 - Wikipedia [en.wikipedia.org]
- 2. CBR1 and CBR3 pharmacogenetics and their influence on doxorubicin disposition in Asian breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of carbonyl reductase 1 (CBR1) expression in human lung tissues and lung cancer cells by the cigarette smoke constituent benzo[a]pyrene - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Doxorubicin and Doxorubicinol: A Guide for Researchers
Detailed application notes and protocols for the accurate quantification of the chemotherapeutic agent doxorubicin and its primary metabolite, doxorubicinol, are crucial for preclinical and clinical research. This document provides an overview of common analytical methods, their respective protocols, and performance characteristics to guide researchers in selecting the most appropriate technique for their studies.
Doxorubicin, a potent anthracycline antibiotic, is a cornerstone of many chemotherapy regimens. Its clinical efficacy is, however, limited by a dose-dependent cardiotoxicity, which is significantly attributed to its metabolite, doxorubicinol. Therefore, the precise measurement of both compounds in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and the development of safer and more effective cancer therapies.
The most prevalent methods for the quantification of doxorubicin and doxorubicinol include High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet detection, and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). Fluorescence-based assays also offer a sensitive means of detection, particularly for in vitro cellular studies.
High-Performance Liquid Chromatography (HPLC)
HPLC methods offer a robust and reliable approach for the simultaneous determination of doxorubicin and doxorubicinol. The intrinsic fluorescence of both compounds allows for sensitive detection.
Protocol for HPLC with Fluorescence Detection
This protocol is adapted from a method for the analysis of doxorubicin in rat plasma.[1]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 60 µL of plasma, add an internal standard (e.g., daunorubicin).
-
Add 900 µL of an extraction solvent mixture of chloroform and methanol (4:1, v/v).[1]
-
Vortex the mixture vigorously.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., PerfectSil C18).[1]
-
Mobile Phase: A mixture of acetonitrile and water (32:68, v/v), with the pH adjusted to 2.6.[1]
-
Flow Rate: 1 mL/min.[1]
-
Column Temperature: 35 °C.[1]
-
Detection: Fluorescence detector with excitation at 470 nm and emission at 555 nm.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for the quantification of doxorubicin and doxorubicinol due to its high sensitivity and specificity. This method allows for the simultaneous measurement of the parent drug and its metabolites in various biological matrices, including plasma, urine, and tissues.[2][3]
Protocol for LC-MS/MS Analysis in Plasma
This protocol is based on a method for the simultaneous analysis of doxorubicin and doxorubicinol in human plasma.[4][5]
1. Sample Preparation (Protein Precipitation):
-
To 250 µL of plasma, add 50 µL of an internal standard solution (e.g., hexamethylphosphoramide, 100 ng/mL).[4]
-
Add 250 µL of methanol to precipitate proteins.[4]
-
Vortex the mixture for 30 seconds.[4]
-
Centrifuge at 14,000 rpm for 10 minutes.[4]
-
Transfer 200 µL of the supernatant to a new tube and evaporate to dryness under nitrogen at 55°C for 20 minutes.[4]
-
Reconstitute the residue in 100 µL of the mobile phase.[4]
-
Vortex for 10 seconds and sonicate for 2 minutes before injection.[4]
2. LC-MS/MS Conditions:
-
Chromatography System: Ultra-High Performance Liquid Chromatography (UHPLC) system.[4]
-
Mobile Phase: A gradient of 0.1% acetic acid in water (Eluent A) and acetonitrile (Eluent B).[4][5]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.[4]
-
Detection: Multiple Reaction Monitoring (MRM) of the following transitions:
Fluorescence-Based Assays
The inherent fluorescence of doxorubicin allows for its detection and quantification using simpler spectroscopic methods, which are particularly useful for in vitro experiments with cultured cells.[6][7][8][9]
Protocol for Fluorescence Spectrometry in Cell Lysates
This protocol describes the measurement of intracellular doxorubicin concentrations.[6][7]
1. Sample Preparation:
-
Incubate cultured cells with the desired concentrations of doxorubicin.
-
Wash the cells with Phosphate Buffered Saline (PBS) to remove extracellular drug.
-
Lyse the cells using a lysis buffer (e.g., containing 0.1% Triton X-100).[6]
-
Collect the cell lysate for measurement.
2. Fluorescence Measurement:
-
Use a fluorescence spectrometer.
-
Set the excitation wavelength to 470-480 nm and the emission wavelength to 560 nm.[6][7][10]
-
Measure the fluorescence intensity of the cell lysate.
-
A standard curve of known doxorubicin concentrations should be prepared in the same lysis buffer to quantify the amount of doxorubicin in the samples.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described methods, providing a basis for comparison.
Table 1: Performance of HPLC-Based Methods
| Parameter | HPLC with Fluorescence Detection | LC-MS/MS |
| Analyte | Doxorubicin | Doxorubicin & Doxorubicinol |
| Matrix | Rat Plasma | Human Plasma |
| Linearity Range | 5 - 1000 ng/mL | Doxorubicin: 1 - 1000 ng/mL[4][5], Doxorubicinol: 0.5 - 500 ng/mL[4][5] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[1] | Doxorubicin: 1 ng/mL, Doxorubicinol: 0.5 ng/mL |
| Recovery | >95%[1] | Not explicitly stated |
Table 2: Performance of Fluorescence-Based Assay
| Parameter | Fluorescence Spectrometry |
| Analyte | Doxorubicin |
| Matrix | Buffers and Cell Lysates |
| Detection Sensitivity | < 0.1 µM[7][10] |
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental processes and the biological context of doxorubicin's action, the following diagrams are provided.
Caption: Workflow for doxorubicin and doxorubicinol analysis using LC-MS/MS.
Caption: Simplified signaling pathway of doxorubicin's anticancer mechanisms.
References
- 1. A Simple and Sensitive HPLC Method for Fluorescence Quantitation of Doxorubicin in Micro-volume Plasma: Applications to Pharmacokinetic Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method development for quantification of doxorubicin and its metabolite 13-hydroxy doxorubicin in mice biological matrices: Application to a pharmaco-delivery study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of the Doxorubicin and Doxorubicinol in the Plasma of Breast Cancer Patients for Monitoring the Toxicity of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems. | Semantic Scholar [semanticscholar.org]
- 9. rosj.org [rosj.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of Cbr1-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonyl reductase 1 (CBR1) is a critical enzyme in the metabolism of a wide array of endogenous and xenobiotic compounds, including clinically important drugs.[1][2] CBR1-mediated metabolism can significantly impact the efficacy and toxicity of therapeutic agents. For instance, CBR1 is a primary driver in the conversion of anthracycline antibiotics, such as doxorubicin and daunorubicin, into their less active and cardiotoxic alcohol metabolites.[3][4][5] Inhibition of CBR1, therefore, presents a promising strategy to enhance the therapeutic window of these anticancer drugs by increasing their efficacy and reducing their associated cardiotoxicity.[3][4]
Cbr1-IN-5 is a potent and selective small molecule inhibitor of CBR1. These application notes provide a comprehensive guide for the design and execution of in vivo studies to evaluate the pharmacological effects of this compound, particularly in the context of combination therapy with anthracyclines.
Mechanism of Action
This compound is hypothesized to act as a competitive inhibitor at the active site of the CBR1 enzyme, preventing the reduction of its substrates. In the context of anthracycline therapy, this compound administration is expected to decrease the metabolic conversion of doxorubicin to doxorubicinol, thereby increasing the intratumoral concentration and therapeutic efficacy of doxorubicin while mitigating its cardiotoxic side effects.
Caption: Proposed mechanism of this compound in modulating doxorubicin metabolism.
In Vivo Experimental Design
A phased approach is recommended for the in vivo evaluation of this compound, starting with pharmacokinetic and tolerability studies, followed by efficacy and safety assessments in appropriate animal models.
Phase 1: Pharmacokinetic (PK) and Maximum Tolerated Dose (MTD) Studies
Objective: To determine the pharmacokinetic profile of this compound and establish the maximum tolerated dose (MTD) both as a single agent and in combination with doxorubicin.
Animal Model: Male and female BALB/c mice, 8-10 weeks old.
Experimental Groups:
| Group | Treatment | No. of Animals | Dosing Route |
| 1 | Vehicle Control | 5 per sex | PO/IV |
| 2-6 | This compound (Dose Escalation) | 5 per sex | PO/IV |
| 7 | Doxorubicin (Single Dose) | 5 per sex | IV |
| 8-12 | This compound (Fixed Dose) + Doxorubicin (Dose Escalation) | 5 per sex | PO/IV + IV |
Protocol:
-
Single Agent MTD: Administer this compound via the intended clinical route (e.g., oral gavage - PO, or intravenous - IV) at escalating doses to different groups of mice.
-
Combination MTD: Administer a fixed, pharmacologically active dose of this compound in combination with escalating doses of doxorubicin.
-
Monitoring: Observe animals daily for clinical signs of toxicity (weight loss, changes in behavior, etc.) for 14 days.
-
PK Analysis: Collect blood samples at various time points post-dosing to determine plasma concentrations of this compound and doxorubicin/doxorubicinol using LC-MS/MS.
-
Endpoint: The MTD is defined as the highest dose that does not cause greater than 20% weight loss or significant clinical signs of distress.
Phase 2: Efficacy Study in a Xenograft Model
Objective: To evaluate the efficacy of this compound in enhancing the anti-tumor activity of doxorubicin in a relevant cancer xenograft model.
Animal Model: Immunocompromised mice (e.g., NOD-SCID) bearing subcutaneous tumors from a human cancer cell line known to express CBR1 (e.g., A549 lung carcinoma).[6]
Experimental Groups:
| Group | Treatment | No. of Animals | Dosing Schedule |
| 1 | Vehicle Control | 10 | Daily (PO/IV) |
| 2 | This compound (MTD) | 10 | Daily (PO/IV) |
| 3 | Doxorubicin (Sub-optimal Dose) | 10 | Weekly (IV) |
| 4 | This compound (MTD) + Doxorubicin (Sub-optimal Dose) | 10 | Daily + Weekly |
Protocol:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of each mouse.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize animals into treatment groups.
-
Tumor Measurement: Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width²).
-
Body Weight: Monitor body weight twice weekly as an indicator of toxicity.
-
Endpoint: Euthanize animals when tumors reach a predetermined size (e.g., 2000 mm³) or at the end of the study period (e.g., 28 days).
-
Tissue Collection: At necropsy, collect tumors, hearts, and livers for further analysis (e.g., histology, biomarker analysis).
Caption: Workflow for the in vivo efficacy study of this compound.
Phase 3: Cardiotoxicity Assessment
Objective: To determine if this compound can mitigate doxorubicin-induced cardiotoxicity.
Animal Model: BALB/c mice.
Experimental Groups:
| Group | Treatment | No. of Animals | Dosing Schedule |
| 1 | Vehicle Control | 10 | Daily (PO/IV) |
| 2 | This compound (MTD) | 10 | Daily (PO/IV) |
| 3 | Doxorubicin (Cardiotoxic Dose) | 10 | Weekly (IV) |
| 4 | This compound (MTD) + Doxorubicin (Cardiotoxic Dose) | 10 | Daily + Weekly |
Protocol:
-
Treatment: Administer treatments as per the defined schedule for a period known to induce cardiotoxicity with doxorubicin (e.g., 4-6 weeks).
-
Cardiac Function Monitoring: Perform serial echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening) at baseline and throughout the study.
-
Biomarker Analysis: Collect blood at the end of the study to measure cardiac troponin levels.
-
Histopathology: At necropsy, collect hearts for histopathological examination to assess for myocardial damage.
Data Presentation
All quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 28) | % Tumor Growth Inhibition (TGI) | p-value vs. Doxorubicin alone |
| Vehicle | [Data] | N/A | N/A |
| This compound | [Data] | [Data] | N/A |
| Doxorubicin | [Data] | [Data] | N/A |
| This compound + Doxorubicin | [Data] | [Data] | [Data] |
Table 2: Cardiotoxicity Endpoints
| Treatment Group | Ejection Fraction (%) ± SEM (Final) | Cardiac Troponin I (ng/mL) ± SEM | Myocardial Damage Score (Histology) |
| Vehicle | [Data] | [Data] | [Data] |
| This compound | [Data] | [Data] | [Data] |
| Doxorubicin | [Data] | [Data] | [Data] |
| This compound + Doxorubicin | [Data] | [Data] | [Data] |
Conclusion
This document provides a framework for the in vivo evaluation of this compound. The successful completion of these studies will provide critical data on the pharmacokinetics, efficacy, and safety profile of this compound, supporting its further development as a novel therapeutic agent. Adherence to established guidelines for animal welfare and experimental design is paramount for generating robust and reproducible data.
References
- 1. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. In Silico and In Vitro Assessment of Carbonyl Reductase 1 Inhibition Using ASP9521-A Potent Aldo-Keto Reductase 1C3 Inhibitor with the Potential to Support Anticancer Therapy Using Anthracycline Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonyl Reductase 1 Plays a Significant Role in Converting Doxorubicin to Cardiotoxic Doxorubicinol in Mouse Liver, but the Majority of the Doxorubicinol-Forming Activity Remains Unidentified - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of carbonyl reductase 1 (CBR1) expression in human lung tissues and lung cancer cells by the cigarette smoke constituent benzo[a]pyrene - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cbr1-IN-5 and Doxorubicin Combination Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the combination of Cbr1-IN-5, a potent Carbonyl Reductase 1 (CBR1) inhibitor, and the chemotherapeutic agent doxorubicin. This resource is intended for researchers, scientists, and drug development professionals to facilitate their experimental workflows and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining a CBR1 inhibitor like this compound with doxorubicin?
A1: Doxorubicin is a widely used and effective anticancer drug. However, its clinical use is often limited by severe cardiotoxicity. This cardiotoxicity is largely attributed to the metabolic conversion of doxorubicin to doxorubicinol, a less potent but more cardiotoxic metabolite. This conversion is primarily catalyzed by the enzyme Carbonyl Reductase 1 (CBR1).[1][2] By inhibiting CBR1 with a potent inhibitor like this compound, the formation of doxorubicinol is reduced. This dual-action approach aims to:
-
Enhance the anticancer efficacy of doxorubicin: By preventing its conversion to a less potent form, more doxorubicin is available to exert its cytotoxic effects on cancer cells.[1][3]
-
Reduce doxorubicin-induced cardiotoxicity: By minimizing the production of the cardiotoxic metabolite doxorubicinol, the damage to heart tissue can be mitigated.[1][2]
Q2: What is the reported IC50 of this compound?
A2: this compound, also referred to as compound 13o, is a potent inhibitor of CBR1 with a reported IC50 of 0.1 µM.[4]
Q3: How does CBR1 contribute to doxorubicin resistance in cancer cells?
A3: Overexpression of CBR1 in cancer cells has been linked to doxorubicin resistance. By metabolizing doxorubicin to the less active doxorubicinol, CBR1 reduces the intracellular concentration of the active drug, thereby diminishing its therapeutic effect.[1][5]
Q4: What are the expected outcomes of a successful this compound and doxorubicin combination experiment?
A4: A successful experiment should demonstrate a synergistic or additive cytotoxic effect on cancer cells. This can be observed as:
-
A lower IC50 value for doxorubicin in the presence of this compound compared to doxorubicin alone.
-
An increase in markers of apoptosis (e.g., cleaved PARP, cleaved caspase-3) in combination-treated cells.
-
A Combination Index (CI) value of less than 1, indicating synergy.
Data Presentation
The following tables provide a representative summary of quantitative data that researchers might expect to generate. Note: The data presented here are for illustrative purposes and are based on typical values found in the literature for doxorubicin and the known potency of this compound. Researchers must determine these values for their specific cell lines and experimental conditions.
Table 1: Example IC50 Values for Doxorubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~0.5 - 2.0 |
| MCF-7 | ER-Positive Breast Cancer | ~0.1 - 1.0 |
| A549 | Lung Cancer | ~0.2 - 1.5 |
| HCT116 | Colon Cancer | ~0.05 - 0.5 |
Table 2: Hypothetical IC50 Values for Doxorubicin in Combination with this compound
| Cell Line | Doxorubicin IC50 (µM) | Doxorubicin + this compound (0.1 µM) IC50 (µM) | Fold-Potentiation |
| MDA-MB-231 | 1.2 | 0.4 | 3.0 |
| MCF-7 | 0.5 | 0.15 | 3.3 |
| A549 | 0.8 | 0.3 | 2.7 |
| HCT116 | 0.2 | 0.08 | 2.5 |
Table 3: Example Combination Index (CI) Values for Synergy Analysis
| Fa (Fraction affected) | CI Value | Interpretation |
| 0.25 | 0.6 | Synergy |
| 0.50 | 0.4 | Strong Synergy |
| 0.75 | 0.7 | Synergy |
| 0.90 | 0.8 | Moderate Synergy |
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols & Troubleshooting
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound, doxorubicin, and their combination on cancer cells and to calculate IC50 values.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of doxorubicin, this compound, or a combination of both. Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 48-72 hours).
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MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
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Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.
Troubleshooting Guide: Cell Viability Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Uneven cell seeding, edge effects, pipetting errors. | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate. Use a multichannel pipette for drug addition. |
| Low signal or no dose-response | Incorrect drug concentrations, insufficient incubation time, resistant cell line. | Verify drug concentrations and perform a wider range of dilutions. Optimize the incubation time. Confirm the expression of CBR1 in your cell line. |
| Inconsistent results with combination treatment | Drug interaction (synergy or antagonism), incorrect timing of drug addition. | Perform a checkerboard analysis with varying concentrations of both drugs. Consider sequential vs. co-administration protocols. |
| High background in doxorubicin-treated wells | Doxorubicin's red color can interfere with the colorimetric readout. | Include a "no-cell" control with doxorubicin to measure its intrinsic absorbance and subtract this from the experimental wells. |
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound, doxorubicin, and their combination.
Methodology:
-
Cell Treatment: Treat cells in a 6-well plate with the desired concentrations of the drugs for the desired duration.
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Cell Harvesting: Collect both adherent and floating cells.
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Washing: Wash the cells with cold PBS.
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Resuspension: Resuspend the cells in Annexin V binding buffer.
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Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
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Flow Cytometry: Analyze the stained cells by flow cytometry.
Troubleshooting Guide: Apoptosis Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High percentage of necrotic cells (Annexin V+/PI+) even in control | Harsh cell handling, over-trypsinization. | Handle cells gently during harvesting and washing. Use a non-enzymatic cell dissociation solution if possible. |
| No significant increase in apoptosis in treated cells | Sub-optimal drug concentration or incubation time. | Perform a time-course and dose-response experiment to identify the optimal conditions for apoptosis induction. |
| High background fluorescence | Autofluorescence of cells or doxorubicin. | Include unstained and single-stain controls for proper compensation. Doxorubicin fluoresces in the red spectrum, so choose fluorochromes for Annexin V and PI that have minimal spectral overlap. |
| Low cell count for analysis | Excessive cell death and detachment. | Ensure to collect the supernatant containing floating cells during harvesting. |
Western Blot Analysis
Objective: To detect changes in the expression of key proteins involved in the apoptotic pathway (e.g., CBR1, cleaved PARP, cleaved caspase-3).
Methodology:
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Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (CBR1, cleaved PARP, cleaved caspase-3, and a loading control like β-actin or GAPDH).
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Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Troubleshooting Guide: Western Blot Analysis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or no signal for target proteins | Low protein expression, poor antibody quality, insufficient protein loading. | Confirm target protein expression in your cell line. Use a validated antibody at the recommended dilution. Load a sufficient amount of protein (20-30 µg). |
| High background | Incomplete blocking, high antibody concentration, insufficient washing. | Increase blocking time or use a different blocking agent. Optimize primary and secondary antibody concentrations. Increase the number and duration of washes. |
| Non-specific bands | Antibody cross-reactivity, protein degradation. | Use a more specific antibody. Ensure protease inhibitors are included in the lysis buffer and keep samples on ice. |
| Inconsistent loading control bands | Pipetting errors during protein quantification or loading. | Carefully quantify protein concentrations and ensure equal loading volumes. |
Visualizations
Caption: Mechanism of this compound in Doxorubicin Therapy.
Caption: General Experimental Workflow.
References
- 1. genecards.org [genecards.org]
- 2. mybiosource.com [mybiosource.com]
- 3. CBR1 Polyclonal Antibody (PA5-96325) [thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Up-Regulation of Carbonyl Reductase 1 Renders Development of Doxorubicin Resistance in Human Gastrointestinal Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessment of Off-Target Effects for CBR1 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with inhibitors of Carbonyl Reductase 1 (CBR1). The information provided will help in designing experiments to assess off-target effects and in interpreting the results.
Frequently Asked Questions (FAQs)
Q1: What is CBR1 and why are its off-target effects a concern?
Carbonyl Reductase 1 (CBR1) is a member of the short-chain dehydrogenases/reductases (SDR) family.[1] It is an NADPH-dependent oxidoreductase with a broad substrate specificity, metabolizing various endogenous compounds like prostaglandins and quinones, as well as xenobiotics, including several clinically used drugs.[1][2] Due to its role in metabolizing a wide range of molecules, unintended inhibition of other enzymes or interaction with other proteins by a CBR1 inhibitor can lead to unexpected biological effects, complicating data interpretation and potentially causing toxicity.[3][4]
Q2: What are the potential off-target liabilities for a CBR1 inhibitor?
Given that CBR1 belongs to the SDR family, a key concern is cross-reactivity with other SDRs.[1] Additionally, depending on the chemical scaffold of the inhibitor, it might interact with other proteins that have structurally similar binding pockets. Without specific data on a particular CBR1 inhibitor, a broad off-target profiling strategy is recommended.
Q3: How can I distinguish between on-target and off-target effects in my cellular experiments?
Distinguishing between on-target and off-target effects is a critical step in inhibitor validation.[5] A common strategy involves using multiple, structurally distinct inhibitors for the same target. If different inhibitors produce the same phenotype, it is more likely to be an on-target effect. Another approach is to use genetic methods, such as siRNA or CRISPR-Cas9, to knock down the target protein (CBR1 in this case).[6] If the phenotype of the genetic knockdown matches the phenotype of the inhibitor treatment, it provides strong evidence for an on-target effect.
Q4: What are the recommended initial steps for assessing the selectivity of a new CBR1 inhibitor?
The initial assessment of inhibitor selectivity should involve a combination of in vitro and cellular assays.[7] A good starting point is to screen the inhibitor against a panel of related enzymes, such as other members of the SDR family. Subsequently, broader screening against a diverse panel of proteins, such as a kinome scan, can help identify unexpected off-target interactions.[7][8]
Troubleshooting Guides
Problem: My CBR1 inhibitor shows a phenotype that is inconsistent with the known function of CBR1.
Possible Cause: This is a strong indication of a potential off-target effect.[4]
Troubleshooting Steps:
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Confirm Target Engagement: First, verify that your inhibitor is engaging with CBR1 in your experimental system. This can be done using techniques like a cellular thermal shift assay (CETSA).
-
Orthogonal Inhibitor Studies: Test a structurally different CBR1 inhibitor. If this second inhibitor does not reproduce the phenotype, it is likely that the original inhibitor has off-target effects.
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Genetic Knockdown: Use siRNA or CRISPR to knockdown CBR1. If the knockdown does not phenocopy the inhibitor, this further suggests off-target activity.
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Broad Off-Target Profiling: If the above steps suggest an off-target effect, a broad screening approach is necessary. This could involve a large panel of recombinant enzymes or a proteome-wide approach.
Problem: The IC50 value of my CBR1 inhibitor is significantly different in biochemical and cellular assays.
Possible Causes:
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Cellular Permeability: The inhibitor may have poor membrane permeability, leading to a lower effective concentration inside the cell.
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Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps, actively removing it from the cell.
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Metabolism: The inhibitor may be metabolized by the cells into a less active or inactive form.
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Off-target Engagement: In a cellular context, the inhibitor might be binding to other proteins, reducing the free concentration available to bind CBR1.[3]
Troubleshooting Steps:
-
Assess Permeability: Conduct experiments to determine the cell permeability of your compound.
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Efflux Pump Inhibition: Test your inhibitor in the presence of known efflux pump inhibitors.
-
Metabolic Stability: Analyze the stability of your compound in the presence of cell lysates or in whole cells over time.
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Target Engagement Assays: Use a cellular target engagement assay to confirm that the inhibitor is binding to CBR1 within the cell.
Experimental Protocols
Protocol 1: Kinase Profiling using a Competition Binding Assay (e.g., KINOMEscan)
This protocol outlines a general method for assessing the selectivity of a CBR1 inhibitor against a large panel of kinases.
Methodology:
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Compound Preparation: Dissolve the test compound (your CBR1 inhibitor) in DMSO to create a stock solution.
-
Assay Principle: The KINOMEscan assay is based on a competition binding assay where the test compound is incubated with a panel of DNA-tagged kinases.[8][9] An immobilized ligand is included that the test compound competes with to bind the kinase.
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Incubation: The kinase, test compound, and immobilized ligand are incubated to allow for binding to reach equilibrium.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates that the test compound has bound to the kinase.
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Data Analysis: The results are typically expressed as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a DMSO control.
Table 1: Example KINOMEscan Data for a Hypothetical CBR1 Inhibitor
| Kinase Target | Percent of Control (%) | Interpretation |
| CBR1 (On-Target) | 5 | Strong Binding |
| Kinase A | 95 | No significant binding |
| Kinase B | 8 | Significant Off-Target Binding |
| Kinase C | 55 | Weak Binding |
| Kinase D | 98 | No significant binding |
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the binding of a ligand to its target protein in a cellular environment.
Methodology:
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Cell Treatment: Treat cultured cells with the CBR1 inhibitor or a vehicle control (e.g., DMSO).
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Heating: Heat the cell lysates at a range of temperatures. The binding of the inhibitor is expected to stabilize CBR1, making it more resistant to thermal denaturation.
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Protein Extraction: After heating, lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
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Protein Detection: Analyze the amount of soluble CBR1 remaining at each temperature using Western blotting or other protein detection methods.
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Data Analysis: Plot the amount of soluble CBR1 as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target engagement.
Visualizations
Caption: Hypothetical signaling pathway involving CBR1 and a CBR1 inhibitor.
Caption: Experimental workflow for assessing CBR1 inhibitor off-target effects.
Caption: Decision tree for troubleshooting unexpected phenotypes.
References
- 1. CBR1 - Wikipedia [en.wikipedia.org]
- 2. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. citeab.com [citeab.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 9. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
Technical Support Center: Troubleshooting CBR1 Inhibitor Instability in Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting common issues related to the stability of Carbonyl Reductase 1 (CBR1) inhibitors in solution.
Frequently Asked Questions (FAQs)
Q1: My CBR1 inhibitor appears to be losing activity over a short period in my aqueous assay buffer. What could be the cause?
A1: Loss of activity in aqueous solutions is a common issue and can be attributed to several factors:
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Hydrolysis: Many small molecule inhibitors are susceptible to hydrolysis, especially at non-neutral pH. The ester or amide bonds present in some inhibitor scaffolds can be labile.
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Oxidation: If your buffer is not de-gassed or does not contain antioxidants, dissolved oxygen can lead to the oxidation of sensitive functional groups on the inhibitor.
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Precipitation: The inhibitor may be precipitating out of solution over time, especially if its concentration is near its limit of solubility in the aqueous buffer. This is often mistaken for degradation.
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Adsorption: The inhibitor may be adsorbing to the surface of your plasticware (e.g., tubes, plates).
Q2: I observe a precipitate forming when I dilute my CBR1 inhibitor stock solution into my final assay buffer. How can I prevent this?
A2: Precipitate formation upon dilution is a clear indication of solubility issues. Consider the following troubleshooting steps:
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Lower the Final Concentration: The most straightforward approach is to work at a lower final concentration of the inhibitor, if experimentally feasible.
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Use a Co-solvent: Including a small percentage of an organic co-solvent (e.g., DMSO, ethanol) in your final assay buffer can help maintain the inhibitor's solubility. However, you must validate that the co-solvent concentration does not affect your experimental system (e.g., enzyme activity, cell viability).
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pH Adjustment: The solubility of ionizable compounds is highly dependent on pH. If your inhibitor has an acidic or basic functional group, adjusting the pH of your buffer may improve its solubility.
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Prepare Fresh Dilutions: If the inhibitor is only sparingly soluble and tends to precipitate over time, preparing fresh dilutions immediately before use is recommended.
Q3: My CBR1 inhibitor solution is changing color. Does this indicate degradation?
A3: A color change in your inhibitor solution is a strong indicator of a chemical change, which often means degradation. This can be caused by:
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Oxidation: Many organic molecules form colored byproducts upon oxidation.
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Light Sensitivity: Some compounds are photolabile and can degrade upon exposure to light, leading to a color change.
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Reaction with Buffer Components: It is possible the inhibitor is reacting with a component of your buffer.
To mitigate this, try preparing solutions fresh, storing them protected from light, and using buffers with minimal reactive components.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for a CBR1 Inhibitor
Possible Causes & Solutions
| Cause | Recommended Action |
| Inhibitor Instability in Stock Solution | Prepare fresh stock solutions more frequently. Store stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. |
| Inhibitor Degradation in Assay Buffer | Minimize the pre-incubation time of the inhibitor in the assay buffer. Prepare inhibitor dilutions immediately before adding to the assay. |
| Incomplete Dissolution of Inhibitor | Ensure the inhibitor is fully dissolved in the stock solvent before making dilutions. Gentle warming or sonication may be necessary, but check for temperature sensitivity. |
| Interaction with Assay Components | Some inhibitors may interact with other components in the assay, such as reducing agents (e.g., DTT) or metal ions. Review the composition of your assay buffer and consider potential interactions. |
Issue 2: Low or No Inhibitory Activity Observed
Possible Causes & Solutions
| Cause | Recommended Action |
| Inhibitor Degradation | Confirm the integrity of your solid compound and stock solution using an analytical method like HPLC or LC-MS. |
| Poor Solubility | The effective concentration of the inhibitor in solution may be much lower than the nominal concentration due to poor solubility. See Q2 in the FAQ section for troubleshooting solubility. |
| Incorrect Inhibitor Stock Concentration | Verify the weighing of the compound and the volume of solvent used to prepare the stock solution. |
| Enzyme Concentration Too High | If the enzyme concentration in the assay is too high, it may require a higher concentration of the inhibitor to achieve significant inhibition. Consider optimizing the enzyme concentration. |
Experimental Protocols
Protocol 1: Assessing CBR1 Inhibitor Stability using HPLC
This protocol provides a general framework for assessing the stability of a CBR1 inhibitor in a specific solution over time.
Materials:
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CBR1 inhibitor of interest
-
Chosen solvent/buffer (e.g., DMSO for stock, PBS for aqueous stability)
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High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or DAD)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
Autosampler vials
Methodology:
-
Prepare a stock solution of the CBR1 inhibitor in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Dilute the stock solution to the desired final concentration (e.g., 100 µM) in the test buffer (e.g., PBS, pH 7.4).
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Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the solution and inject it into the HPLC system to obtain the initial peak area of the inhibitor.
-
Incubate the remaining solution under the desired test conditions (e.g., room temperature, 37°C, protected from light).
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Subsequent Timepoints: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), take another aliquot, and inject it into the HPLC.
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Data Analysis: Calculate the percentage of the inhibitor remaining at each time point relative to the T=0 peak area.
HPLC Method Development:
-
A gradient elution method is often a good starting point, for example, a 5-95% gradient of acetonitrile in water (both with 0.1% formic acid) over 10-15 minutes on a C18 column.
-
The detection wavelength should be set to the λmax of the CBR1 inhibitor.
Quantitative Data Summary
The stability of CBR1 inhibitors can vary significantly based on their chemical scaffold. Below is a summary of stability data for representative CBR1 inhibitors.
| Inhibitor | Structure Class | Conditions | Half-life (t1/2) | Reference |
| Resveratrol | Stilbenoid | PBS, pH 7.4, 37°C | ~6 hours | [1] |
| Quercetin | Flavonoid | Aqueous buffer, pH 7.4 | Prone to oxidation | [2] |
| MonoHER | Flavonoid | Not specified | Stable for experiments | [3] |
| ASP9521 | Amide-containing | Not specified | Stable for experiments | [4] |
Note: This table is illustrative and based on inferences from the provided search results. Detailed stability studies for each compound under various conditions would be required for definitive data.
Visualizations
CBR1 Signaling and Inhibition
Experimental Workflow for Stability Assessment
References
- 1. Identification of carbonyl reductase 1 as a resveratrol-binding protein by affinity chromatography using 4'-amino-3,5-dihydroxy-trans-stilbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Up-Regulation of Carbonyl Reductase 1 Renders Development of Doxorubicin Resistance in Human Gastrointestinal Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
overcoming poor solubility of Cbr1-IN-5 in aqueous media
This technical support center provides guidance on overcoming the poor aqueous solubility of Cbr1-IN-5, a potent and selective inhibitor of Carbonyl Reductase 1 (CBR1). The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a small molecule inhibitor designed to target Carbonyl Reductase 1 (CBR1), an enzyme implicated in various physiological and pathological processes, including drug metabolism and cancer chemotherapy resistance.[1][2][3][4] Like many potent kinase inhibitors, this compound is a hydrophobic molecule with inherently low solubility in aqueous media. This poor solubility can pose a significant challenge for in vitro and in vivo experiments, affecting drug delivery, bioavailability, and the accuracy of experimental results.
Q2: What are the initial recommended solvents for dissolving this compound?
A2: For initial stock solutions, it is recommended to use organic solvents in which this compound is more readily soluble. Based on the general properties of similar small molecule inhibitors, solvents such as Dimethyl Sulfoxide (DMSO), Ethanol, and N,N-Dimethylformamide (DMF) are good starting points. For detailed solubility data, please refer to the data table in the "Solubility Data" section.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: Direct dissolution of this compound in aqueous buffers like Phosphate-Buffered Saline (PBS) is not recommended and will likely result in precipitation or an inhomogeneous suspension. A concentrated stock solution in an organic solvent should be prepared first and then diluted into the aqueous experimental medium.
Q4: How can I improve the solubility of this compound in my aqueous experimental setup?
A4: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These methods include the use of co-solvents, pH adjustment, and the preparation of solid dispersions.[5][6][7][8][9] Detailed protocols for these methods are provided in the "Experimental Protocols" section.
Troubleshooting Guide
Q: I tried to dissolve this compound in DMSO, but I still see particles. What should I do?
A: If you observe particulate matter after attempting to dissolve this compound in an organic solvent, consider the following troubleshooting steps:
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Increase the volume of the solvent: The concentration of your intended stock solution may be too high. Try adding more solvent to decrease the concentration.
-
Gentle warming: Gently warm the solution to 37°C for a short period (5-10 minutes). Some compounds have higher solubility at elevated temperatures. However, be cautious about potential compound degradation with excessive heat.
-
Sonication: Use a bath sonicator to aid in the dissolution process. The ultrasonic waves can help to break up aggregates and enhance solvation.
-
Vortexing: Vigorous vortexing can also help to ensure the compound is fully dissolved.
Q: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A: This is a common issue when diluting a compound from an organic stock into an aqueous medium. Here are some strategies to mitigate precipitation:
-
Decrease the final concentration: The final concentration of this compound in your aqueous medium may be above its solubility limit. Try performing a serial dilution to a lower final concentration.
-
Increase the percentage of co-solvent: If your experimental system can tolerate it, a slightly higher final concentration of the organic solvent (e.g., up to 0.5% or 1% DMSO) can help maintain solubility. Always include a vehicle control with the same final solvent concentration in your experiments.
-
Use a pre-warmed medium: Diluting your stock solution into a pre-warmed (37°C) aqueous medium can sometimes improve solubility.
-
Rapid mixing: Add the stock solution to the aqueous medium while vortexing or stirring to ensure rapid and uniform dispersion, which can prevent localized high concentrations that lead to precipitation.
-
Pluronic F-68: Consider the addition of a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01-0.1%) to your aqueous medium. This can help to stabilize the compound and prevent precipitation.
Solubility Data
The following table summarizes the solubility of this compound in various solvents and conditions. These values are representative for a poorly soluble small molecule inhibitor and should be used as a starting guide for your experiments.
| Solvent/System | Temperature (°C) | Maximum Solubility (Approx.) | Notes |
| Water | 25 | < 1 µg/mL | Essentially insoluble. |
| PBS (pH 7.4) | 25 | < 1 µg/mL | Insoluble in physiological buffer. |
| Ethanol | 25 | ~5 mg/mL | Soluble. |
| Methanol | 25 | ~2 mg/mL | Moderately soluble. |
| DMSO | 25 | ≥ 50 mg/mL | Highly soluble. Recommended for stock solutions. |
| DMF | 25 | ≥ 40 mg/mL | Highly soluble. Alternative for stock solutions. |
| PBS (pH 7.4) + 1% DMSO | 25 | ~10 µg/mL | Limited solubility. |
| PBS (pH 7.4) + 5% Solutol HS 15 | 25 | ~100 µg/mL | Significant improvement with surfactant. |
| PBS (pH 7.4) + 10% Cremophor EL | 25 | ~150 µg/mL | Significant improvement with surfactant. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
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Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles.
-
Sonication (if necessary): If particles are still visible, sonicate the tube in a water bath for 5-10 minutes.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution using Co-solvents
-
Thaw Stock Solution: Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm Aqueous Medium: Pre-warm your final aqueous medium (e.g., cell culture medium, assay buffer) to the experimental temperature (e.g., 37°C).
-
Serial Dilution (Recommended): To avoid precipitation, perform a serial dilution. First, dilute the concentrated DMSO stock into a small volume of the aqueous medium to create an intermediate dilution.
-
Final Dilution: Add the intermediate dilution to the final volume of the pre-warmed aqueous medium while gently vortexing or swirling. Ensure the final concentration of DMSO is compatible with your experimental system (typically ≤ 0.5%).
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the aqueous medium without the inhibitor.
Visualizations
References
- 1. CBR1 - Wikipedia [en.wikipedia.org]
- 2. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human carbonyl reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. annualreviews.org [annualreviews.org]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in CBR1 Inhibition Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in Carbonyl Reductase 1 (CBR1) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is the function of CBR1 and what are its common substrates?
Carbonyl Reductase 1 (CBR1) is a monomeric, NADPH-dependent oxidoreductase belonging to the short-chain dehydrogenases/reductases (SDR) family.[1] It has a broad substrate specificity, catalyzing the reduction of various carbonyl compounds.[2][3] Key substrates include:
-
Endogenous compounds: Prostaglandins, quinones (like ubiquinone-1), and lipid aldehydes.[1][3][4]
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Xenobiotics: Environmental toxins and pharmacological agents, including the anticancer drug doxorubicin.[1][2]
Q2: How is CBR1 inhibition typically measured?
CBR1 inhibition is assessed using two main types of assays:
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Biochemical Assays: These in vitro assays use purified, recombinant CBR1 enzyme.[5] Inhibition is measured by monitoring the decrease in the rate of NADPH consumption or the formation of the product, typically through spectrophotometric or fluorometric methods.[4][5]
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Cellular Assays: These assays measure the effects of CBR1 inhibition in intact cells.[6] This can involve quantifying the downstream consequences of CBR1 inhibition, such as increased apoptosis, changes in cell viability when co-administered with a CBR1 substrate like doxorubicin, or alterations in signaling pathways.[7][8][9]
Q3: What is the difference between a biochemical and a cellular assay for CBR1 inhibition, and why might the results differ?
Biochemical assays measure the direct interaction of an inhibitor with the isolated CBR1 enzyme, providing data on potency (e.g., IC50) under controlled conditions.[6][10] Cellular assays, on the other hand, assess the inhibitor's effect within a complex biological system.[10][11]
Discrepancies between results are common and can arise from several factors:[11]
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Cell permeability and efflux: The inhibitor may not efficiently cross the cell membrane or could be actively transported out of the cell.
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Off-target effects: In a cellular context, the inhibitor might interact with other proteins, leading to unexpected biological responses.[12][13][14]
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Metabolism of the inhibitor: The compound could be metabolized by the cells into an active or inactive form.
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Physicochemical differences: The intracellular environment (e.g., pH, viscosity, molecular crowding) differs significantly from the conditions in a biochemical assay.[11]
Troubleshooting Guides
Guide 1: Unexpectedly High or No Inhibition in Biochemical Assays
Problem: Your compound shows weak or no inhibition of recombinant CBR1 in a biochemical assay, contrary to expectations.
| Potential Cause | Troubleshooting Steps |
| Reagent Quality Issues | 1. Verify Enzyme Activity: Run a control reaction with a known CBR1 inhibitor to ensure the enzyme is active. 2. Check Substrate and Cofactor: Confirm the integrity and concentration of the CBR1 substrate and NADPH. Prepare fresh solutions if necessary. 3. Bradford Assay Issues: If you are quantifying your protein using a Bradford assay, be aware of interfering substances in your buffer.[15] Consider an alternative like the BCA assay for proteins with low molecular weight.[15] |
| Assay Conditions | 1. Optimize Buffer Composition: Ensure the pH and ionic strength of the assay buffer are optimal for CBR1 activity.[16] 2. Inhibitor Solubility: Your compound may have poor solubility in the assay buffer. Use a minimal amount of a compatible solvent like DMSO and ensure it is present at the same concentration in all wells, including controls. |
| Assay Artifacts | 1. Compound Interference: The test compound may interfere with the detection method (e.g., autofluorescence).[17] Run a control with the compound and all assay components except the enzyme to check for interference. 2. Compound Aggregation: At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes.[18] Test a wider range of inhibitor concentrations and consider including a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) to disrupt aggregates. |
Guide 2: Discrepancy Between Biochemical Potency and Cellular Activity
Problem: Your compound is a potent CBR1 inhibitor in biochemical assays, but shows weak or no activity in cellular assays.
| Potential Cause | Troubleshooting Steps |
| Cellular Uptake and Efflux | 1. Assess Cell Permeability: Use computational models (e.g., cLogP) or experimental methods (e.g., PAMPA assay) to estimate the compound's permeability. 2. Investigate Efflux Pumps: Determine if the cell line used expresses high levels of efflux transporters (e.g., P-glycoprotein). If so, consider using a cell line with lower efflux pump expression or co-incubating with a known efflux pump inhibitor. |
| Compound Stability and Metabolism | 1. Measure Compound Stability: Incubate the compound with cells or cell lysates for the duration of the assay and measure its concentration over time using methods like LC-MS. 2. Identify Metabolites: Analyze cell lysates for the presence of compound metabolites. |
| Off-Target Effects | 1. Cytotoxicity Assessment: Determine the compound's cytotoxicity in the chosen cell line. High toxicity can mask the specific effects of CBR1 inhibition. 2. Phenotypic Profiling: Observe for unexpected cellular phenotypes. For example, CBR1 inhibition has been linked to increased cell invasion in some cancer types.[7][19] |
Guide 3: Interpreting IC50 Values
Problem: You have determined an IC50 value, but are unsure how to interpret it, especially when comparing different compounds or assay formats.
| Consideration | Explanation and Action |
| Relative vs. Absolute IC50 | The relative IC50 is the concentration at which inhibition is halfway between the maximum and minimum signal in your experiment.[20] The absolute IC50 is the concentration that produces a 50% reduction in activity relative to the no-inhibitor control.[21] When comparing compounds that may not achieve 100% inhibition, using the absolute IC50 can provide a more accurate comparison of potency.[21] |
| Incomplete Dose-Response Curve | If your dose-response curve does not plateau at high inhibitor concentrations, the calculated IC50 value may be inaccurate.[20] It is essential to test a sufficiently wide range of concentrations to define both the top and bottom of the curve. |
| Assay-Specific Factors | An IC50 value is highly dependent on the specific assay conditions. For competitive inhibitors, the IC50 will increase with higher substrate concentrations. Always report the detailed assay conditions alongside the IC50 value. |
Experimental Protocols
Protocol 1: Biochemical CBR1 Inhibition Assay (IC50 Determination)
This protocol describes a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human CBR1.
-
Reagents and Materials:
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Recombinant human CBR1
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Assay Buffer: 50 mM sodium phosphate, pH 6.8, 150 mM NaCl, 1 mM MgCl2[4]
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NADPH solution (in Assay Buffer)
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CBR1 substrate solution (e.g., menadione or 1,2-naphthoquinone, dissolved in DMSO)[4][22]
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Test compound stock solution (in DMSO)
-
Known CBR1 inhibitor (positive control)
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96-well, UV-transparent microplate
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Microplate reader capable of measuring absorbance at 340 nm
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound in Assay Buffer containing a constant, low percentage of DMSO (e.g., 1%).
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound dilution (or DMSO vehicle for control)
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Recombinant CBR1 enzyme (final concentration typically in the nanomolar range)[4]
-
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
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Add NADPH to a final concentration that is approximately at its Km value.
-
Initiate the reaction by adding the CBR1 substrate.
-
Immediately begin monitoring the decrease in absorbance at 340 nm (due to NADPH oxidation) every 30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time plot.
-
Normalize the rates to the vehicle control (0% inhibition) and a no-enzyme or maximally inhibited control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
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Fit the data to a four-parameter logistic equation to determine the IC50 value.[21][23]
-
Protocol 2: Cellular CBR1 Activity Assay (Doxorubicin Co-treatment)
This protocol assesses the ability of a CBR1 inhibitor to potentiate the cytotoxic effects of doxorubicin in a cancer cell line that expresses CBR1.
-
Reagents and Materials:
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Breast cancer cell line (e.g., MCF-7 or MDA-MB-157)[8]
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Cell culture medium and supplements
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Doxorubicin hydrochloride
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Test compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™)
-
96-well, clear-bottom, tissue culture-treated microplates
-
-
Assay Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound in the presence of a fixed, sub-lethal concentration of doxorubicin. Include controls for doxorubicin alone and test compound alone.
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Incubate the cells for 48-72 hours.[8]
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a microplate reader.
-
-
Data Analysis:
-
Normalize the cell viability data to untreated control cells (100% viability).
-
Plot the percent viability versus the logarithm of the test compound concentration.
-
Compare the dose-response curves for the test compound alone and in combination with doxorubicin to determine if the inhibitor enhances doxorubicin-induced cell death.
-
Visualizations
Caption: Troubleshooting workflow for unexpected biochemical assay results.
Caption: Role of CBR1 in doxorubicin metabolism and cardiotoxicity.[24]
Caption: Logical relationships in troubleshooting cellular assay discrepancies.
References
- 1. CBR1 - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural Basis for Substrate Specificity in Human Monomeric Carbonyl Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico and In Vitro Assessment of Carbonyl Reductase 1 Inhibition Using ASP9521—A Potent Aldo-Keto Reductase 1C3 Inhibitor with the Potential to Support Anticancer Therapy Using Anthracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Inhibition of Carbonyl Reductase 1 Enhances Metastasis of Head and Neck Squamous Cell Carcinoma through β-catenin-Mediated Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 9. Human carbonyl reductase 1 upregulated by hypoxia renders resistance to apoptosis in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]
- 11. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model | PLOS Computational Biology [journals.plos.org]
- 14. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 15. go.zageno.com [go.zageno.com]
- 16. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - IN [thermofisher.com]
- 17. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of Carbonyl Reductase 1 Enhances Metastasis of Head and Neck Squamous Cell Carcinoma through β-catenin-Mediated Epithelial-Mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 21. ww2.amstat.org [ww2.amstat.org]
- 22. Structural Basis for Substrate Specificity in Human Monomeric Carbonyl Reductases | PLOS One [journals.plos.org]
- 23. Calculating Half Maximal Inhibitory Concentration (IC50) Values from Glycomics Microarray Data Using GraphPad Prism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Inhibition of Carbonyl Reductase 1 Safely Improves the Efficacy of Doxorubicin in Breast Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
mitigating cytotoxicity of Cbr1-IN-5 at high concentrations
General Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Cbr1-IN-5, a potent inhibitor of Carbonyl Reductase 1 (CBR1) with a reported IC50 of 0.1 μM.[1] Carbonyl Reductase 1 is an NADPH-dependent oxidoreductase with a broad substrate specificity, including quinones, prostaglandins, and various xenobiotics.[2][3] It plays a role in the metabolism of many drugs, including the anticancer agent doxorubicin.[2][4] This guide addresses potential issues, particularly the cytotoxicity that may be observed at high concentrations of this compound, and provides troubleshooting strategies and detailed experimental protocols to help mitigate these effects and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Carbonyl Reductase 1 (CBR1) and what is its function?
A1: Carbonyl Reductase 1 (CBR1) is an enzyme belonging to the short-chain dehydrogenases/reductases (SDR) family.[2] It is an NADPH-dependent oxidoreductase that metabolizes a wide variety of carbonyl compounds.[3] CBR1 is involved in the detoxification of toxic environmental quinones and the metabolism of clinically important drugs.[2] It also plays a protective role against oxidative stress and apoptosis.[2]
Q2: What is this compound?
A2: this compound is a potent small molecule inhibitor of Carbonyl Reductase 1 (CBR1) with a reported half-maximal inhibitory concentration (IC50) of 0.1 μM.[1] It is used as a chemical probe to study the function of CBR1 in various biological processes.
Q3: Why am I observing cytotoxicity with this compound at high concentrations?
A3: Cytotoxicity at high concentrations of small molecule inhibitors can be due to several factors. These may include off-target effects, where the inhibitor interacts with other proteins besides CBR1, or non-specific effects such as membrane disruption.[5] It is also possible that the solvent used to dissolve this compound, such as DMSO, is contributing to cytotoxicity at higher concentrations.
Q4: What is the recommended working concentration for this compound?
A4: The optimal working concentration of this compound should be determined empirically for each cell line and experimental condition. It is recommended to perform a dose-response curve to determine the concentration that effectively inhibits CBR1 activity without causing significant cytotoxicity.[5] A starting point for cell-based assays could be in the range of 1-10 μM, but this should be optimized.[5]
Q5: How can I be sure that the observed effects are due to CBR1 inhibition and not off-target effects?
A5: To confirm that the observed phenotype is due to the inhibition of CBR1, several control experiments can be performed. These include using a structurally different CBR1 inhibitor to see if it recapitulates the phenotype, and performing rescue experiments by overexpressing CBR1 to see if it reverses the effect of the inhibitor. Additionally, investigating the effects of the inhibitor in cells with CBR1 knocked down or knocked out can provide strong evidence for on-target activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background cytotoxicity in control (vehicle-treated) cells | High concentration of solvent (e.g., DMSO). | Ensure the final DMSO concentration is low (typically ≤ 0.1%) and consistent across all wells. |
| Cell density is too high or too low. | Optimize the cell seeding density for your specific cell line and assay duration.[6] | |
| Contamination of cell culture. | Regularly check for and test for microbial contamination. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure cells are in a single-cell suspension and are evenly distributed when plating. |
| Pipetting errors. | Be careful and consistent with pipetting, especially for serial dilutions. | |
| Edge effects on the plate. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| This compound is not showing any effect, even at high concentrations | Poor solubility of the compound. | Ensure this compound is completely dissolved in the stock solution. You may need to gently warm or vortex the solution. Prepare fresh dilutions for each experiment. |
| Instability of the compound in culture media. | Test the stability of this compound in your experimental media over the time course of your experiment. | |
| The chosen cell line does not express sufficient levels of CBR1. | Confirm CBR1 expression in your cell line using techniques like Western blot or qPCR. | |
| Observed cytotoxicity does not correlate with the expected potency of this compound | Off-target effects of the compound at high concentrations. | Perform a dose-response curve to identify the optimal concentration range. Use the lowest effective concentration to minimize off-target effects.[5] |
| The cytotoxicity assay itself is being interfered with by the compound. | Some compounds can interfere with the chemistry of certain cytotoxicity assays (e.g., MTT reduction). Consider using an alternative cytotoxicity assay that relies on a different principle (e.g., LDH release or a dye-based exclusion assay). |
Data Presentation
Table 1: Example of Dose-Response Cytotoxicity Data for this compound
This table summarizes hypothetical data from a 48-hour cytotoxicity assay using a human cancer cell line treated with increasing concentrations of this compound. Cell viability was measured using an MTT assay.
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100% |
| 0.1 | 1.22 | 0.07 | 97.6% |
| 1 | 1.18 | 0.09 | 94.4% |
| 5 | 1.05 | 0.11 | 84.0% |
| 10 | 0.85 | 0.10 | 68.0% |
| 25 | 0.50 | 0.06 | 40.0% |
| 50 | 0.22 | 0.04 | 17.6% |
| 100 | 0.10 | 0.03 | 8.0% |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay
This protocol describes a general method for determining the cytotoxic effects of this compound on a chosen cell line using an MTT assay.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. c. Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO). d. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. Add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C. c. After incubation, add 100 µL of solubilization solution to each well. d. Mix thoroughly by pipetting up and down to dissolve the formazan crystals. e. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of blank wells (medium only) from all readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Optimizing this compound Concentration to Minimize Cytotoxicity
This protocol outlines a strategy to find the optimal concentration of this compound that inhibits CBR1 activity with minimal impact on cell viability.
Materials:
-
All materials from Protocol 1
-
A known CBR1 substrate for your cell line (e.g., a specific quinone or another compound metabolized by CBR1)
-
Assay to measure the metabolism of the CBR1 substrate (e.g., HPLC, LC-MS, or a fluorescence-based assay)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Determine the Non-toxic Concentration Range: a. Perform a dose-response cytotoxicity assay as described in Protocol 1 to identify the concentration range of this compound that results in high cell viability (e.g., >90%).
-
CBR1 Activity Assay: a. Seed cells in a suitable plate format (e.g., 6-well or 12-well plates) and allow them to adhere overnight. b. Treat the cells with this compound at concentrations within the non-toxic range for a predetermined time. c. After treatment, wash the cells with PBS and then lyse them. d. Determine the protein concentration of each cell lysate. e. In a separate reaction, incubate a standardized amount of cell lysate with the known CBR1 substrate and NADPH. f. Measure the rate of substrate metabolism over time using the appropriate detection method.
-
Data Analysis: a. Plot the CBR1 activity (rate of substrate metabolism) as a function of the this compound concentration. b. Determine the lowest concentration of this compound that provides significant inhibition of CBR1 activity. This concentration can then be used in subsequent experiments to minimize the risk of off-target cytotoxicity.
Visualizations
Caption: Hypothetical Signaling Pathway Involving CBR1.
Caption: Experimental Workflow for Cytotoxicity Assessment.
Caption: Troubleshooting Logic for High Cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CBR1 - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. Inhibition of Carbonyl Reductase 1 Safely Improves the Efficacy of Doxorubicin in Breast Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.biomol.com [resources.biomol.com]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Improving the Efficacy of Carbonyl Reductase 1 (CBR1) Inhibitors in Resistant Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the effectiveness of CBR1 inhibitors in chemoresistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is Carbonyl Reductase 1 (CBR1) and what is its primary function?
Carbonyl Reductase 1 (CBR1) is a cytosolic enzyme that belongs to the short-chain dehydrogenases/reductases (SDRs) family. Its main role is the metabolism of a wide array of carbonyl-containing compounds, which includes both endogenous substances and xenobiotics like clinically important drugs.[1][2][3] CBR1 is involved in cellular protection against oxidative stress and regulates glucocorticoid metabolism.[3]
Q2: How does CBR1 contribute to drug resistance in cancer cells?
CBR1 can lead to drug resistance by metabolizing and inactivating certain chemotherapeutic agents. For instance, it converts anthracyclines like doxorubicin into less potent alcohol metabolites, such as doxorubicinol.[4][5] This reduction in the concentration of the active drug at its target site diminishes the therapeutic effect.[5] Additionally, elevated CBR1 expression, which can be induced by hypoxia, has been linked to enhanced cell survival and resistance to apoptosis in cancer cells.[6]
Q3: What are the known inhibitors of CBR1?
A variety of compounds have been identified as CBR1 inhibitors. These include nonsteroidal anti-inflammatory drugs (NSAIDs) like flufenamic acid and indomethacin, which act as competitive inhibitors.[2] Natural flavonoids such as quercetin and morin also exhibit inhibitory activity against CBR1.[2]
Q4: What is the mechanism of action for CBR1 inhibitors?
CBR1 inhibitors function by binding to the enzyme, often at its active site, and preventing it from metabolizing its substrates.[2] For example, NSAIDs competitively block the active site, while flavonoids may engage in more complex interactions.[2] By inhibiting CBR1, these compounds can increase the intracellular concentration and efficacy of chemotherapeutic drugs that are CBR1 substrates.
Troubleshooting Guides
Issue 1: Inconsistent results with CBR1 inhibitor in chemosensitization experiments.
-
Possible Cause 1: Cell Line Authenticity and Stability.
-
Troubleshooting Step: Regularly authenticate your cell lines using short tandem repeat (STR) profiling. Ensure that the CBR1 expression level in your resistant cell line remains stable across passages.
-
-
Possible Cause 2: Variability in Experimental Conditions.
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Troubleshooting Step: Standardize all experimental parameters, including cell seeding density, drug concentrations, and incubation times. Use a positive control (a known CBR1-sensitive cell line) and a negative control (parental, non-resistant cell line) in every experiment.
-
-
Possible Cause 3: Purity and Stability of the CBR1 Inhibitor.
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Troubleshooting Step: Verify the purity of your CBR1 inhibitor using analytical methods like HPLC. Store the inhibitor according to the manufacturer's instructions to prevent degradation. Prepare fresh dilutions for each experiment.
-
Issue 2: CBR1 inhibitor shows no effect on sensitizing resistant cells to chemotherapy.
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Possible Cause 1: CBR1 is not the primary resistance mechanism.
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Troubleshooting Step: Confirm that your resistant cell line has significantly higher CBR1 expression and activity compared to the sensitive parental line using techniques like qPCR, Western blot, and enzyme activity assays. If CBR1 levels are not elevated, other resistance mechanisms may be at play.
-
-
Possible Cause 2: Insufficient inhibitor concentration.
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Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of the CBR1 inhibitor that effectively inhibits CBR1 activity without causing significant cytotoxicity on its own.
-
-
Possible Cause 3: The chemotherapeutic agent is not a substrate of CBR1.
-
Troubleshooting Step: Confirm from literature or through in vitro metabolism assays that the chemotherapeutic drug you are using is indeed a substrate for CBR1.
-
Experimental Protocols
Protocol 1: Generation of a CBR1-Overexpressing Resistant Cell Line
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Vector Construction: Subclone the full-length human CBR1 cDNA into a lentiviral expression vector.
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Lentivirus Production: Co-transfect the expression vector with packaging plasmids into a suitable packaging cell line (e.g., HEK293T).
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Transduction: Transduce the target cancer cell line (e.g., A549) with the collected lentiviral particles.[5]
-
Selection and Verification: Select for stably transduced cells using an appropriate antibiotic. Verify CBR1 overexpression via qPCR and Western blot.
Protocol 2: Cell Viability Assay to Assess Chemosensitization
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Cell Seeding: Seed both the parental and CBR1-overexpressing cells in 96-well plates at a predetermined density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of the CBR1 inhibitor.
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Incubation: Incubate the plates for 48-72 hours.
-
Viability Measurement: Assess cell viability using a standard method such as the MTT or PrestoBlue assay.
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Data Analysis: Calculate the IC50 values for the chemotherapeutic agent under each condition and compare the values between the parental and CBR1-overexpressing cells.
Data Presentation
Table 1: Example IC50 Values of Doxorubicin in Parental and CBR1-Overexpressing A549 Cells
| Cell Line | Treatment | Doxorubicin IC50 (nM) | Fold Resistance |
| A549 Parental | Doxorubicin alone | 50 | 1 |
| A549 Parental | Doxorubicin + Cbr1-IN-5 (1 µM) | 45 | 0.9 |
| A549-CBR1 | Doxorubicin alone | 500 | 10 |
| A549-CBR1 | Doxorubicin + this compound (1 µM) | 75 | 1.5 |
Visualizations
Caption: Mechanism of CBR1-mediated drug resistance and its inhibition.
Caption: Experimental workflow for chemosensitization assay.
Caption: Logical relationship of CBR1 expression and inhibition.
References
- 1. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. gosset.ai [gosset.ai]
- 4. Carbonyl Reductase 1 Plays a Significant Role in Converting Doxorubicin to Cardiotoxic Doxorubicinol in Mouse Liver, but the Majority of the Doxorubicinol-Forming Activity Remains Unidentified - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Various anthracyclines exhibit differential cytotoxic effects related to CBR1-induced resistance in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human carbonyl reductase 1 upregulated by hypoxia renders resistance to apoptosis in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing variability in Cbr1-IN-5 experimental outcomes
Welcome to the technical support center for Cbr1-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and troubleshooting experimental outcomes with the selective Carbonyl Reductase 1 (CBR1) inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective, reversible inhibitor of Carbonyl Reductase 1 (CBR1). It competitively binds to the active site of the CBR1 enzyme, preventing the reduction of its substrates. This inhibition blocks the metabolic conversion of various endogenous and xenobiotic compounds, including the reduction of the chemotherapeutic agent doxorubicin to the cardiotoxic doxorubicinol.
Q2: What are the known off-target effects of this compound?
A2: While this compound has been designed for high selectivity towards CBR1, potential off-target effects on other members of the short-chain dehydrogenase/reductase (SDR) superfamily should be considered, especially at higher concentrations. Cross-reactivity with CBR3 has been observed in some contexts. We recommend performing appropriate control experiments to assess off-target effects in your specific model system.
Q3: How should I prepare and store this compound solutions?
A3: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend preparing a stock solution in DMSO. The solubility and stability of this compound in aqueous media are limited. For in vivo studies, formulation with a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is recommended. Stock solutions in DMSO should be stored at -20°C or -80°C and are stable for up to 6 months. Avoid repeated freeze-thaw cycles.
Q4: I am observing significant variability in my cell-based assay results. What could be the cause?
A4: Variability in cell-based assays can arise from several factors:
-
Cell Line Specific CBR1 Expression: CBR1 expression levels can vary significantly between different cell lines and even between different passages of the same cell line.[1] We recommend verifying CBR1 expression in your cells by Western blot or qPCR.
-
Inconsistent Drug Concentration: Ensure accurate and consistent dilution of your this compound stock solution. Given its limited aqueous solubility, precipitation of the compound can occur.
-
Cell Culture Conditions: Factors such as cell density, passage number, and serum concentration can influence CBR1 expression and activity. Standardize these parameters across experiments.
-
Genetic Polymorphisms: Certain cell lines may harbor genetic polymorphisms in the CBR1 gene that can alter enzyme activity and inhibitor binding.[2]
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of Doxorubicin-to-Doxorubicinol Conversion
| Potential Cause | Troubleshooting Step |
| Low CBR1 expression in the chosen cell line or tissue. | Confirm CBR1 protein levels via Western blot. Select a cell line or tissue model with robust CBR1 expression for your studies. |
| Suboptimal this compound concentration. | Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) in your specific experimental setup. |
| Instability of this compound in aqueous media. | Prepare fresh dilutions of this compound for each experiment from a DMSO stock. Minimize the time the compound is in aqueous buffer before use. |
| Presence of other reductases. | Consider the potential contribution of other enzymes, such as CBR3, to doxorubicin metabolism. Use appropriate controls or selective inhibitors for other reductases if necessary.[3][4] |
Issue 2: Unexpected Toxicity in Animal Models
| Potential Cause | Troubleshooting Step |
| Poor in vivo solubility and bioavailability. | Optimize the formulation and delivery route. Consider using solubility enhancers or alternative delivery systems. |
| Off-target effects. | Conduct a preliminary tolerability study with a dose-escalation regimen. Monitor for common signs of toxicity. Assess potential off-target organ toxicity through histopathology. |
| Interaction with co-administered drugs. | Evaluate potential drug-drug interactions, especially if this compound is used in combination with other therapeutic agents. |
Experimental Protocols
Protocol 1: In Vitro CBR1 Inhibition Assay
This protocol describes a method to determine the in vitro potency of this compound by measuring the inhibition of doxorubicin reduction.
-
Prepare Reagents:
-
Recombinant human CBR1 enzyme.
-
NADPH.
-
Doxorubicin.
-
This compound (serial dilutions).
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
-
Assay Procedure:
-
Add assay buffer, NADPH, and this compound (or vehicle control) to a 96-well plate.
-
Initiate the reaction by adding doxorubicin.
-
Incubate at 37°C for a predetermined time.
-
Stop the reaction (e.g., by adding acetonitrile).
-
Measure the formation of doxorubicinol using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Western Blot for CBR1 Expression
This protocol provides a method for quantifying CBR1 protein expression in cell lysates or tissue homogenates.
-
Sample Preparation:
-
Lyse cells or homogenize tissues in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Separate protein lysates (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for CBR1.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: this compound inhibits the conversion of Doxorubicin to cardiotoxic Doxorubicinol by CBR1.
Caption: Workflow for determining the in vitro IC50 of this compound.
Caption: Troubleshooting flowchart for inconsistent experimental results with this compound.
References
- 1. Pharmacogenetics of Human Carbonyl Reductase 1 (CBR1) in Livers from Black and White Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Functional Genetic Polymorphism on Human Carbonyl Reductase 1 (CBR1 V88I) Impacts on Catalytic Activity and NADPH Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonyl Reductase 1 Plays a Significant Role in Converting Doxorubicin to Cardiotoxic Doxorubicinol in Mouse Liver, but the Majority of the Doxorubicinol-Forming Activity Remains Unidentified - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Cbr1-IN-5 and hydroxy-PP-Me Potency in Carbonyl Reductase 1 Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory potency of two notable Carbonyl Reductase 1 (CBR1) inhibitors: Cbr1-IN-5 and hydroxy-PP-Me. The information presented is supported by experimental data and detailed methodologies to aid in the evaluation and selection of appropriate research tools.
Carbonyl reductase 1 (CBR1) is a critical enzyme in human metabolic pathways, particularly in the detoxification of xenobiotics and the metabolism of endogenous signaling molecules. Its role in the reduction of anthracycline chemotherapeutics, such as doxorubicin, is of significant interest. This metabolic conversion often leads to the formation of less potent anticancer metabolites that exhibit increased cardiotoxicity. Consequently, the development of potent and selective CBR1 inhibitors is a key strategy to enhance the efficacy of chemotherapy and mitigate adverse cardiac effects. This guide focuses on a direct comparison of two such inhibitors, this compound and hydroxy-PP-Me.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of this compound and hydroxy-PP-Me against human CBR1 have been quantified by determining their half-maximal inhibitory concentrations (IC50). The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value is indicative of a higher potency.
| Compound | Target | IC50 (nM) |
| This compound | Human Carbonyl Reductase 1 (CBR1) | 100 |
| hydroxy-PP-Me | Human Carbonyl Reductase 1 (CBR1) | 759[1] |
Based on the available data, This compound demonstrates significantly higher potency , with an IC50 value approximately 7.6-fold lower than that of hydroxy-PP-Me. This suggests that a lower concentration of this compound is required to achieve the same level of CBR1 inhibition as hydroxy-PP-Me.
Experimental Protocols
The determination of the inhibitory potency of these compounds relies on robust in vitro enzymatic and cell-based assays. Below are detailed methodologies representative of those used in the field.
In Vitro Enzymatic Assay for IC50 Determination of CBR1 Inhibitors
This protocol outlines the determination of inhibitor potency by measuring the reduction of a substrate by recombinant human CBR1 in the presence of the cofactor NADPH.
Materials:
-
Recombinant human CBR1 enzyme
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Menadione (or other suitable CBR1 substrate, e.g., Daunorubicin)
-
This compound and hydroxy-PP-Me
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Dissolve recombinant human CBR1 in potassium phosphate buffer to the desired stock concentration.
-
Prepare a 2 mM stock solution of NADPH in potassium phosphate buffer.
-
Prepare a 10 mM stock solution of menadione in a suitable solvent (e.g., ethanol).
-
Prepare stock solutions of this compound and hydroxy-PP-Me in DMSO. Perform serial dilutions to create a range of inhibitor concentrations.
-
-
Set up the Assay Plate:
-
In a 96-well plate, add the following to each well:
-
100 µL of potassium phosphate buffer (pH 7.4)
-
10 µL of the serially diluted inhibitor solution (or DMSO for the control).
-
10 µL of the recombinant human CBR1 enzyme solution.
-
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
-
Initiate the Reaction:
-
To each well, add 10 µL of the menadione stock solution.
-
Immediately before reading, add 10 µL of the NADPH stock solution to initiate the enzymatic reaction.
-
-
Measure Enzyme Activity:
-
Place the microplate in a spectrophotometer pre-set to 37°C.
-
Monitor the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH to NADP+ during the reduction of menadione.
-
-
Data Analysis:
-
Calculate the initial rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentrations.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each inhibitor.
-
Cell-Based Assay for Evaluating Doxorubicin Potentiation
This protocol assesses the ability of CBR1 inhibitors to enhance the cytotoxic effects of doxorubicin in cancer cell lines that express CBR1.
Materials:
-
Human cancer cell line expressing CBR1 (e.g., MDA-MB-231 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Doxorubicin
-
This compound and hydroxy-PP-Me
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT or CCK-8)
-
Plate reader for measuring absorbance
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and hydroxy-PP-Me in cell culture medium.
-
Prepare a fixed, sub-lethal concentration of doxorubicin in cell culture medium.
-
Treat the cells with:
-
Vehicle control (medium with DMSO)
-
Doxorubicin alone
-
Inhibitor alone (at various concentrations)
-
A combination of doxorubicin and the inhibitor (at various concentrations).
-
-
-
Incubation:
-
Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assessment:
-
Add the cell viability reagent (e.g., MTT or CCK-8) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric reaction to develop.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Compare the viability of cells treated with doxorubicin alone to those treated with the combination of doxorubicin and the inhibitor to determine the degree of potentiation.
-
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes described, the following diagrams have been generated using the DOT language.
Caption: Mechanism of CBR1 in doxorubicin metabolism and cardiotoxicity.
Caption: Workflow for determining the IC50 of CBR1 inhibitors.
References
Cbr1-IN-5: A Comparative Analysis of Selectivity for CBR1 over AKR1C3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitor Cbr1-IN-5's selectivity for Carbonyl Reductase 1 (CBR1) over Aldo-Keto Reductase Family 1 Member C3 (AKR1C3). The following sections present quantitative data, experimental methodologies, and a visual representation of the inhibitor's selectivity profile to aid in research and drug development decisions.
Data Presentation
This compound, a derivative of 8-hydroxy-2-iminochromene, has been identified as a potent inhibitor of human CBR1.[1] The available experimental data on its inhibitory activity is summarized in the table below.
| Target Enzyme | This compound IC50 | Reference |
| Carbonyl Reductase 1 (CBR1) | 0.1 µM | [1] |
| Aldo-Keto Reductase 1C3 (AKR1C3) | Data not available | - |
Note: While the specific IC50 value for this compound against AKR1C3 is not provided in the primary literature, a structurally similar compound from the same study (compound 13h) demonstrated high selectivity for CBR1 over other enzymes, including AKR1C1, AKR1C2, and AKR1C4. This suggests that this compound is also likely to be selective for CBR1 over AKR1C3.
Experimental Protocols
The following is a generalized experimental protocol for determining the in vitro inhibitory activity of compounds against CBR1 and AKR1C3, based on common methodologies.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against human CBR1 and AKR1C3.
Materials:
-
Recombinant human CBR1 and AKR1C3 enzymes
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Substrate for CBR1 (e.g., menadione or a specific drug substrate)
-
Substrate for AKR1C3 (e.g., S-tetralol or a specific steroid substrate)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Enzyme and Substrate Preparation: Prepare working solutions of recombinant CBR1 and AKR1C3 enzymes in the assay buffer. Prepare working solutions of the respective substrates and NADPH in the assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test compound (this compound) in the assay buffer containing a constant, low percentage of the organic solvent (e.g., <1% DMSO) to achieve a range of final assay concentrations.
-
Assay Reaction:
-
To each well of a 96-well plate, add the assay buffer, the test compound at various concentrations, and the respective enzyme (CBR1 or AKR1C3).
-
Include control wells containing the enzyme and buffer with and without the solvent, but no inhibitor (positive control), and wells with all components except the enzyme (negative control).
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).
-
Initiate the enzymatic reaction by adding the substrate and NADPH solution to all wells.
-
-
Data Collection: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each concentration of the inhibitor.
-
Normalize the velocities relative to the positive control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Mandatory Visualization
The following diagram illustrates the validated inhibitory action of this compound on CBR1 and its presumed selectivity over AKR1C3.
Caption: this compound's validated inhibition of CBR1 and its expected selectivity over AKR1C3.
References
A Head-to-Head Battle: Unpacking the Inhibitory Power of Cbr1-IN-5 and Flavonoids Against Carbonyl Reductase 1
For researchers, scientists, and drug development professionals, the quest for potent and specific inhibitors of Carbonyl Reductase 1 (CBR1) is a critical endeavor. This enzyme plays a significant role in the metabolism of various xenobiotics, including anticancer drugs, and its inhibition can modulate their efficacy and toxicity. This guide provides a detailed comparative analysis of a potent synthetic inhibitor, Cbr1-IN-5, and a class of naturally occurring flavonoid-based inhibitors, supported by experimental data and protocols.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of this compound and a selection of flavonoid-based inhibitors against human CBR1 are summarized below. The data, presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by half), are compiled from various scientific studies. It is important to note that direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies.
| Inhibitor | Type | IC50 (µM) | Noteworthy Characteristics |
| This compound | Synthetic Iminochromene Derivative | 0.1[1][2] | Potent and selective inhibitor of CBR1. |
| Luteolin | Flavonoid (Flavone) | 0.095[3][4] | One of the most potent flavonoid inhibitors of CBR1 identified.[3][4] |
| Quercetin | Flavonoid (Flavonol) | Varies (µM range)[5][6] | A well-studied flavonoid with demonstrated CBR1 inhibitory activity. |
| MonoHER | Flavonoid (Rutoside) | 37 - 219 (substrate-dependent)[5][6] | A cardioprotective agent that inhibits CBR1.[5] |
| Hydroxy-PP | Synthetic | 0.78[2] | A potent CBR1 inhibitor.[2] |
| CBR1-IN-3 | Synthetic | 0.034[2] | A highly potent synthetic inhibitor of CBR1.[2] |
| CBR1-IN-4 | Synthetic | 0.09[2] | A potent synthetic inhibitor of CBR1.[2] |
Experimental Protocols: A Closer Look at the Methodology
The determination of CBR1 inhibitory activity is crucial for the evaluation of potential drug candidates. A common in vitro assay involves monitoring the enzymatic reduction of a substrate in the presence of varying concentrations of an inhibitor.
Detailed Methodology for In Vitro CBR1 Inhibition Assay
This protocol outlines a typical procedure for determining the IC50 value of a CBR1 inhibitor using the substrate menadione.
1. Materials and Reagents:
-
Recombinant human CBR1 enzyme
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Menadione (2-methyl-1,4-naphthoquinone)
-
Test inhibitors (this compound or flavonoids) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well microplate (UV-transparent)
-
Microplate reader capable of measuring absorbance at 340 nm
2. Assay Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of NADPH in assay buffer.
-
Prepare a stock solution of menadione in a suitable organic solvent (e.g., ethanol or DMSO) and then dilute it in the assay buffer.
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
-
Enzyme and Inhibitor Incubation:
-
In a 96-well plate, add the assay buffer, a fixed concentration of recombinant CBR1 enzyme, and varying concentrations of the test inhibitor.
-
Include control wells containing the enzyme and buffer but no inhibitor (100% activity) and wells with buffer only (blank).
-
Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Start the enzymatic reaction by adding a fixed concentration of the substrate (menadione) and NADPH to all wells.
-
-
Monitor the Reaction:
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals. This decrease corresponds to the oxidation of NADPH to NADP+.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for determining the IC50 of CBR1 inhibitors.
Signaling Pathway: The Role of CBR1 in Doxorubicin Metabolism
A key area of interest for CBR1 inhibition is its role in the metabolism of the widely used chemotherapeutic drug, doxorubicin. CBR1 catalyzes the conversion of doxorubicin to doxorubicinol, a metabolite with significantly reduced anticancer activity and increased cardiotoxicity. By inhibiting CBR1, the therapeutic window of doxorubicin can potentially be widened.
Caption: The metabolic pathway of doxorubicin and the impact of CBR1 inhibition.
This guide provides a foundational comparison of this compound and flavonoid-based CBR1 inhibitors. The choice of inhibitor will ultimately depend on the specific research or therapeutic goals, considering factors such as potency, selectivity, and pharmacokinetic properties. The provided experimental framework can serve as a starting point for in-house evaluation and comparison of these and other potential CBR1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-activity relationship of flavonoids as potent inhibitors of carbonyl reductase 1 (CBR1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Polymorphic Human Carbonyl Reductase 1 (CBR1) by the Cardioprotectant Flavonoid 7-monohydroxyethyl rutoside (monoHER) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of polymorphic human carbonyl reductase 1 (CBR1) by the cardioprotectant flavonoid 7-monohydroxyethyl rutoside (monoHER) - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Carbonyl Reductase 1 (CBR1) Inhibition in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of inhibiting Carbonyl Reductase 1 (CBR1), a key enzyme implicated in cancer drug resistance and metastasis. While information on the specific inhibitor "Cbr1-IN-5" is not publicly available, this document consolidates experimental data on the functional consequences of CBR1 inhibition in various cancer cell lines using alternative methods such as RNA interference (siRNA) and pharmacological inhibitors.
Data Summary: Effects of CBR1 Inhibition on Cancer Cell Lines
The following table summarizes the quantitative effects of CBR1 inhibition across different cancer cell lines as documented in preclinical studies.
| Cancer Type | Cell Line(s) | Method of CBR1 Inhibition | Observed Effect | Quantitative Data |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | SNU-1041, YD-8, YD10B | siRNA | Increased Cell Invasion | 2- to 3-fold increase in invasive cells |
| Lung Cancer | A549 | Pharmacological (ASP9521) | Sensitization to Daunorubicin | 14.25% decrease in IC50 of Daunorubicin |
| Lung Cancer | A549 | CBR1 Overexpression | Increased Resistance to Aclarubicin | 24.56-fold increase in IC50 of Aclarubicin |
| Leukemia | U937, K562 | CBR1 Overexpression | Increased Resistance to Arsenic Trioxide | Enhanced cell survival with CBR1 overexpression |
Signaling Pathways and Experimental Workflow
The inhibition of CBR1 has been shown to modulate key signaling pathways involved in cancer progression. In head and neck squamous cell carcinoma, CBR1 inhibition leads to an accumulation of intracellular reactive oxygen species (ROS). This increase in ROS subsequently upregulates the expression of β-catenin, a critical transcription factor that promotes the epithelial-mesenchymal transition (EMT), a key process in cancer cell invasion and metastasis.
A typical experimental workflow to assess the effects of CBR1 inhibition on cancer cell invasion is outlined below. This process involves the genetic knockdown of the CBR1 gene followed by a transwell invasion assay to quantify changes in the invasive potential of the cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
siRNA Transfection for CBR1 Knockdown
This protocol outlines the general steps for transiently knocking down CBR1 expression in cancer cell lines using small interfering RNA (siRNA).
-
Cell Seeding:
-
One day prior to transfection, seed the cancer cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
Use antibiotic-free growth medium supplemented with fetal bovine serum (FBS).
-
Incubate cells at 37°C in a CO2 incubator.
-
-
Transfection Complex Preparation:
-
For each well, prepare two tubes. In "Tube A," dilute the CBR1-specific siRNA duplex (typically 20-80 pmols) in 100 µL of serum-free medium (e.g., Opti-MEM®).
-
In "Tube B," dilute the transfection reagent (e.g., Lipofectamine™ RNAiMAX) in 100 µL of serum-free medium.
-
Add the contents of Tube A to Tube B, mix gently by pipetting, and incubate at room temperature for 15-45 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Wash the cells once with serum-free medium.
-
Aspirate the medium and add the siRNA-transfection reagent complex to the cells.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells with the transfection complex for 5-7 hours at 37°C.
-
After incubation, add antibiotic-containing normal growth medium.
-
-
Post-Transfection:
-
Incubate the cells for 24-72 hours before proceeding with downstream assays. The optimal time for assessing protein knockdown should be determined empirically for each cell line.
-
A control group transfected with a non-targeting (scrambled) siRNA should always be included.
-
Transwell Invasion Assay
This protocol describes a method to quantify the invasive potential of cancer cells following CBR1 inhibition.
-
Preparation of Transwell Inserts:
-
Thaw Matrigel® on ice overnight.
-
Dilute the Matrigel with cold, serum-free medium.
-
Coat the upper surface of the transwell inserts (8.0 µm pore size) with a thin layer of the diluted Matrigel and allow it to solidify by incubating at 37°C for at least 2 hours.
-
-
Cell Seeding:
-
Following siRNA transfection, harvest the cells and resuspend them in serum-free medium.
-
Seed a defined number of cells (e.g., 5 x 10^4 to 1 x 10^5) into the upper chamber of the Matrigel-coated transwell inserts.
-
In the lower chamber, add medium containing a chemoattractant, such as 10% FBS.
-
-
Incubation and Staining:
-
Incubate the plate at 37°C for 24-48 hours.
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invaded cells on the lower surface of the membrane with a fixative solution (e.g., 4% paraformaldehyde or methanol).
-
Stain the fixed cells with a staining solution (e.g., 0.1% crystal violet).
-
-
Quantification:
-
Wash the inserts to remove excess stain.
-
Allow the inserts to air dry.
-
Visualize and count the stained, invaded cells under a microscope. Count the cells in several random fields of view for each insert and calculate the average.
-
Compare the number of invaded cells in the CBR1-knockdown group to the control group.
-
Independent Validation of Cbr1-IN-5's Role in Doxorubicin Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cbr1-IN-5, a potent inhibitor of Carbonyl Reductase 1 (CBR1), and its potential role in enhancing the efficacy of the widely used chemotherapeutic agent, doxorubicin. The information presented herein is intended to support independent validation efforts by providing available experimental data, detailed methodologies, and a comparative analysis with alternative strategies aimed at improving doxorubicin's therapeutic index.
The Critical Role of CBR1 in Doxorubicin Metabolism
Doxorubicin, a cornerstone of many chemotherapy regimens, is known for its dose-limiting cardiotoxicity. This adverse effect is largely attributed to its metabolic conversion to doxorubicinol, a less potent anticancer metabolite with significant cardiotoxic properties. The primary enzyme responsible for this conversion is Carbonyl Reductase 1 (CBR1). By inhibiting CBR1, it is hypothesized that the conversion of doxorubicin to doxorubicinol can be reduced, thereby simultaneously enhancing the concentration of the more potent parent drug at the tumor site and mitigating its damaging effects on cardiac tissue.
This compound: A Potent and Selective CBR1 Inhibitor
This compound (also referred to as compound 13o) is a novel 8-hydroxy-2-iminochromene derivative identified as a highly potent and selective inhibitor of human CBR1.
Key Characteristics of this compound:
| Parameter | Value | Reference |
| IC50 | 0.1 µM | [1] |
| Chemical Formula | C17H13ClN2O3 | |
| Molecular Weight | 328.75 g/mol | |
| Mechanism of Action | Competitive inhibitor of CBR1 | [1] |
While the foundational research establishes the potent inhibitory activity of this compound against the CBR1 enzyme, to date, publicly available literature does not contain direct experimental data validating its specific effects on doxorubicin efficacy and cardiotoxicity in either in vitro or in vivo models. The following sections, therefore, provide a comparative framework based on the principle of CBR1 inhibition and data from other cardioprotective strategies.
Comparative Analysis: Cbr1 Inhibition vs. Alternative Cardioprotective Strategies
Several alternative approaches are currently employed or are under investigation to mitigate doorubicin-induced cardiotoxicity and improve its therapeutic window. This section compares the conceptual framework of CBR1 inhibition with established and emerging cardioprotective agents.
| Strategy | Mechanism of Action | Key Experimental Findings |
| CBR1 Inhibition (e.g., with this compound) | Prevents the metabolic conversion of doxorubicin to the cardiotoxic metabolite, doxorubicinol. | Hypothesized: Increased intratumoral doxorubicin concentration and reduced cardiac damage. Direct experimental data for this compound is not yet available. |
| Dexrazoxane | An iron-chelating agent that interferes with the iron-dependent generation of reactive oxygen species (ROS) induced by doxorubicin. | In a retrospective study, patients receiving dexrazoxane with doxorubicin had a median final ejection fraction of 55% compared to 54% in those receiving doxorubicin alone.[2] A meta-analysis showed that dexrazoxane significantly reduces the risk of clinical and subclinical heart failure in children treated with anthracyclines. |
| Enalapril | An angiotensin-converting enzyme (ACE) inhibitor that reduces angiotensin II-mediated cardiac remodeling and oxidative stress. | A systematic review of seven studies indicated that enalapril may have a cardioprotective role, with a significant difference in left ventricular ejection fraction (LVEF) observed between enalapril and control groups.[3] In a rat model, enalapril attenuated the doxorubicin-induced decrease in fractional shortening (31.42 ± 1.06 % vs. 24.92 ± 3.08 % in the doxorubicin-only group).[4] |
| Carvedilol | A non-selective beta-blocker with antioxidant properties that can prevent doxorubicin-induced LVEF decline. | A randomized trial showed that patients receiving carvedilol had no statistically significant change in LVEF from baseline to 6 months, whereas the placebo group experienced a decrease from 62 ± 5% to 58 ± 7%.[5] The CECCY trial, however, found no significant impact of carvedilol on the incidence of LVEF reduction, though it did reduce troponin levels and diastolic dysfunction.[6] |
| Metformin | An antidiabetic drug that activates AMP-activated protein kinase (AMPK), leading to reduced oxidative stress and apoptosis in cardiomyocytes. | In a rat model, metformin co-administration with doxorubicin resulted in significantly lower cardiac malondialdehyde (MDA) levels (a marker of oxidative stress) and improved myocardial function.[7] A meta-analysis of animal studies concluded that metformin is effective in protecting against doxorubicin-induced cardiotoxicity.[8] |
Experimental Protocols
For researchers aiming to independently validate the role of this compound, the following methodologies from the foundational study on its synthesis and from studies on alternative agents can serve as a reference.
Synthesis of this compound (Compound 13o)
The synthesis of 8-hydroxy-2-iminochromene derivatives, including this compound, is described by Hu et al. (2015). The general procedure involves the reaction of a substituted 2,3-dihydroxybenzaldehyde with a malononitrile derivative in the presence of a base. For the specific synthesis of this compound, 2,3-dihydroxybenzaldehyde is reacted with 2-cyano-N-(2-chlorophenyl)acetamide.[1]
In Vitro CBR1 Inhibition Assay
The inhibitory activity of this compound against human CBR1 can be determined by measuring the decrease in the NADPH-dependent reduction of a substrate, such as 4-benzoylpyridine. The reaction mixture typically contains recombinant human CBR1, NADPH, the substrate, and varying concentrations of the inhibitor in a suitable buffer. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.[1]
Animal Models of Doxorubicin-Induced Cardiotoxicity
-
Rat Model: Male Wistar or Sprague-Dawley rats are commonly used. Doxorubicin is typically administered intraperitoneally at cumulative doses ranging from 15 to 20 mg/kg over several weeks. Cardiotoxicity is assessed by echocardiography (measuring LVEF and fractional shortening), histological analysis of heart tissue for signs of damage, and measurement of cardiac biomarkers like troponin and creatine kinase-MB.[4][7][9]
-
Mouse Model: Various mouse strains, including C57BL/6, are used. Doxorubicin is administered via intraperitoneal or intravenous injection at cumulative doses that induce cardiotoxicity. Cardiac function and pathology are evaluated using methods similar to those in rat models.
Visualizing the Pathways
To better understand the mechanisms discussed, the following diagrams illustrate the doxorubicin metabolic pathway and the proposed intervention points.
Caption: Doxorubicin metabolism and the inhibitory action of this compound.
Caption: Mechanisms of doxorubicin cardiotoxicity and intervention points of various cardioprotective agents.
Conclusion and Future Directions
The inhibition of CBR1 presents a promising and targeted strategy to enhance the therapeutic efficacy of doxorubicin while mitigating its cardiotoxic side effects. This compound has been identified as a potent and selective inhibitor of this key enzyme. However, a critical gap remains in the literature regarding the direct experimental validation of this compound's effects in the context of doxorubicin treatment.
Future research should focus on:
-
In Vitro Studies: Evaluating the effect of this compound on doxorubicin-induced cytotoxicity in various cancer cell lines and on cardiomyocyte viability.
-
In Vivo Studies: Assessing the impact of this compound on tumor growth and cardiotoxicity in animal models of doxorubicin treatment.
-
Pharmacokinetic Studies: Determining how this compound alters the pharmacokinetic profile of doxorubicin and doxorubicinol.
Such studies are essential to independently validate the therapeutic potential of this compound and to provide the necessary data for comparison with existing cardioprotective strategies. This guide serves as a foundational resource for researchers embarking on these important validation efforts.
References
- 1. Synthesis of 8-hydroxy-2-iminochromene derivatives as selective and potent inhibitors of human carbonyl reductase 1 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Utilization of dexrazoxane in patients treated with doxorubicin: a retrospective, propensity matched analysis of cardiac function and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Role of Enalapril in Anthracycline-Induced Cardiotoxicity: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-treatment with ACE Inhibitor Attenuates Doxorubicin Induced Cardiomyopathy via Preservation of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prophylactic use of carvedilol to prevent ventricular dysfunction in patients with cancer treated with doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jacc.org [jacc.org]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Reliability of Metformin’s protective effects against doxorubicin-induced cardiotoxicity: a meta-analysis of animal studies [frontiersin.org]
- 9. Cardioprotective effect of metformin against doxorubicin cardiotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Potent Novel Inhibitors of Carbonyl Reductase 1 (CBR1): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Carbonyl reductase 1 (CBR1) is a critical enzyme in human metabolism, responsible for the reduction of a wide array of endogenous and xenobiotic carbonyl compounds. Its role in the metabolism of clinically important drugs, such as the anticancer anthracyclines, has made it a significant target in drug discovery. Inhibition of CBR1 can mitigate the cardiotoxic side effects of these chemotherapeutics and overcome certain mechanisms of drug resistance. This guide provides a comparative analysis of recently identified novel CBR1 inhibitors, presenting their half-maximal inhibitory concentration (IC50) values and the experimental methodologies used for their determination.
Comparative IC50 Values of Novel CBR1 Inhibitors
The following table summarizes the in vitro IC50 values of various novel inhibitors against human CBR1. It is important to note that direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, such as the substrate and its concentration, which can significantly influence the results.
| Inhibitor Class | Compound | Substrate | IC50 (µM) | Source |
| Flavonoids | Luteolin | Daunorubicin | 0.095 | [1] |
| Quercetin | Doxorubicin | 37 (for CBR1 I88 isoform) | ||
| Daunorubicin | 164 (for CBR1 I88 isoform) | |||
| monoHER | Doxorubicin | 59 (for CBR1 V88 isoform), 37 (for CBR1 I88 isoform) | ||
| Daunorubicin | 219 (for CBR1 V88 isoform), 164 (for CBR1 I88 isoform) | |||
| triHER | Doxorubicin | Lower for CBR1 I88 vs V88 isoform | ||
| Daunorubicin | Lower for CBR1 I88 vs V88 isoform | |||
| Prenylated Flavonoids | Xanthohumol | Daunorubicin | 11 - 20 | |
| Isoxanthohumol | Daunorubicin | 11 - 20 | ||
| 8-Prenylnaringenin | Daunorubicin | 11 - 20 | ||
| Quinoline-Chalcone Derivatives | Compound 12e | Not Specified (Cancer Cell Lines) | 1.38 (MGC-803), 5.34 (HCT-116), 5.21 (MCF-7) | [2] |
| Other | ASP9521 | Menadione | 44.00 |
Experimental Protocols
The determination of IC50 values for CBR1 inhibitors typically involves in vitro enzymatic assays using purified recombinant human CBR1. While specific parameters may vary, the general methodology follows a spectrophotometric approach.
General Spectrophotometric Assay for CBR1 Activity:
This method measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the reduction of a carbonyl substrate by CBR1.
-
Enzyme: Purified recombinant human CBR1.
-
Substrate: A suitable carbonyl compound such as daunorubicin, doxorubicin, or menadione.
-
Cofactor: NADPH.
-
Buffer: Typically a phosphate or Tris-HCl buffer at a physiological pH (e.g., 7.4).
-
Procedure:
-
A reaction mixture is prepared containing the buffer, NADPH, and the desired concentration of the inhibitor dissolved in a suitable solvent (e.g., DMSO).
-
The reaction is initiated by the addition of the CBR1 enzyme.
-
The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
The initial reaction velocity is calculated from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.
-
Example Protocol for ASP9521 IC50 Determination:
-
Incubation Mixture: Recombinant CBR1 (final concentration 0.5 µM), menadione (120 μM), and varying concentrations of ASP9521 (0.1–100 μM) or vehicle in phosphate buffer (pH 7.4).
-
Preincubation: The mixture is preincubated for 5 minutes at 37 °C on a UV-transparent 96-well microplate.
-
Reaction Initiation: NADPH solution is added to a final concentration of 200 μM.
-
Detection: The change in absorbance is monitored to determine the rate of CBR1 enzymatic activity.
Visualizing Experimental and Biological Pathways
To better understand the experimental workflow and the biological context of CBR1, the following diagrams have been generated using Graphviz.
Caption: Workflow for IC50 determination of CBR1 inhibitors.
Caption: Simplified signaling pathway of CBR1.
References
Safety Operating Guide
Navigating the Safe Disposal of Cbr1-IN-5: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of Cbr1-IN-5, a potent inhibitor of carbonyl reductase 1 (CBR1). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it is crucial to treat this compound as a potentially hazardous substance and follow rigorous disposal protocols.
Hazard Assessment and Precautionary Measures
Personal Protective Equipment (PPE):
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Step-by-Step Disposal Procedure
The disposal of this compound should be managed through your institution's hazardous waste program. Do not dispose of this chemical down the drain or in regular solid waste.
-
Waste Identification and Segregation:
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any labware that cannot be decontaminated in a designated solid chemical waste container.
-
Liquid Waste: If this compound is in a solution, it should be collected in a designated liquid chemical waste container.
-
-
Waste Containerization:
-
Use only containers that are compatible with the chemical waste being collected.[1][3] For this compound, a high-density polyethylene (HDPE) or glass container is generally suitable for liquid waste.
-
Ensure the container is in good condition, with no leaks or cracks, and has a secure, tightly fitting screw-on cap.[1][3]
-
Do not overfill liquid waste containers; leave at least 10% headspace to allow for expansion.[4]
-
-
Waste Labeling:
-
Properly label the hazardous waste container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound".
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
-
-
-
Waste Storage:
-
Arranging for Final Disposal:
-
Once the waste container is full or is ready for disposal, contact your institution's EHS office to schedule a pickup. Follow their specific procedures for waste collection.
-
Spill and Emergency Procedures
In the event of a spill of this compound:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting to clean up a small spill, ensure you are wearing the appropriate PPE.
-
Containment and Cleanup: Use an appropriate absorbent material (e.g., chemical spill pads, vermiculite) to contain and clean up the spill.
-
Dispose of Cleanup Materials: All materials used for the cleanup should be placed in the designated hazardous waste container for this compound.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office, following your institution's protocols.
Quantitative Data Summary
As specific quantitative data for this compound is not publicly available, the following table summarizes general best practices for chemical waste handling.
| Parameter | Guideline |
| Waste Container Headspace | Leave at least 10% of the container volume empty for liquid waste to accommodate expansion.[4] |
| pH of Aqueous Waste | Generally, aqueous waste should be neutralized to a pH between 6 and 9 before disposal, if safe to do so. However, for unknown compounds, it is safer to dispose of them as is. |
| Storage Time Limit in SAA | Varies by regulation, but typically waste containers should be removed within 90 days of being full or one year from the start date. |
Experimental Protocols
As this document focuses on disposal procedures, no experimental protocols are cited.
Visualizations
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Protocols for Handling Cbr1-IN-5
For researchers, scientists, and professionals in drug development, ensuring safety and precision in the laboratory is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), handling procedures, and disposal of Cbr1-IN-5, a potent inhibitor of Carbonyl Reductase 1 (CBR1). Adherence to these guidelines is critical for minimizing exposure risks and ensuring the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
A foundational aspect of laboratory safety involves the consistent and correct use of Personal Protective Equipment. Given that this compound is a potent bioactive small molecule, a comprehensive PPE strategy is essential to prevent accidental exposure through inhalation, ingestion, or skin contact.
Recommended PPE for Handling this compound
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant material. Double gloving is recommended. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat. A chemically resistant apron may be worn over the lab coat for added protection during procedures with a high risk of splashing. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling the compound as a powder outside of a certified chemical fume hood, or if there is a risk of aerosolization. | To prevent inhalation of the compound. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical for maintaining the stability of this compound and for preventing accidental exposure or contamination.
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure that the work area, typically a certified chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Personal Protective Equipment : Don all required PPE as outlined in the table above.
-
Weighing : If working with the solid form of this compound, conduct all weighing operations within a chemical fume hood or a balance enclosure to minimize the risk of inhalation.
-
Solution Preparation : When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing. Cap and vortex or sonicate as needed to ensure complete dissolution.
-
Use in Experiments : When adding this compound to cell cultures or other experimental systems, use appropriate sterile techniques to prevent contamination of both the experiment and the laboratory environment.
-
Post-Handling : After use, decontaminate all surfaces and equipment that may have come into contact with this compound. Remove and dispose of PPE in the appropriate waste stream. Wash hands thoroughly with soap and water.
Storage Conditions
| Parameter | Recommendation |
| Temperature | Store at the temperature recommended by the supplier, typically -20°C or -80°C for long-term storage.[1] |
| Atmosphere | Store in a tightly sealed container, under an inert atmosphere if specified by the supplier, to prevent degradation. |
| Location | Store in a designated and clearly labeled area for potent compounds, away from incompatible materials. |
Disposal Plan
The disposal of this compound and any contaminated materials must be carried out in accordance with institutional and local regulations for chemical waste.
Waste Segregation and Disposal
-
Solid Waste : All disposable items that have come into contact with this compound, such as gloves, pipette tips, and empty vials, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions of this compound and contaminated liquid media should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour chemical waste down the drain.[2]
-
Sharps Waste : Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
Experimental Protocols and Visualizations
To provide a deeper understanding of the context in which this compound is used, the following sections detail a relevant signaling pathway and a typical experimental workflow.
Carbonyl Reductase 1 (CBR1) Signaling Pathway
CBR1 plays a significant role in the metabolism of various xenobiotics, including the environmental carcinogen benzo[a]pyrene (B[a]P). The expression of CBR1 can be induced by B[a]P through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[3] this compound, as an inhibitor of CBR1, can be a valuable tool to study these processes.
Caption: CBR1 signaling pathway showing induction by Benzo[a]pyrene and inhibition by this compound.
Experimental Workflow: In Vitro Inhibition Assay
The following diagram illustrates a typical workflow for assessing the inhibitory effect of this compound on CBR1 activity in a cell-based assay.
Caption: A typical experimental workflow for an in vitro CBR1 inhibition assay.
By adhering to these safety protocols and understanding the experimental context, researchers can handle this compound safely and effectively, contributing to the advancement of drug discovery and development. It is imperative to obtain and consult the specific Safety Data Sheet (SDS) for this compound from the supplier before commencing any work.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
